molecular formula C12H21NO5 B1441514 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate CAS No. 495415-09-3

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Cat. No.: B1441514
CAS No.: 495415-09-3
M. Wt: 259.3 g/mol
InChI Key: WYFPECMSBUVNET-UHFFFAOYSA-N
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Description

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-hydroxypiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-5-12(16,6-8-13)9(14)17-4/h16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFPECMSBUVNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694579
Record name 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate
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Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495415-09-3
Record name 1-(1,1-Dimethylethyl) 4-methyl 4-hydroxy-1,4-piperidinedicarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=495415-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Introduction

This compound (CAS No. 495415-09-3) is a specialized heterocyclic building block integral to modern medicinal chemistry and drug discovery. Its rigid piperidine core, substituted with both a hydroxyl group and a methyl ester at the C4 position, and protected by a tert-butyloxycarbonyl (Boc) group on the nitrogen, presents a unique trifunctional scaffold. This structure allows for precise, regioselective modifications, making it a valuable intermediate in the synthesis of complex molecular architectures, including potent enzyme inhibitors, receptor modulators, and other biologically active compounds.

This guide provides a consolidated overview of the known physical and chemical properties of this compound, intended for researchers and professionals in the fields of organic synthesis and pharmaceutical development. The information herein is synthesized from commercially available data and spectral analysis to ensure a high degree of technical accuracy and practical utility.

Molecular Structure and Chemical Identity

The structural integrity of a synthetic intermediate is paramount for its successful application. The key identifiers and structural representations for this compound are detailed below.

G cluster_mol Key Proton Environments cluster_spectrum Expected ¹H NMR Regions (ppm) Boc tert-Butyl (9H, s) d_1_5 ~1.45 ppm Boc->d_1_5 Characteristic singlet Piperidine_Ax Piperidine Axial (4H, m) d_1_5_2 ~1.6-2.0 ppm Piperidine_Ax->d_1_5_2 Complex multiplets Piperidine_Eq Piperidine Equatorial (m) d_3_4 ~3.0-3.8 ppm Piperidine_Eq->d_3_4 Complex multiplets Methyl_Ester Methyl Ester (3H, s) d_3_7 ~3.75 ppm Methyl_Ester->d_3_7 Sharp singlet Hydroxyl Hydroxyl (1H, s, br) d_oh Variable Hydroxyl->d_oh Broad, exchangeable

Introduction: The Strategic Value of Substituted Piperidines in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Prepared by: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry and drug discovery, the piperidine ring stands as one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. This guide focuses on a particularly valuable, pre-functionalized derivative: This compound .

This molecule is more than a simple intermediate; it is a sophisticated scaffold engineered for efficiency in synthetic campaigns. It features a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to temporarily deactivate the amine's nucleophilicity and basicity during synthesis.[2] Critically, it possesses a quaternary stereocenter at the 4-position, decorated with both a hydroxyl group and a methyl ester. This dense arrangement of functionality provides multiple, orthogonal handles for subsequent chemical elaboration, making it a powerful asset for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.[3][4]

This document provides a comprehensive technical overview of its structure, synthesis, characterization, and strategic applications for researchers, scientists, and drug development professionals.

Section 1: Core Chemical and Structural Properties

The molecule's utility is rooted in its specific chemical identity and spatial arrangement. The official IUPAC name is 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate.[5] Its fundamental properties are summarized below.

Table 1: Physicochemical Identifiers
PropertyValueReference
IUPAC Name 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate[5]
CAS Number 495415-09-3[5][6]
Molecular Formula C₁₂H₂₁NO₅[5]
Formula Weight 259.3 g/mol [5]
SMILES COC(=O)C1(O)CCN(C(=O)OC(C)(C)C)CC1[5]

The core piperidine ring typically adopts a low-energy chair conformation. The bulky Boc group on the nitrogen atom influences this conformation and the reactivity of adjacent protons. The C4 position, being quaternary, introduces a significant level of steric hindrance and provides a fixed anchor point for the hydroxyl and methyl ester substituents.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Mechanistic Considerations

The construction of the C4 quaternary center is the key challenge in synthesizing this molecule. A robust and logical approach is the nucleophilic addition to the carbonyl group of a readily available precursor, 1-Boc-4-piperidone . The Reformatsky reaction, which involves an organozinc nucleophile generated from an α-halo ester, is an exemplary method for this transformation.

The causality behind this choice is twofold:

  • Chemoselectivity: The organozinc reagent is "softer" (less basic and reactive) than corresponding Grignard or organolithium reagents, minimizing side reactions like enolization of the starting ketone.

  • Directness: It allows for the one-step formation of the critical β-hydroxy ester moiety, which constitutes the C4-substituted core of the target molecule.

start 1-Boc-4-Piperidone (Starting Material) step1 Reformatsky Reaction: Nucleophilic addition to carbonyl C=O start->step1 reagent Methyl Bromoacetate + Activated Zinc reagent->step1 intermediate Zinc Enolate Intermediate step1->intermediate forms in situ step2 Aqueous Workup (e.g., sat. NH4Cl) intermediate->step2 product Target Molecule: 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate step2->product

Caption: Synthetic workflow via the Reformatsky reaction.

Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol is a representative procedure derived from established organometallic principles.

  • Activation of Zinc: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add activated zinc dust (1.2 eq.). Suspend the zinc in anhydrous tetrahydrofuran (THF).

  • Initiation: Add a small crystal of iodine to initiate the activation, evidenced by the disappearance of the purple color.

  • Reagent Addition: In a separate flask, prepare a solution of 1-Boc-4-piperidone (1.0 eq.) and methyl bromoacetate (1.1 eq.) in anhydrous THF.

  • Reaction: Add a small portion of the ketone/ester solution to the zinc suspension and warm gently to initiate the reaction. Once initiated, add the remainder of the solution dropwise, maintaining a gentle reflux. The causality here is control; a slow addition prevents an exothermic runaway and maximizes yield.

  • Monitoring and Quenching: Stir the reaction at reflux for 2-3 hours. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to 0°C.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and sequesters zinc salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude oil via silica gel column chromatography to yield the final product.

Section 3: Analytical Characterization

Rigorous structural confirmation is paramount. The following spectroscopic data are characteristic of the target molecule.

Table 2: Expected Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Boc group, -C(CH₃)₃~1.45 ppm (s, 9H)9 equivalent protons on the tert-butyl group.
Piperidine ring, -CH₂-1.5 - 3.8 ppm (m, 8H)Complex multiplets for the 4 sets of diastereotopic methylene protons.
Methoxy group, -OCH₃~3.70 ppm (s, 3H)Singlet for the methyl ester protons.
Hydroxyl group, -OHVariable (br s, 1H)Broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR Boc group, -C(CH₃)₃~80 ppmQuaternary carbon of the Boc group.
Boc group, -C(CH₃)₃~28.4 ppmMethyl carbons of the Boc group.
Methoxy group, -OCH₃~52.5 ppmCarbon of the methyl ester.
Piperidine ring, -CH₂-40 - 65 ppmCarbons of the piperidine ring.
Quaternary center, C4-OH~70 ppmThe carbon bearing the hydroxyl and ester groups.
Carbamate carbonyl, NC=O~155 ppmCarbonyl of the Boc protecting group.
Ester carbonyl, CC=O~175 ppmCarbonyl of the methyl ester.
IR Spec. O-H stretch3500 - 3300 cm⁻¹ (broad)Characteristic for the hydroxyl group.
C-H stretch (sp³)3000 - 2850 cm⁻¹Aliphatic C-H bonds.
C=O stretch (ester)~1735 cm⁻¹ (strong)Ester carbonyl.
C=O stretch (carbamate)~1690 cm⁻¹ (strong)Boc group carbonyl.
Mass Spec. [M+Na]⁺~282.13 m/zSodium adduct of the molecular ion.
[M-Boc+H]⁺~160.09 m/zFragment corresponding to loss of the Boc group.

Section 4: Strategic Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic hub. The orthogonally protected and functionalized nature of the molecule allows for selective, stepwise modifications.

  • N-Deprotection and Elaboration: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a secondary amine. This nucleophilic site can then be functionalized via reductive amination, acylation, or arylation to build diverse libraries of compounds.[2]

  • Hydroxyl Group Modification: The tertiary alcohol can be alkylated to form ethers or acylated to form esters, providing another vector for SAR exploration.

  • Ester Group Transformation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals. Alternatively, it can be reduced to a primary alcohol.

start Target Molecule Scaffold deprotect Acidic Deprotection (e.g., TFA) start->deprotect Path A modify_OH O-Alkylation or O-Acylation start->modify_OH Path B modify_Ester Hydrolysis (e.g., LiOH) start->modify_Ester Path C amine Free Secondary Amine (Piperidine Core) deprotect->amine func_N Further Functionalization: - Reductive Amination - Acylation - Arylation amine->func_N ether_ester Ether or Ester Derivatives modify_OH->ether_ester acid Carboxylic Acid Intermediate modify_Ester->acid func_Acid Amide Coupling (with R-NH2) acid->func_Acid

Caption: Key deprotection and functionalization pathways from the core scaffold.

This strategic potential makes the molecule a valuable intermediate in the synthesis of compounds targeting a wide range of diseases, as the piperidine scaffold is a cornerstone of many CNS, cardiovascular, and antiviral agents.[1][7]

Conclusion

This compound is a high-value chemical tool for the modern synthetic chemist. Its carefully designed structure, featuring a protected amine and a densely functionalized quaternary center, provides a robust and versatile platform for the efficient construction of complex, drug-like molecules. Understanding its synthesis, characterization, and the strategic pathways for its elaboration empowers researchers to accelerate discovery programs and more effectively navigate the challenges of molecular design and development.

References

A Technical Guide to 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, a specialized heterocyclic building block with significant potential in medicinal chemistry. While specific applications of this exact molecule are not extensively documented in publicly available literature, its structural motifs are rooted in well-established principles of drug design. This guide will, therefore, elucidate the synthesis, characterization, and strategic importance of this compound by examining its core components: the N-Boc-protected piperidine ring and the quaternary center at the 4-position. By understanding the foundational chemistry of its parent structures, researchers can effectively leverage this compound's unique properties for the rational design of novel therapeutics.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in a vast number of approved pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, as seen in this compound, offers a crucial advantage in multi-step syntheses.[1] The Boc group provides stability and allows for controlled, regioselective reactions, and can be readily removed under mild acidic conditions to enable further functionalization of the nitrogen atom.[2]

The subject of this guide, this compound, presents a unique combination of functionalities on this valuable scaffold. The presence of a hydroxyl group and a methyl ester at the 4-position creates a chiral center, offering opportunities for stereospecific interactions with biological targets. This dual functionalization provides chemists with orthogonal handles for introducing molecular diversity, a key strategy in lead optimization.

Table 1: Key Identifiers for this compound

IdentifierValue
IUPAC Name 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate
CAS Number 495415-09-3
Molecular Formula C₁₂H₂₁NO₅
Molecular Weight 259.30 g/mol
SMILES COC(=O)C1(O)CCN(C(=O)OC(C)(C)C)CC1

Synthesis and Mechanistic Insights

Foundational Precursor: Synthesis of N-Boc-4-hydroxypiperidine

The synthesis of the foundational precursor, N-Boc-4-hydroxypiperidine, is a well-established process.[3] It typically involves the protection of the nitrogen atom of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[1] This reaction is highly efficient and crucial for preventing unwanted side reactions at the nitrogen in subsequent synthetic steps.

Alternatively, N-Boc-4-hydroxypiperidine can be synthesized from N-Boc-4-piperidone via reduction.[4]

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine

  • Dissolve 4-hydroxypiperidine in a suitable solvent such as methanol or dichloromethane.

  • Add a base, for example, potassium carbonate or triethylamine, to the solution.[3]

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Allow the reaction to stir at room temperature for several hours to ensure complete reaction.

  • Upon completion, perform an aqueous workup to remove the base and other water-soluble impurities.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an appropriate solvent system, such as ethyl acetate/hexanes, to obtain pure N-Boc-4-hydroxypiperidine.[3]

Proposed Synthesis of this compound

A logical synthetic pathway to the target molecule would involve the oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone, followed by a reaction to introduce the hydroxyl and methyl carboxylate groups at the 4-position.

Step 1: Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone

The hydroxyl group of N-Boc-4-hydroxypiperidine can be readily oxidized to a ketone using a variety of standard oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to yield N-Boc-4-piperidone.

Oxidation_of_N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-hydroxypiperidine->N-Boc-4-piperidone [O] (e.g., PCC, Swern Oxidation)

Caption: Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone.

Step 2: Formation of the Quaternary Center

The introduction of the hydroxyl and methyl carboxylate groups at the 4-position of N-Boc-4-piperidone can be achieved through a variety of methods. One plausible approach is a Reformatsky-type reaction or a related organometallic addition.

Experimental Protocol: Proposed Synthesis from N-Boc-4-piperidone

  • To a solution of N-Boc-4-piperidone in an aprotic solvent (e.g., tetrahydrofuran), add a solution of a suitable nucleophile, such as the Reformatsky reagent prepared from methyl bromoacetate and zinc dust, at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_0 Synthesis Pathway Start N-Boc-4-piperidone Step1 Reaction with a suitable nucleophile (e.g., Reformatsky reagent) Start->Step1 Step2 Aqueous Workup and Extraction Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 End 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate Step3->End

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methyl ester group (a singlet around 3.7-3.8 ppm), and the piperidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm). The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the Boc and ester groups (in the range of 155-175 ppm), the quaternary carbon of the Boc group (around 80 ppm), the methyl carbon of the ester (around 52 ppm), and the carbons of the piperidine ring.

  • IR Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl group (around 3400 cm⁻¹), strong carbonyl stretching bands for the carbamate and ester groups (around 1730-1680 cm⁻¹), and C-H stretching vibrations for the aliphatic protons.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecular ion [M+H]⁺ and other characteristic fragments corresponding to the loss of the Boc group or other functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly attractive building block for the synthesis of complex and biologically active molecules.

Introduction of Chirality and 3D Complexity

The quaternary center at the 4-position introduces a defined three-dimensional structure that can be crucial for achieving high-affinity and selective binding to biological targets. The ability to synthesize specific stereoisomers of this scaffold would be highly advantageous in exploring the structure-activity relationships (SAR) of a drug candidate.

Orthogonal Functionalization

The hydroxyl and methyl ester groups provide two distinct points for further chemical modification. The hydroxyl group can be alkylated, acylated, or converted into a leaving group for nucleophilic substitution, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the systematic exploration of chemical space around the piperidine core.

Modulation of Physicochemical Properties

The functional groups on the piperidine ring can be used to fine-tune the physicochemical properties of a lead compound. For instance, the hydroxyl group can participate in hydrogen bonding interactions, which can improve target binding and aqueous solubility.[2] The ester group can be modified to modulate lipophilicity and metabolic stability.

Applications_in_Drug_Discovery cluster_1 Key Advantages cluster_2 Potential Therapeutic Areas Scaffold 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate Chirality Introduction of Chirality and 3D Complexity Scaffold->Chirality Functionalization Orthogonal Functionalization (Hydroxyl and Ester Groups) Scaffold->Functionalization Properties Modulation of Physicochemical Properties Scaffold->Properties CNS_Disorders CNS Disorders Chirality->CNS_Disorders Oncology Oncology Functionalization->Oncology Infectious_Diseases Infectious Diseases Properties->Infectious_Diseases

Caption: The role of the target compound in drug discovery.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a sophisticated and valuable building block for medicinal chemists. Its N-Boc-protected piperidine core, combined with the unique functionality at the 4-position, provides a powerful platform for the design and synthesis of novel therapeutic agents. While direct applications of this specific molecule are not yet widely reported, a thorough understanding of the chemistry of its constituent parts allows for its strategic and effective incorporation into drug discovery programs. The principles and protocols outlined in this guide are intended to provide researchers with the foundational knowledge necessary to unlock the full potential of this versatile scaffold.

References

An In-Depth Technical Guide to 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (CAS 495415-09-3): A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of approved therapeutics and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for the precise spatial orientation of pharmacophoric elements. The compound 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (CAS 495415-09-3) represents a highly valuable, functionalized building block designed for the strategic elaboration of this key heterocyclic system.

This guide provides an in-depth technical overview of CAS 495415-09-3 for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple datasheet to explore its core properties, its strategic role as a synthetic intermediate, and a field-proven application in the synthesis of potent kinase inhibitors, thereby illustrating the causality behind its use in complex molecular design.

Core Properties and Structural Features

This compound is a strategically designed intermediate. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group, stable to a wide range of reaction conditions but readily removable under acidic treatment. This feature is critical for multi-step synthetic campaigns, allowing for selective reactions at other positions without interference from the secondary amine. The quaternary center at the 4-position, bearing both a hydroxyl group and a methyl ester, offers two distinct functional handles for orthogonal chemical transformations.

PropertyValueSource(s)
CAS Number 495415-09-3[1][2]
IUPAC Name 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate[1]
Synonyms Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate[1][2]
Molecular Formula C12H21NO5[1]
Molecular Weight 259.3 g/mol [1][2]
Appearance White to yellow solid[2]
Purity Typically ≥97%[1][2]
Storage Sealed in a dry environment at room temperature or 0-8 °C[2]
SMILES COC(=O)C1(O)CCN(C(=O)OC(C)(C)C)CC1[1]
InChIKey WYFPECMSBUVNET-UHFFFAOYSA-N[2]
Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Synthetic Utility: From a Hydroxy Ester to a Key Amino Acid Scaffold

The primary utility of CAS 495415-09-3 is not as a biologically active agent itself, but as a precursor to more complex scaffolds. One of the most valuable transformations is its conversion to 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid . This latter compound is a non-natural amino acid that serves as a critical building block for introducing a constrained, gem-disubstituted piperidine motif into peptides or small molecule drugs, notably in the development of Protein Kinase B (AKT) inhibitors.[3]

The conversion pathway underscores the strategic design of the starting material. The methyl ester can be selectively hydrolyzed to a carboxylic acid, and the tertiary hydroxyl group can be converted into an amino group, typically via an azide intermediate. This multi-step conversion is a classic example of synthetic strategy, where each step is chosen to achieve a specific chemical transformation with high yield and selectivity.

G cluster_0 Core Transformation Pathway Start CAS 495415-09-3 (4-Hydroxy-4-methoxycarbonyl) Step1 Ester Hydrolysis (e.g., LiOH, THF/H2O) Start->Step1 Intermediate1 4-Hydroxy-4-carboxy Intermediate (N-Boc protected) Step1->Intermediate1 Step2 Azide Formation (e.g., DPPA, DBU) Intermediate1->Step2 Intermediate2 4-Azido-4-carboxy Intermediate (N-Boc protected) Step2->Intermediate2 Step3 Azide Reduction (e.g., H2, Pd/C) Intermediate2->Step3 Product 4-Amino-4-carboxy Scaffold (Key Building Block) Step3->Product

Caption: Synthetic workflow from CAS 495415-09-3 to a key amino acid building block.

Field-Proven Application: Synthesis of Protein Kinase B (AKT) Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[3] Consequently, inhibitors of AKT are highly sought-after as potential cancer therapeutics. A key structural motif in a class of potent AKT inhibitors is the 4-amino-4-carboxamidopiperidine core, which is derived from the amino acid scaffold discussed previously.

The following protocol, adapted from methodologies described in patent literature for the synthesis of AKT inhibitors, illustrates the use of the derived 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid in a critical amide bond formation step.[3] This demonstrates how the initial building block (CAS 495415-09-3) enables the creation of high-value, complex pharmaceutical agents.

Experimental Protocol: Amide Coupling to Form an AKT Inhibitor Precursor

This procedure describes the coupling of the piperidine-derived amino acid with a representative amine, a common step in the synthesis of these inhibitors.

Objective: To synthesize a key amide intermediate for an AKT inhibitor.

Materials:

  • 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid (derived from CAS 495415-09-3)

  • Target Amine (e.g., 1-(4-chlorophenyl)-N3-methylpropane-1,3-diamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid (1.0 equivalent).

  • Solubilization: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add the target amine (1.1 equivalents), followed by DIPEA (3.0 equivalents).

  • Activator Addition: Add HATU (1.2 equivalents) portion-wise to the reaction mixture. The addition of this coupling agent is crucial as it activates the carboxylic acid to form a highly reactive ester, facilitating amide bond formation with the amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x). The bicarbonate wash is essential to remove unreacted acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure amide product.

G cluster_1 Amide Coupling Workflow Start Amino Acid Scaffold + Target Amine Step1 Dissolve in DMF Add DIPEA (Base) Start->Step1 Step2 Add HATU (Coupling Reagent) Step1->Step2 Activation Active Ester Formation (Key Intermediate) Step2->Activation Step3 Nucleophilic Attack by Amine Activation->Step3 Product Amide Product (AKT Inhibitor Precursor) Step3->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Experimental workflow for the HATU-mediated amide coupling reaction.

Conclusion: A Foundational Tool for Modern Medicinal Chemistry

CAS 495415-09-3, this compound, is more than a catalog chemical; it is a testament to the power of strategic molecular design. Its carefully placed functional groups and protecting group strategy empower chemists to access high-value synthetic intermediates, such as the 4-amino-4-carboxy piperidine scaffold, which are difficult to synthesize by other means. As demonstrated by its utility in the synthesis of advanced AKT kinase inhibitors, this building block provides a reliable and versatile entry point for constructing complex molecules with precisely controlled three-dimensional architecture. For research teams engaged in the discovery and development of novel therapeutics, mastering the application of such foundational scaffolds is an indispensable component of success.

References

Spectroscopic Analysis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Spectroscopic Solutions Division

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. The following sections detail the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and purity assessment of this compound. This document is intended for researchers, scientists, and drug development professionals who utilize this molecule in their synthetic endeavors.

Introduction

This compound (Figure 1) is a versatile synthetic intermediate characterized by a piperidine core, a common scaffold in numerous pharmaceuticals. The presence of a tertiary hydroxyl group and two distinct ester functionalities, a tert-butyl carbamate (Boc) protecting group and a methyl ester, offers multiple avenues for synthetic modification. Accurate and thorough spectroscopic analysis is paramount to confirm the identity, purity, and structural integrity of this compound before its use in multi-step syntheses. This guide will explore the expected spectroscopic data for this molecule and the underlying principles of its interpretation.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that are readily identifiable by various spectroscopic techniques.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8 - 4.0Broad multiplet2HH-2ax, H-6ax
~ 3.75Singlet3H-OCH₃
~ 3.1 - 3.3Broad multiplet2HH-2eq, H-6eq
~ 2.0 - 2.2Multiplet2HH-3ax, H-5ax
~ 1.6 - 1.8Multiplet2HH-3eq, H-5eq
~ 1.47Singlet9H-C(CH₃)₃
VariableSinglet1H-OH

Interpretation and Experimental Rationale:

  • Solvent Choice: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window.

  • Piperidine Ring Protons: The piperidine ring exists in a chair conformation. Due to the bulky Boc group on the nitrogen, ring inversion is slow on the NMR timescale, leading to distinct signals for axial and equatorial protons. The axial protons (H-2ax, H-6ax) are typically deshielded and appear downfield compared to their equatorial counterparts.

  • Boc Group: The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet at approximately 1.47 ppm. This signal is a characteristic feature of the Boc protecting group.

  • Methyl Ester: The three protons of the methyl ester group are also equivalent and appear as a sharp singlet, typically around 3.75 ppm.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent purity. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the signal disappears.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms and their chemical environments.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 175C=O (methyl ester)
~ 155C=O (Boc)
~ 80-C (CH₃)₃
~ 70C-4
~ 52-OCH₃
~ 40C-2, C-6
~ 35C-3, C-5
~ 28-C(C H₃)₃

Interpretation and Experimental Rationale:

  • Carbonyl Carbons: The two carbonyl carbons of the methyl ester and the Boc group are the most deshielded carbons and appear far downfield.

  • Quaternary Carbons: The quaternary carbon of the tert-butyl group and the C-4 carbon of the piperidine ring are also readily identifiable.

  • Piperidine Ring Carbons: The methylene carbons of the piperidine ring (C-2, C-6 and C-3, C-5) will appear in the aliphatic region of the spectrum.

  • DEPT-135 Experiment: To distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
~ 3450BroadO-H stretch (hydroxyl)
~ 2970StrongC-H stretch (aliphatic)
~ 1735StrongC=O stretch (methyl ester)
~ 1690StrongC=O stretch (Boc carbamate)
~ 1160StrongC-O stretch

Interpretation and Experimental Rationale:

  • Hydroxyl Group: A broad absorption band around 3450 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

  • Carbonyl Groups: Two distinct strong absorption bands are expected for the two carbonyl groups. The methyl ester carbonyl typically appears at a higher wavenumber (~1735 cm⁻¹) than the carbamate carbonyl of the Boc group (~1690 cm⁻¹).

  • C-H and C-O Stretches: The spectrum will also show characteristic C-H stretching vibrations for the aliphatic protons and strong C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI+):

m/zAssignment
260.14[M+H]⁺
282.12[M+Na]⁺
204.10[M+H - C₄H₈]⁺ or [M+H - C₄H₉O]⁺
159.08[M+H - Boc]⁺

Interpretation and Experimental Rationale:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like the title compound, which minimizes fragmentation and typically shows a strong signal for the protonated molecule [M+H]⁺.

  • Molecular Ion: The expected exact mass for the protonated molecule (C₁₂H₂₂NO₅⁺) is 260.1442. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fragmentation: Common fragmentation pathways include the loss of isobutylene (C₄H₈) or the entire tert-butoxy group from the Boc protecting group, and the loss of the entire Boc group.

Synthesis and Purity Considerations

A plausible synthetic route to this compound involves the protection of 4-piperidone with a Boc group, followed by a Reformatsky-type reaction or addition of a methyl lithioacetate equivalent to the ketone.

Potential Impurities and their Spectroscopic Signatures:

  • Starting Materials: Residual 1-Boc-4-piperidone would be identifiable by a strong C=O stretch in the IR spectrum around 1720 cm⁻¹ and the absence of the hydroxyl proton signal in the ¹H NMR spectrum.

  • Byproducts: Incomplete reaction or side reactions could lead to various byproducts. Careful analysis of the spectroscopic data, particularly the NMR spectra, for unexpected signals is crucial for purity assessment.

Experimental Protocols

7.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of CDCl₃.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • ¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.

    • ¹³C NMR: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • DEPT-135: Standard instrument parameters.

7.2. IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: 16-32 scans, resolution of 4 cm⁻¹.

7.3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an ESI source.

  • Parameters: Positive ion mode, scan range of m/z 50-500.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a complete and unambiguous characterization of this compound. This guide outlines the expected spectroscopic data and provides a framework for its interpretation, ensuring the quality and identity of this important synthetic intermediate for its successful application in research and development.

The Strategic Application of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[3] The strategic functionalization of the piperidine core is a key tactic in drug design to enhance physicochemical properties, such as solubility and lipophilicity, and to introduce crucial pharmacophoric interactions that govern a molecule's efficacy and selectivity.[4]

This technical guide focuses on a specific, highly functionalized piperidine derivative: 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate . We will explore its chemical properties, synthetic utility, and, most importantly, its potential applications as a versatile building block in the discovery and development of novel therapeutics. The presence of a tertiary hydroxyl group, a methyl ester, and a Boc-protected nitrogen atom within a single molecule provides a rich platform for chemical diversification, enabling the synthesis of complex molecular architectures for various drug targets.

Core Molecular Attributes and Synthetic Rationale

The structure of this compound offers several strategic advantages for medicinal chemists.

PropertyValue/DescriptionSource
IUPAC Name 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate[5]
CAS Number 495415-09-3[5]
Molecular Formula C12H21NO5[5]
Molecular Weight 259.3 g/mol [5]

The key functional groups dictate its reactivity and synthetic potential:

  • N-Boc (tert-butoxycarbonyl) Group : This protecting group is crucial for modern organic synthesis.[6] It deactivates the piperidine nitrogen, preventing its participation in undesired side reactions, thus allowing for selective modifications at other positions of the ring.[6] The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid), making it an ideal protecting group for multi-step syntheses.[7][8]

  • C4-Quaternary Center : The presence of both a hydroxyl and a methyl carboxylate group at the C4 position creates a sterically defined quaternary center. This structural feature can be exploited to introduce conformational constraints in the final drug molecule, which can be beneficial for binding to specific protein targets.

  • Tertiary Hydroxyl Group : The hydroxyl group at C4 is a key handle for a variety of chemical transformations. It can be used for nucleophilic substitution reactions, such as the Mitsunobu reaction, to introduce a wide range of functional groups with inversion of stereochemistry.[2][9][10] Alternatively, it can be eliminated to form a double bond, providing a pathway to tetrahydropyridine derivatives.[11]

  • Methyl Ester : The methyl ester at C4 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

Potential Therapeutic Applications: A Focus on Kinase Inhibitors

While direct literature on the application of this compound is emerging, its structural similarity to intermediates used in the synthesis of potent therapeutic agents provides a strong indication of its potential. A notable example is in the development of Protein Kinase B (PKB/Akt) inhibitors .

PKB/Akt is a key node in cell signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development. A US patent discloses the use of a structurally analogous compound, 1-tert-butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine-1,4-dicarboxylate, as a key intermediate in the synthesis of novel PKB inhibitors.[12] The synthetic logic applied to this amino-analogue can be directly extrapolated to our hydroxyl-containing molecule of interest.

The core strategy involves using the C4-substituted piperidine as a scaffold to present pharmacophoric elements that interact with the kinase active site. The hydroxyl group in this compound can be strategically functionalized to introduce moieties that form key hydrogen bonds or other interactions within the ATP-binding pocket of PKB/Akt.

Logical Workflow for the Synthesis of a Hypothetical PKB/Akt Inhibitor

The following workflow illustrates how this compound could be utilized in a drug discovery program targeting PKB/Akt.

G A 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate B Functionalization of C4-OH (e.g., Mitsunobu Reaction) A->B Introduce Diversity C Introduction of a Key Binding Moiety (e.g., Aryl Ether) B->C D Hydrolysis of Methyl Ester C->D Unmask Carboxylic Acid E Amide Coupling with a Second Pharmacophore D->E Linker Strategy F Boc Deprotection E->F Expose Piperidine N G Final PKB/Akt Inhibitor Candidate F->G

Caption: Hypothetical synthetic workflow for a PKB/Akt inhibitor.

Experimental Protocols

The following are detailed, self-validating protocols for key transformations that would be central to utilizing this compound in a drug discovery campaign.

Protocol 1: Mitsunobu Reaction for C4-Hydroxyl Functionalization

The Mitsunobu reaction is a powerful method for the stereospecific substitution of a hydroxyl group.[2] This protocol describes a general procedure for the etherification of the C4-hydroxyl group.

Objective: To replace the C4-hydroxyl group with an aryloxy moiety, a common pharmacophoric element.

Materials:

  • This compound

  • A substituted phenol (e.g., 4-nitrophenol)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the substituted phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. The appearance of a milky white precipitate (triphenylphosphine oxide) is often observed.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to isolate the desired ether product and separate it from triphenylphosphine oxide and the hydrazine byproduct.[13]

Self-Validation: The successful inversion of stereochemistry (if applicable with a chiral starting material) and the formation of the C-O bond can be confirmed by 2D NMR techniques such as NOESY. The purity of the final product should be ≥95% by HPLC analysis.

Protocol 2: Ester Hydrolysis and Amide Coupling

This two-step protocol describes the conversion of the methyl ester to a carboxylic acid, followed by amide bond formation.

Objective: To introduce a second point of diversity through amide bond formation.

Materials:

  • The product from Protocol 1

  • Lithium hydroxide (LiOH)

  • Methanol, Tetrahydrofuran (THF), Water

  • 1 M Hydrochloric acid (HCl)

  • An amine (R-NH2)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure - Step A: Ester Hydrolysis

  • Dissolve the C4-functionalized piperidine derivative (1.0 eq.) in a mixture of THF, methanol, and water.

  • Add lithium hydroxide (2.0-3.0 eq.) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the carboxylic acid.

Procedure - Step B: Amide Coupling

  • Under an inert atmosphere, dissolve the carboxylic acid from Step A (1.0 eq.), the desired amine (1.1 eq.), and PyBOP (1.2 eq.) in anhydrous DCM.

  • Add DIPEA (3.0 eq.) and stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Self-Validation: The formation of the amide bond can be confirmed by the appearance of a characteristic C=O stretch in the IR spectrum and the presence of the corresponding signals in the 1H and 13C NMR spectra. The purity of the final amide should be confirmed by HPLC.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for contemporary drug discovery. Its densely functionalized core provides medicinal chemists with multiple handles for strategic chemical modifications, enabling the rapid generation of diverse compound libraries. The demonstrated potential for its application in the synthesis of kinase inhibitors, by analogy to structurally related intermediates, highlights its relevance in oncology and other therapeutic areas where kinase signaling is dysregulated.

Future work will likely focus on the development of stereoselective syntheses of this building block to allow for the exploration of chiral space in drug design. Furthermore, its incorporation into DNA-encoded libraries and other combinatorial chemistry platforms could accelerate the discovery of novel hits against a wide range of biological targets. As the demand for structurally novel and potent therapeutics continues to grow, the strategic utilization of such well-designed chemical scaffolds will be paramount to the success of future drug discovery endeavors.

References

An In-depth Technical Guide to 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, a pivotal building block in contemporary medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, reactivity profile, and its strategic applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, mechanistic insights, and a curated collection of spectral data to facilitate its effective utilization in the laboratory.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and the ability to be functionalized at various positions make it an ideal framework for the design of molecules that can precisely interact with biological targets. Among the myriad of substituted piperidines, this compound (CAS No: 495415-09-3) has emerged as a particularly valuable intermediate.[2]

This molecule possesses a unique combination of functionalities:

  • A Tertiary Alcohol: This group can act as a hydrogen bond donor or be further functionalized.

  • A Methyl Ester: This provides a handle for various chemical transformations, including hydrolysis, amidation, or reduction.

  • An N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, preventing its unwanted participation in reactions. Its facile removal under acidic conditions allows for late-stage functionalization of the nitrogen atom.[3]

This strategic arrangement of functional groups makes it a versatile synthon for the construction of complex molecular architectures, particularly in the synthesis of spiropiperidine derivatives and other densely functionalized scaffolds.

Synthesis and Mechanism

The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This classic carbon-carbon bond-forming reaction provides a straightforward route to tertiary alcohols from ketones.

The Grignard Approach: A Mechanistic Perspective

The synthesis commences with the readily available N-Boc-4-piperidone. The core of the reaction involves the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide or chloride) to the electrophilic carbonyl carbon of the piperidone.[4]

Mechanism:

  • Formation of the Grignard Reagent: Magnesium metal reacts with a methyl halide (e.g., methyl bromide) in an ethereal solvent (like diethyl ether or THF) to form methylmagnesium bromide.

  • Nucleophilic Attack: The highly polarized carbon-magnesium bond of the Grignard reagent renders the methyl group strongly nucleophilic. This nucleophile attacks the carbonyl carbon of N-Boc-4-piperidone, breaking the pi bond of the carbonyl group and forming a magnesium alkoxide intermediate.

  • Protonation: The reaction is then quenched with a mild acid (e.g., saturated aqueous ammonium chloride solution) to protonate the alkoxide, yielding the desired tertiary alcohol.[4]

The choice of the Grignard reagent is critical. Methylmagnesium bromide or chloride are typically used to introduce the methyl group at the 4-position.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 4-hydroxy-4-methylpiperidine derivatives.[4]

Materials:

  • N-(tert-Butoxycarbonyl)-4-piperidone (1.0 eq)

  • Methylmagnesium bromide (3M solution in diethyl ether, 1.5 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-(tert-Butoxycarbonyl)-4-piperidone and dissolve it in anhydrous diethyl ether or THF.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add the methylmagnesium bromide solution dropwise via a syringe or dropping funnel, maintaining the internal temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil or white solid.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone Grignard Reaction Grignard Reaction N-Boc-4-piperidone->Grignard Reaction Methylmagnesium bromide Methylmagnesium bromide Methylmagnesium bromide->Grignard Reaction Quenching Quenching Grignard Reaction->Quenching 1. Anhydrous Ether/THF, -10°C to rt Extraction Extraction Quenching->Extraction 2. Sat. aq. NH4Cl Purification Purification Extraction->Purification 3. EtOAc Target Molecule 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate Purification->Target Molecule 4. Column Chromatography Reactivity cluster_ester Ester Chemistry cluster_alcohol Alcohol Chemistry cluster_boc Protecting Group Chemistry Start 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate Hydrolysis Hydrolysis (e.g., LiOH) Start->Hydrolysis Amidation Amidation (e.g., R₂NH) Start->Amidation Reduction Reduction (e.g., LiAlH₄) Start->Reduction Activation Activation (e.g., MsCl, TsCl) Start->Activation Etherification Etherification (e.g., Williamson) Start->Etherification Deprotection Deprotection (e.g., TFA, HCl) Start->Deprotection Carboxylic Acid Carboxylic Acid Hydrolysis->Carboxylic Acid Amide Amide Amidation->Amide Diol Diol Reduction->Diol Good Leaving Group Good Leaving Group Activation->Good Leaving Group Ether Ether Etherification->Ether Secondary Amine Secondary Amine Deprotection->Secondary Amine

References

An In-depth Technical Guide to 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical information on its chemical properties, safe handling protocols, and applications, ensuring both scientific accuracy and practical, field-tested insights.

Introduction: A Versatile Scaffold in Drug Discovery

This compound (CAS No. 495415-09-3) is a synthetically valuable piperidine derivative.[1] The piperidine ring is a prevalent scaffold in a multitude of approved drugs, owing to its ability to confer favorable pharmacokinetic properties such as improved solubility and cell permeability.[2] The strategic placement of a hydroxyl group and a methyl ester at the 4-position, combined with the N-Boc protecting group, offers a versatile platform for the synthesis of complex molecules, particularly in the development of kinase inhibitors and antiviral agents.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in a laboratory setting.

PropertyValueSource
CAS Number 495415-09-3[1]
Molecular Formula C12H21NO5[1]
Molecular Weight 259.3 g/mol [1]
IUPAC Name 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate[1]
Appearance White to yellow solid[4]
Purity Typically ≥97%[1]
Storage Temperature 0-8 °C or Room Temperature[4][5]
SMILES COC(=O)C1(O)CCN(C(=O)OC(C)(C)C)CC1[1]

Safety and Handling: A Self-Validating Protocol

Hazard Identification and GHS Classification

Based on supplier information, this compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)[5]

  • Signal Word: Warning[5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[6]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to create a multi-faceted defense against potential exposure.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety goggles and face shieldGoggles must provide a complete seal. A face shield is recommended when there is a risk of splashing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Regularly inspect for signs of degradation or puncture and change frequently.
Body Laboratory coatA flame-retardant lab coat, fully buttoned, is required to protect against incidental contact.
Respiratory RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for the safe handling of this compound from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect storage Store at 0-8°C in a dry, well-ventilated area inspect->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Solid Carefully fume_hood->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution waste_collection Collect Waste in a Labeled, Sealed Container dissolution->waste_collection disposal Dispose of as Hazardous Chemical Waste waste_collection->disposal

Safe Handling Workflow
Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Prepare a designated waste container for chemical waste.

  • Weighing: To minimize dust inhalation, carefully weigh the solid compound within the fume hood. Use a spatula to transfer the material and avoid creating airborne dust.

  • Dissolution: Add the desired solvent to the vessel containing the weighed compound. Gently swirl or stir to dissolve.

  • Reaction Quenching and Work-up: If used in a reaction, ensure that the quenching procedure is performed slowly and in a controlled manner, especially if reactive reagents were used.

  • Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent. Wash hands thoroughly with soap and water.

  • Waste Disposal: All solid and liquid waste containing this compound should be collected in a clearly labeled, sealed container and disposed of as hazardous chemical waste in accordance with local regulations.

Chemical Stability and Reactivity

The stability of the N-Boc protecting group is a critical consideration in the application of this molecule. The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions, which allows for its selective removal during a synthetic sequence. However, it is generally stable to a wide range of other reagents and conditions. The presence of the tertiary hydroxyl group may influence the reactivity of the molecule, potentially participating in neighboring group effects or directing certain reactions.

Synthesis and Manufacturing

While a specific, detailed synthesis of this compound is not widely published in peer-reviewed literature, its structure suggests a logical synthetic pathway starting from readily available materials. A plausible route involves the protection of 4-piperidone followed by the addition of a methyl group and subsequent carboxylation.

A general synthetic approach for a related compound, N-BOC-4-methyl-4-hydroxy piperidine, involves the reaction of N-Boc-4-piperidone with a methyl Grignard reagent, such as methylmagnesium chloride or methylmagnesium bromide, in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether.[7] This reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) and then quenched with a saturated aqueous solution of ammonium chloride.[7]

The following diagram illustrates a probable synthetic workflow.

start N-Boc-4-piperidone intermediate N-Boc-4-hydroxy-4-methylpiperidine start->intermediate Grignard Reaction reagent1 Methyl Grignard Reagent (e.g., MeMgCl) reagent1->intermediate product 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate intermediate->product Carboxylation reagent2 Carboxylation Reagent (e.g., Methyl Chloroformate) reagent2->product

Plausible Synthetic Pathway

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable building block for the synthesis of a variety of biologically active molecules.

Kinase Inhibitors

The piperidine scaffold is a common feature in many kinase inhibitors, where it often serves to modulate solubility and engage with the solvent-exposed regions of the kinase active site.[2] The functional groups on this particular derivative allow for the extension of the molecule to interact with different pockets of the kinase enzyme, potentially leading to increased potency and selectivity. For instance, the hydroxyl group can act as a hydrogen bond donor or acceptor, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid to form salt bridges or other polar interactions.

Antiviral Agents

Substituted piperidines are also found in a number of antiviral compounds.[3] The ability to functionalize the piperidine ring at multiple positions allows for the creation of diverse libraries of compounds for screening against various viral targets. The N-Boc protecting group facilitates the selective modification of other parts of the molecule before its removal to reveal the secondary amine, which can be a key pharmacophoric feature.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. Its safe and effective use requires a thorough understanding of its chemical properties, adherence to strict handling protocols, and an appreciation of its reactivity. This guide provides a foundational understanding for researchers and drug development professionals to confidently and safely incorporate this important intermediate into their synthetic endeavors.

References

Methodological & Application

Synthesis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate from piperidone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate from N-Boc-4-piperidone via the Reformatsky Reaction

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable tertiary alcohol building block for drug discovery.[2][3][4] The synthesis is achieved through a one-pot Reformatsky reaction, starting from the commercially available N-Boc-4-piperidone. We detail the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and present methods for purification and characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing this key synthetic intermediate.

Introduction and Scientific Rationale

Substituted piperidines are fundamental components in a vast array of biologically active compounds and approved drugs.[1] Their conformational flexibility and ability to present substituents in well-defined three-dimensional space make them ideal for interacting with biological targets. The target molecule, this compound, incorporates a quaternary center with a hydroxyl group and a methyl ester, providing multiple points for further chemical elaboration.

The chosen synthetic strategy is the Reformatsky reaction. This method is particularly well-suited for this transformation due to its high functional group tolerance and the relatively mild reaction conditions required. Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, the organozinc intermediate (the "Reformatsky reagent") does not readily react with the ester functionality of the reagent or the product.[5] This selectivity is the cornerstone of this protocol's success, preventing self-condensation and other side reactions, thus ensuring a cleaner reaction profile and higher yield of the desired β-hydroxy ester.

Reaction Mechanism and Workflow

The synthesis proceeds via two key stages occurring in a single pot:

  • Formation of the Reformatsky Reagent: Metallic zinc undergoes oxidative insertion into the carbon-bromine bond of methyl bromoacetate. This forms an organozinc compound, specifically a zinc enolate, which is the active nucleophile.[6]

  • Nucleophilic Addition: The zinc enolate attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. This addition forms a zinc alkoxide intermediate.

  • Protonation: Subsequent quenching with a mild acidic aqueous solution protonates the alkoxide to yield the final tertiary alcohol product.

The overall transformation is depicted below:

G cluster_0 Step 1: Reformatsky Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Quench MeBr Methyl Bromoacetate Reagent Zinc Enolate (Reformatsky Reagent) MeBr->Reagent + Zn (THF) Zn Zinc Dust (Zn) Intermediate Zinc Alkoxide Intermediate Reagent->Intermediate Piperidone N-Boc-4-piperidone Piperidone->Intermediate + Reformatsky Reagent Product Final Product (1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate) Intermediate->Product + H+ (from Quench) Quench Aqueous Workup (e.g., sat. NH4Cl) caption Fig 1. High-level schematic of the Reformatsky reaction.

Fig 1. High-level schematic of the Reformatsky reaction.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )AmountMoles (mmol)Purity
N-Boc-4-piperidone79099-07-3C₁₀H₁₇NO₃199.255.00 g25.09>98%
Methyl Bromoacetate96-32-2C₃H₅BrO₂152.975.76 g (3.8 mL)37.64>98%
Zinc Dust (<10 µm)7440-66-6Zn65.382.46 g37.64>98%
Iodine7553-56-2I₂253.81~50 mg->99%
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.1170 mL-Dri-Solv
Saturated aq. NH₄Cl12125-02-9NH₄Cl53.4950 mL--
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11250 mL-ACS Grade
Brine (Saturated aq. NaCl)7647-14-5NaCl58.4450 mL--
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04~10 g--
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional, for addition of reagents)

  • Heating mantle with temperature controller

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Critical Safety Precautions
  • Methyl Bromoacetate: This compound is toxic, corrosive, and a potent lachrymator (causes tears).[7][8][9][10] It can cause severe skin and eye burns.[7][11] Always handle it in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[8][9] An eyewash station and safety shower must be readily accessible.[8][9]

  • Zinc Dust: Finely divided zinc dust is flammable and can form explosive mixtures with air.[12][13] Keep it away from ignition sources and handle it gently to avoid creating dust clouds.[14][15] Store in a cool, dry place away from acids and strong oxidizing agents.[14][15]

  • Anhydrous Solvents: Tetrahydrofuran (THF) is flammable. All heating should be performed using a heating mantle, not an open flame. The entire reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

Step-by-Step Synthesis Procedure
  • Zinc Activation and Reaction Setup:

    • Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet), and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

    • To the flask, add the zinc dust (2.46 g) and a small crystal of iodine (~50 mg). The iodine helps to activate the zinc surface.[6]

    • Add 20 mL of anhydrous THF to the flask. Gently heat the mixture to a reflux for 10-15 minutes until the purple color of the iodine disappears. This indicates the activation is complete. Cool the flask to room temperature.

  • Initiation and Reagent Addition:

    • In a separate dry flask, prepare a solution of N-Boc-4-piperidone (5.00 g) and methyl bromoacetate (3.8 mL) in 30 mL of anhydrous THF.

    • Using a syringe, add approximately 2-3 mL of this solution to the activated zinc suspension. The reaction is exothermic; a gentle reflux should be observed. If the reaction does not start, gentle warming may be required.

    • Once the reaction has initiated, add the remainder of the THF solution dropwise over 30-45 minutes, maintaining a gentle reflux.

  • Reaction Completion and Monitoring:

    • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the N-Boc-4-piperidone spot is no longer visible.

  • Quenching and Work-up:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • CAUTION: The quenching process can be exothermic.[16] Slowly and carefully add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction. Stir the mixture vigorously for 15 minutes. During this process, a white precipitate will form.

    • Remove the mixture from the ice bath and allow it to warm to room temperature.

  • Extraction and Purification:

    • Transfer the entire mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or semi-solid.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield this compound as a white solid or colorless oil.

Overall Experimental Workflow

The entire process, from setup to final product, is summarized in the workflow diagram below.

Fig 2. Step-by-step experimental workflow.

Expected Results and Characterization

  • Yield: 75-85%

  • Appearance: White solid or colorless viscous oil.

  • IUPAC Name: 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate[17]

  • Molecular Formula: C₁₂H₂₁NO₅[17]

  • Molecular Weight: 259.30 g/mol [17]

  • Spectroscopic Data: The identity and purity of the product should be confirmed by NMR spectroscopy and Mass Spectrometry. The data should be consistent with published values for the target compound.[18]

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. The use of the Reformatsky reaction offers a selective and high-yielding pathway from readily available starting materials. By adhering to the detailed steps and safety precautions outlined, researchers can confidently produce this versatile building block for application in pharmaceutical and chemical synthesis programs.

References

Synthesis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate: An Essential Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for targeting a variety of biological receptors. The title compound, 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, is a highly functionalized piperidine derivative that serves as a versatile building block in the synthesis of complex molecules for drug discovery. The presence of a protected amine, a tertiary alcohol, and a methyl ester at the 4-position provides multiple points for diversification, enabling the exploration of structure-activity relationships.

This application note provides a detailed, step-by-step experimental protocol for the synthesis of this compound, starting from the commercially available N-Boc-4-piperidone. The described methodology is robust, scalable, and proceeds through a cyanohydrin intermediate, offering a reliable route for researchers and drug development professionals.

Reaction Mechanism and Rationale

The synthesis of this compound from N-Boc-4-piperidone is a two-step process. The first step involves the formation of a cyanohydrin, followed by the hydrolysis of the nitrile to a carboxylic acid and subsequent esterification to the methyl ester.

Step 1: Cyanohydrin Formation

The initial step is the nucleophilic addition of a cyanide ion to the carbonyl group of N-Boc-4-piperidone. This reaction is typically carried out using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, or alternatively with an alkali metal cyanide such as sodium or potassium cyanide, followed by an acidic workup. The use of TMSCN is often preferred for its milder reaction conditions and higher yields. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial as it deactivates the nitrogen towards unwanted side reactions and helps to control the reactivity of the molecule.[3]

Step 2: Nitrile Hydrolysis and Esterification

The nitrile group of the resulting cyanohydrin, 1-Boc-4-cyano-4-hydroxypiperidine, is then converted to a methyl ester. This transformation can be achieved in a single step by reacting the cyanohydrin with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[4] This process, known as alcoholysis, involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by methanol. A series of proton transfers and tautomerization steps leads to the formation of the methyl ester. Alternatively, a two-step procedure involving the hydrolysis of the nitrile to the corresponding carboxylic acid, 1-Boc-4-hydroxy-4-piperidinecarboxylic acid, followed by a separate esterification step can also be employed.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-Boc-4-piperidone≥98%Commercially Available
Trimethylsilyl cyanide (TMSCN)≥98%Commercially Available
Zinc Iodide (ZnI2)Anhydrous, ≥98%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Sulfuric Acid (H2SO4)Concentrated, 98%Commercially Available
Sodium Bicarbonate (NaHCO3)Saturated Aqueous SolutionLaboratory Prepared
BrineSaturated Aqueous SolutionLaboratory Prepared
Anhydrous Sodium Sulfate (Na2SO4)GranularCommercially Available
Ethyl Acetate (EtOAc)Reagent GradeCommercially Available
HexanesReagent GradeCommercially Available

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks and standard glassware

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer

Workflow Diagram:

Synthesis_Workflow Start N-Boc-4-piperidone Step1 Step 1: Cyanohydrin Formation - TMSCN, cat. ZnI2 - DCM, 0 °C to rt Start->Step1 Intermediate 1-Boc-4-cyano-4-hydroxypiperidine Step1->Intermediate Step2 Step 2: Hydrolysis & Esterification - MeOH, H2SO4 (conc.) - Reflux Intermediate->Step2 Workup Workup & Purification - Neutralization - Extraction - Column Chromatography Step2->Workup Product 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate Workup->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

Step 1: Synthesis of 1-Boc-4-cyano-4-hydroxypiperidine

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add zinc iodide (1.60 g, 5.02 mmol) to the solution with stirring.

  • Slowly add trimethylsilyl cyanide (7.5 mL, 55.2 mmol) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-Boc-4-cyano-4-hydroxypiperidine as a pale yellow oil or solid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-Boc-4-cyano-4-hydroxypiperidine (assuming quantitative yield from the previous step, ~11.3 g, 50.2 mmol) in anhydrous methanol (150 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully and slowly add concentrated sulfuric acid (10 mL) dropwise to the stirred solution. Caution: This is a highly exothermic process.

  • After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C) for 24-48 hours.

  • Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly and carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to yield this compound as a white to off-white solid.

Expected Results and Characterization

ParameterExpected Value
Step 1 Intermediate
AppearancePale yellow oil or solid
Yield~95-99% (crude)
Final Product
AppearanceWhite to off-white solid
Overall Yield60-75% (after purification)
¹H NMR (400 MHz, CDCl₃) Anticipated peaks: δ ~3.7 (s, 3H, -OCH₃), ~3.5-3.2 (m, 4H, piperidine CH₂), ~1.8-1.6 (m, 4H, piperidine CH₂), 1.45 (s, 9H, -C(CH₃)₃)
¹³C NMR (101 MHz, CDCl₃) Anticipated peaks: δ ~175 (-COOCH₃), ~155 (-NCOO-), ~80 (-C(CH₃)₃), ~70 (quaternary C-OH), ~52 (-OCH₃), ~40 (piperidine CH₂), ~35 (piperidine CH₂), ~28 (-C(CH₃)₃)
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₁₂H₂₁NO₅: 260.14; found: 260.1

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Step 1 Insufficient reaction time or inactive catalyst.Extend the reaction time. Ensure anhydrous conditions and use fresh TMSCN and an activated Lewis acid.
Low yield in Step 2 Incomplete hydrolysis/esterification or product decomposition.Increase the reaction time or the amount of sulfuric acid. Ensure careful neutralization to avoid product degradation.
Formation of byproducts Presence of water in Step 1 can lead to hydrolysis of TMSCN. Elevated temperatures during workup can cause dehydration of the tertiary alcohol.Use anhydrous solvents and reagents. Maintain low temperatures during workup and purification where possible.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the synthesis of this compound, a valuable building block for the development of novel pharmaceutical agents. By following the outlined steps and considering the troubleshooting advice, researchers can confidently produce this compound in good yield and purity, facilitating its application in medicinal chemistry and drug discovery programs.

References

Application Note & Protocol: High-Purity Isolation of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The inherent polarity of this molecule, stemming from its hydroxyl and dual carbamate functionalities, presents a moderate purification challenge. This guide details a robust methodology employing automated flash column chromatography on silica gel, ensuring high purity and yield. The causality behind experimental choices, from solvent system selection to loading techniques, is thoroughly explained to provide a self-validating and transferable protocol for researchers, scientists, and drug development professionals.

Introduction: The Purification Challenge

This compound is a versatile building block in medicinal chemistry. Its piperidine core is a common scaffold in numerous bioactive molecules. The presence of a tertiary hydroxyl group, a methyl ester, and a tert-butoxycarbonyl (Boc) protecting group imparts a distinct polarity profile that necessitates a carefully optimized purification strategy. Crude synthetic mixtures often contain starting materials, by-products, and reagents that must be efficiently removed to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

Column chromatography remains a cornerstone technique for such purifications.[1] The selection of an appropriate stationary phase and mobile phase is critical to achieving a successful separation. For polar compounds like the title molecule, normal-phase chromatography on silica gel is a highly effective and economical choice.[2] This protocol will focus on a systematic approach to developing and executing an efficient flash column chromatography method.

Materials and Methods

Equipment and Consumables
  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)

  • Pre-packed Silica Gel Flash Column (e.g., 40-63 µm particle size)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • UV-Vis Detector or Evaporative Light Scattering Detector (ELSD)

  • Fraction Collector

  • Rotary Evaporator

  • NMR Spectrometer (for purity analysis)

  • HPLC-MS (for purity analysis)

Reagents and Solvents
  • Crude this compound

  • Silica Gel (for dry loading)

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexane or Heptane, HPLC grade.[3]

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • TLC developing chamber

  • Potassium permanganate (KMnO₄) stain or other suitable TLC visualization agent

Protocol: A Step-by-Step Guide to High-Purity Isolation

Preliminary Analysis: Thin Layer Chromatography (TLC)

The foundation of a successful column chromatography separation is the development of an appropriate solvent system using TLC.[1] The goal is to find a solvent mixture that provides a retention factor (Rƒ) for the target compound in the range of 0.25 to 0.35.[4] This Rƒ range ensures that the compound will effectively interact with the stationary phase, allowing for separation from impurities, without requiring an excessively long elution time.

Experimental Protocol: TLC Analysis

  • Prepare several eluent systems of varying polarities. A good starting point for a compound of this nature is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2]

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in chambers containing the different eluent systems.

  • Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate, which reacts with the hydroxyl group).

  • Calculate the Rƒ value for the target compound in each solvent system using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Select the solvent system that provides the desired Rƒ of ~0.3.

Column Preparation and Sample Loading

Proper column packing and sample loading are crucial for achieving sharp peaks and good separation. For automated flash systems, pre-packed columns are recommended for consistency. The choice between liquid and dry loading depends on the solubility of the crude material in the initial mobile phase.[5]

Experimental Protocol: Sample Loading

  • Liquid Loading: If the crude product is readily soluble in a minimal amount of a solvent that is less polar than the initial mobile phase, dissolve the sample and inject it onto the column.[5]

  • Dry Loading: This is the preferred method if the sample has poor solubility in the initial eluent or if a highly polar solvent is required for dissolution.[5]

    • Dissolve the crude product in a suitable volatile solvent (e.g., DCM or MeOH).

    • Add a small amount of silica gel to the solution (typically 2-3 times the mass of the crude product).

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Load the resulting dry powder onto the top of the column or into a solid load cartridge.

Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased over time, is generally more efficient for separating complex mixtures than an isocratic elution (constant solvent composition).[6]

Experimental Protocol: Gradient Elution

  • Equilibrate the column with the initial, less polar solvent mixture determined from the TLC analysis.

  • Initiate the elution with the initial solvent composition.

  • Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) over a set number of column volumes. A linear gradient is a good starting point.

  • Monitor the elution profile using the system's detector (UV or ELSD).

  • Collect fractions throughout the run. Automated fraction collectors can be programmed to collect based on peak detection.

Post-Chromatography Analysis

After fraction collection, it is essential to identify the fractions containing the pure product.

Experimental Protocol: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure desired compound.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the final yield and confirm the purity and identity of the product using analytical techniques such as NMR and HPLC-MS.[7]

Data Presentation & Key Parameters

The following table summarizes the recommended starting parameters for the purification. These should be optimized based on the specific crude mixture and the results of the initial TLC analysis.

ParameterRecommended ValueRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Gradient of Ethyl Acetate in Hexane (or Heptane)A common and effective solvent system for separating compounds of intermediate polarity.[3] Heptane is a less toxic alternative to hexane.
Initial TLC Screening 10-50% EtOAc/HexaneThis range typically provides good separation for piperidine derivatives.[2]
Target Rƒ in TLC 0.25 - 0.35Optimal for good resolution on the column.[4]
Loading Method Dry LoadingRecommended for ensuring a narrow sample band and preventing issues with sample solubility in the initial mobile phase.[5]
Elution Profile Linear GradientEfficiently elutes compounds with a range of polarities, often providing better separation than isocratic elution.[6]
Detection UV (if applicable) and/or ELSDELSD is a universal detector suitable for compounds with no or weak chromophores.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Chromatography Execution cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis (Solvent System Scouting) Solvent_Selection Select System with Rf ~0.3 TLC->Solvent_Selection Column_Equilibration Column Equilibration Solvent_Selection->Column_Equilibration Sample_Prep Sample Preparation (Dry Loading) Injection Sample Loading Sample_Prep->Injection Column_Equilibration->Injection Elution Gradient Elution Injection->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Removal Pooling->Evaporation Final_Analysis Purity & Identity Confirmation (NMR, HPLC-MS) Evaporation->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Poor Separation / Overlapping Peaks - Eluent is too polar. - Column is overloaded. - Inappropriate gradient slope.- Decrease the initial polarity of the mobile phase. - Reduce the amount of crude material loaded onto the column. - Use a shallower gradient (i.e., increase the gradient volume).
Compound Elutes in the Solvent Front - Eluent is far too polar.- Start with a much less polar solvent system (e.g., 100% hexane).
Compound Does Not Elute from the Column - Eluent is not polar enough. - Compound may have decomposed on the silica.- Increase the polarity of the mobile phase, potentially adding a small percentage of methanol to the ethyl acetate.[2] - Test compound stability on silica by spotting on a TLC plate and letting it sit for an hour before developing.[8]
Peak Tailing - Secondary interactions with silica (e.g., amine basicity). - Column overloading.- While not strongly basic, adding a very small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can sometimes improve peak shape for nitrogen-containing compounds.[9] - Reduce the sample load.

Conclusion

The protocol outlined in this application note provides a reliable and systematic approach for the purification of this compound using automated flash column chromatography. By following the principles of methodical TLC-based solvent system selection, appropriate sample loading, and gradient elution, researchers can consistently achieve high purity and yield of this valuable synthetic intermediate. The provided troubleshooting guide further equips scientists to address common challenges encountered during the purification of polar molecules.

References

Application Notes & Protocols: The Strategic Utility of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, forming the backbone of countless therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount to modulating the pharmacological and pharmacokinetic properties of drug candidates. This guide delves into the specific utility of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (CAS: 495415-09-3), a trifunctional chemical intermediate that offers a unique combination of sterically accessible and electronically distinct reaction sites. We will explore its synthesis, physicochemical properties, and its role as a versatile building block, providing detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Introduction: A Trifunctional Building Block

This compound is a derivative of the widely used N-Boc-4-hydroxypiperidine.[2] Its structure is distinguished by a quaternary carbon at the 4-position, decorated with both a hydroxyl group and a methyl ester. This arrangement, combined with the tert-butoxycarbonyl (Boc) protecting group on the nitrogen, creates three distinct functional handles that can be addressed with high selectivity.

  • N-Boc Group: Provides stability and prevents unwanted reactions at the nitrogen atom. It can be readily removed under acidic conditions to reveal the secondary amine for subsequent functionalization.[2]

  • Tertiary Hydroxyl Group: A nucleophilic site that can also be activated and converted into a good leaving group, facilitating substitution or elimination reactions. Its tertiary nature introduces steric considerations that influence reactivity.

  • Methyl Ester: An electrophilic handle that can undergo hydrolysis, reduction, or transesterification to introduce further diversity into the molecular scaffold.

This trifunctional nature allows for a modular and divergent approach to library synthesis, making it a valuable intermediate for constructing complex molecules.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and spectroscopic properties is critical for effective use in synthesis, including monitoring reaction progress and confirming product identity.

PropertyValueReference(s)
IUPAC Name 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate[3]
CAS Number 495415-09-3[3]
Molecular Formula C₁₂H₂₁NO₅[3]
Molecular Weight 259.3 g/mol [3]
Appearance White to off-white solid[2]
Purity Typically ≥97%[3]

Representative Spectroscopic Data: While specific spectra for this exact molecule are not widely published, the expected signals can be inferred from its structure and comparison to similar compounds like N-Boc-4-hydroxypiperidine.[4] Key expected signals would include:

  • ¹H NMR: A singlet around 1.4 ppm for the Boc group's 9 protons, signals for the piperidine ring protons (typically in the 1.5-4.0 ppm range), a singlet for the methyl ester protons around 3.7 ppm, and a singlet for the hydroxyl proton (variable, may exchange with D₂O).

  • ¹³C NMR: Resonances for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the C4 carbon bearing the hydroxyl and ester groups, the piperidine ring carbons, the methyl ester carbon, and the Boc methyl carbons (~28 ppm).

  • IR (KBr, cm⁻¹): A broad absorption band for the O-H stretch (~3400 cm⁻¹), a strong C=O stretch for the carbamate (~1680 cm⁻¹), and another C=O stretch for the ester (~1730 cm⁻¹).

Synthesis and Mechanistic Considerations

The logical and most common synthetic route to this intermediate begins with the commercially available 1-Boc-4-piperidone .[1] This precursor is a cornerstone in the synthesis of many piperidine derivatives, including intermediates for fentanyl and its analogues.[5][6] The key transformation is the nucleophilic addition to the ketone. A plausible and efficient method involves a Reformatsky-type reaction or the addition of a metallated methyl acetate derivative.

The causality behind this choice is clear: 1-Boc-4-piperidone provides the core N-protected piperidine ring, and the chosen nucleophilic addition simultaneously installs both the hydroxyl and methyl ester functionalities at the 4-position in a single, efficient step.

cluster_start Starting Material cluster_reagents Key Transformation cluster_product Target Intermediate start 1-Boc-4-piperidone reagents 1. Zinc (or other metal) 2. Methyl bromoacetate 3. Anhydrous THF start->reagents Reformatsky Reaction product 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate reagents->product

Caption: Proposed synthetic pathway to the target intermediate.

Core Applications & Experimental Protocols

The strategic value of this intermediate lies in the selective manipulation of its three functional groups. The following sections outline key transformations and provide foundational protocols.

Workflow for Divergent Synthesis

The molecule serves as a central hub from which multiple, distinct chemical branches can be explored. The choice of reaction conditions dictates which functional group is addressed.

cluster_N N-Terminus Modification cluster_C4_OH C4-Hydroxyl Modification cluster_C4_Ester C4-Ester Modification center Target Intermediate N_deprotect Boc Deprotection (e.g., TFA, HCl) center->N_deprotect Acidic Conditions OH_activate Activation (e.g., MsCl, TsCl) center->OH_activate Sulfonylation Ester_hydrolyze Hydrolysis (e.g., LiOH, NaOH) center->Ester_hydrolyze Basic Conditions N_functionalize N-Alkylation or N-Acylation N_deprotect->N_functionalize OH_substitute Nucleophilic Substitution (e.g., with Azide, Amines) OH_activate->OH_substitute Ester_amide Amide Coupling (e.g., with R-NH2, HATU) Ester_hydrolyze->Ester_amide

Caption: Divergent synthetic pathways from the intermediate.

Protocol 1: N-Boc Deprotection to Access the Piperidine Nitrogen

Rationale: Removal of the Boc group is one of the most common and crucial steps, unmasking the secondary amine for further elaboration. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent are used to cleave the carbamate. The choice of acid and solvent depends on the stability of other functional groups in the molecule.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5.0-10.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the remaining acid (Caution: CO₂ evolution).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected piperidine product, which can be used directly or purified further.

Protocol 2: Activation of the Tertiary Hydroxyl Group via Mesylation

Rationale: The tertiary hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a mesylate. This protocol uses methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. This activation step is a gateway to introducing a wide array of nucleophiles at the C4 position.[7]

Materials:

  • This compound

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), anhydrous[7]

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl chloride (MsCl)[7]

  • Ice-water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting material (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the reaction mixture to -10 °C to 0 °C.[7]

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor for the disappearance of the starting alcohol by TLC.

  • Once the reaction is complete, quench by pouring the mixture into ice-water with vigorous stirring.[7]

  • Separate the organic layer. Wash the organic phase sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude mesylate is often used immediately in the next step due to potential instability.

Protocol 3: Saponification of the Methyl Ester

Rationale: Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a handle for amide bond formation, a critical reaction in drug discovery. Saponification using a base like lithium hydroxide (LiOH) is a standard and effective method.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

  • Add LiOH·H₂O (1.5-2.0 eq) to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~3-4 by the slow addition of 1 M HCl. A precipitate may form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid product.

Data Summary and Expected Outcomes

The following table summarizes the typical conditions and expected outcomes for the protocols described. Yields are representative and may vary based on scale and purification efficiency.

ProtocolKey ReagentsSolvent(s)Temp.Time (h)Expected Outcome
1. Boc Deprotection TFADCM0°C to RT1-4Deprotected secondary amine
2. Hydroxyl Activation MsCl, Et₃NDCM / MTBE-10°C to 0°C1-2C4-mesylated intermediate
3. Ester Saponification LiOH·H₂OTHF/MeOH/H₂ORT2-6C4-carboxylic acid derivative

Conclusion

This compound is a highly functionalized and strategically valuable intermediate. Its three distinct functional groups—a cleavable N-Boc protector, an activatable tertiary alcohol, and a modifiable methyl ester—provide medicinal chemists with a powerful platform for creating diverse libraries of complex piperidine-based molecules. The protocols and workflows detailed in this guide offer a robust starting point for researchers aiming to leverage this building block in their synthetic campaigns, enabling the efficient development of novel chemical entities for drug discovery and beyond.

References

Application Notes & Protocols: Derivatization of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate is a valuable bifunctional scaffold in medicinal chemistry and drug development. Its rigid piperidine core, orthogonally protected nitrogen, and strategically placed tertiary alcohol and methyl ester groups make it an ideal starting point for constructing diverse molecular architectures. The derivatization of the tertiary hydroxyl group, however, presents unique synthetic challenges, primarily due to steric hindrance and the propensity for competing elimination reactions. This guide provides an in-depth analysis and detailed, field-proven protocols for the successful derivatization of this key intermediate. We will explore three robust methodologies: O-alkylation via a modified Williamson ether synthesis, O-acylation to form esters, and advanced functionalization using the Mitsunobu reaction. Each section explains the underlying chemical principles, provides step-by-step protocols, and offers expert insights into optimizing reaction conditions and overcoming common obstacles.

Introduction: The Strategic Value of a Versatile Scaffold

The piperidine ring is a privileged structure in pharmacology, appearing in a vast number of approved therapeutic agents.[1][2] The title compound, this compound (CAS: 495415-09-3), offers chemists a platform to explore chemical space around this core.[3][4] The tert-butoxycarbonyl (Boc) group provides stable protection for the piperidine nitrogen under a wide range of conditions yet allows for facile deprotection when required. The tertiary alcohol at the 4-position is the primary focus of this guide; its conversion into ethers, esters, and other functionalities is critical for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Successfully modifying this sterically encumbered tertiary alcohol requires a departure from standard textbook procedures. Direct SN2 reactions at the tertiary carbon are unfeasible, and conditions that favor SN1 pathways often lead to undesired elimination byproducts. This document provides validated protocols that navigate these challenges to achieve high-yield derivatization.

O-Alkylation: Modified Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, typically involving an SN2 reaction between an alkoxide and a primary alkyl halide.[5] Attempting this reaction by converting the tertiary alcohol into a leaving group and reacting it with an alkoxide would fail, leading almost exclusively to an elimination product.[6][7] The key to success is to reverse the roles: the tertiary alcohol is deprotonated to form a nucleophilic tertiary alkoxide, which then attacks an unhindered electrophile, such as a primary alkyl halide.[8]

Mechanistic Rationale

The reaction proceeds in two distinct steps. First, a strong, non-nucleophilic base is required to deprotonate the sterically hindered tertiary alcohol without competing in the subsequent alkylation. Sodium hydride (NaH) is an ideal choice as it irreversibly forms the alkoxide and hydrogen gas.[7] The resulting tertiary alkoxide then acts as a potent nucleophile, attacking the primary alkyl halide via an SN2 mechanism to form the desired ether. The choice of a primary halide is critical to minimize any potential E2 elimination instigated by the strongly basic alkoxide.[5][8]

cluster_workflow O-Alkylation Workflow START Start: Starting Material (SM) DEPROTONATION Step 1: Deprotonation • Base: Sodium Hydride (NaH) • Solvent: Anhydrous THF • Atmosphere: Inert (N₂ or Ar) START->DEPROTONATION ALKYLATION Step 2: Alkylation • Electrophile: Primary Alkyl Halide (R-X) • Conditions: 0 °C to RT DEPROTONATION->ALKYLATION WORKUP Step 3: Aqueous Work-up • Quench with sat. NH₄Cl • Extract with EtOAc ALKYLATION->WORKUP PURIFICATION Step 4: Purification • Silica Gel Chromatography WORKUP->PURIFICATION END End: Product (Ether Derivative) PURIFICATION->END

Caption: General workflow for O-alkylation of the tertiary alcohol.

Protocol 1.1: Synthesis of 1-tert-butyl 4-methyl 4-methoxy-piperidine-1,4-dicarboxylate

This protocol details the methylation of the tertiary alcohol using methyl iodide.

Materials

Reagent/Solvent M.W. Amount Equivalents
Starting Material 259.31 1.0 g 1.0
Sodium Hydride (60% in oil) 24.00 185 mg 1.2
Anhydrous THF - 20 mL -
Methyl Iodide 141.94 0.29 mL 1.2
Saturated NH₄Cl (aq) - 15 mL -
Ethyl Acetate (EtOAc) - 50 mL -

| Brine | - | 20 mL | - |

Procedure

  • Add this compound (1.0 g, 3.86 mmol) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF, 20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (185 mg of 60% dispersion in mineral oil, 4.63 mmol) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Slowly add methyl iodide (0.29 mL, 4.63 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC (Thin-Layer Chromatography).

  • Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., 20-30% ethyl acetate in hexanes) to yield the title product.

O-Acylation: Ester Synthesis

O-acylation is a reliable method for derivatizing tertiary alcohols. The reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride.[9] The use of a non-nucleophilic base is essential to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction.

Mechanistic Rationale

The acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the tertiary hydroxyl oxygen attacks the carbonyl carbon of the acylating agent.[9] For acyl chlorides, a tertiary amine base like triethylamine (NEt₃) or pyridine is used to scavenge the HCl formed. For acid anhydrides, a catalyst such as 4-dimethylaminopyridine (DMAP) may be added to accelerate the reaction, particularly with a sterically hindered alcohol.

cluster_workflow O-Acylation Workflow START Start: Starting Material (SM) REACTION Step 1: Acylation • Acylating Agent (Acyl Chloride or Anhydride) • Base (Pyridine or NEt₃) • Solvent: Anhydrous DCM START->REACTION WORKUP Step 2: Aqueous Work-up • Wash with H₂O, NaHCO₃ (aq) • Extract with DCM REACTION->WORKUP PURIFICATION Step 3: Purification • Silica Gel Chromatography WORKUP->PURIFICATION END End: Product (Ester Derivative) PURIFICATION->END

Caption: General workflow for O-acylation of the tertiary alcohol.

Protocol 2.1: Synthesis of 1-tert-butyl 4-methyl 4-(acetyloxy)piperidine-1,4-dicarboxylate

This protocol uses acetic anhydride for the acetylation.

Materials

Reagent/Solvent M.W. Amount Equivalents
Starting Material 259.31 1.0 g 1.0
Anhydrous Dichloromethane (DCM) - 20 mL -
Pyridine 79.10 0.62 mL 2.0
Acetic Anhydride 102.09 0.55 mL 1.5
1M HCl (aq) - 15 mL -

| Saturated NaHCO₃ (aq) | - | 15 mL | - |

Procedure

  • Dissolve the starting material (1.0 g, 3.86 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask under an inert atmosphere.

  • Add pyridine (0.62 mL, 7.72 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (0.55 mL, 5.79 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with water (15 mL), 1M HCl (15 mL), and saturated aqueous NaHCO₃ solution (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel chromatography if necessary.

Advanced Derivatization: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide array of functional groups with inversion of stereochemistry.[1] While the substrate in this guide is achiral at the reaction center, the Mitsunobu reaction is exceptionally useful for functionalizing sterically hindered alcohols under mild, neutral conditions, thereby avoiding the harsh bases or acids that can promote elimination.[10][11]

Mechanistic Rationale

The reaction is a redox-condensation process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] PPh₃ and DEAD first react to form a phosphonium salt betaine. This highly reactive species activates the tertiary alcohol by forming an oxyphosphonium salt, which is an excellent leaving group. A suitable acidic pronucleophile (pKa < 13), such as a carboxylic acid or a phenol, then displaces the oxyphosphonium group in an SN2-like fashion to yield the desired product.[12]

cluster_mechanism Mitsunobu Reaction Mechanism PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻-N=C(O)OEt] PPh3->Betaine + DEAD DEAD DEAD Oxyphosphonium Oxyphosphonium Salt [R-O-P⁺Ph₃] Betaine->Oxyphosphonium + R-OH - DEAD-H₂ Alcohol Tertiary Alcohol (R-OH) Alcohol->Oxyphosphonium Pronucleophile Pronucleophile (Nu-H) Product Product (R-Nu) Pronucleophile->Product + Oxyphosphonium (SN2 Attack) Oxyphosphonium->Product - Ph₃P=O TPPO Ph₃P=O DEADH2 DEAD-H₂

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol 3.1: Mitsunobu Esterification with 4-Nitrobenzoic Acid

This protocol demonstrates the formation of an ester using a carboxylic acid as the nucleophile. 4-Nitrobenzoic acid is often effective for hindered systems.[10]

Materials

Reagent/Solvent M.W. Amount Equivalents
Starting Material 259.31 1.0 g 1.0
4-Nitrobenzoic Acid 167.12 775 mg 1.2
Triphenylphosphine (PPh₃) 262.29 1.52 g 1.5
Anhydrous THF - 25 mL -
DIAD 202.21 1.15 mL 1.5
Ethyl Acetate (EtOAc) - 50 mL -

| Saturated NaHCO₃ (aq) | - | 20 mL | - |

Procedure

  • Under an inert atmosphere, dissolve the starting material (1.0 g, 3.86 mmol), 4-nitrobenzoic acid (775 mg, 4.63 mmol), and triphenylphosphine (1.52 g, 5.79 mmol) in anhydrous THF (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.15 mL, 5.79 mmol) dropwise over 10 minutes. The solution will typically turn yellow-orange.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography. The separation from triphenylphosphine oxide (TPPO) can be challenging; careful chromatography is required.

Summary and Comparative Overview

The derivatization of this compound can be achieved through several reliable methods, each with its own advantages. The choice of method depends on the desired functionality and the available reagents.

MethodKey ReagentsAdvantagesDisadvantagesBest For
Modified Williamson NaH, Primary Alkyl HalideForms stable ether linkages. Good for simple alkyl groups.Requires strictly anhydrous conditions. Limited to unhindered electrophiles.Alkyl Ethers
O-Acylation Acyl Chloride or Anhydride, BaseHigh yielding, common transformation. Tolerant of many functional groups.Can be slow for hindered alcohols. Base-sensitive groups may be affected.Esters
Mitsunobu Reaction PPh₃, DEAD/DIAD, PronucleophileMild, neutral conditions. Wide range of nucleophiles possible.[12]Generates stoichiometric byproducts (TPPO) that can be difficult to remove. Requires acidic pronucleophile.Aryl ethers, complex esters, thioethers, N-alkylation.

By understanding the mechanistic principles and following these detailed protocols, researchers can effectively leverage this versatile piperidine scaffold to synthesize novel compounds for drug discovery and development.

References

Application Note & Protocol: A Scalable, High-Yield Synthesis of 1-(tert-Butyl) 4-Methyl 4-Hydroxypiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

1-(tert-Butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (CAS 495415-09-3) is a valuable bifunctional building block in modern medicinal chemistry and drug development.[1][2] The piperidine scaffold is a prevalent motif in a vast array of pharmacologically active compounds, recognized for its favorable pharmacokinetic properties.[3] This specific derivative, featuring an N-Boc protecting group for stability and selective deprotection, a tertiary alcohol, and a methyl ester, offers multiple synthetic handles for constructing more complex molecular architectures, particularly in the development of novel therapeutics.[4][5]

This document provides a detailed, robust, and scalable protocol for the synthesis of this key intermediate. The chosen synthetic strategy centers on the nucleophilic addition of a methyl Grignard reagent to the corresponding keto-ester precursor, 1-(tert-butyl) 4-methyl 4-oxopiperidine-1,4-dicarboxylate. We will delve into the mechanistic underpinnings of this transformation, critical parameters for successful scale-up, and a comprehensive, step-by-step guide for its execution, purification, and characterization.

Reaction Scheme and Mechanism

The synthesis proceeds via a Grignard reaction, a cornerstone of carbon-carbon bond formation. The carbanionic methyl group from methylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone at the C4 position of the piperidine ring.

Overall Transformation

cluster_0 Reaction Scheme start 1-(tert-butyl) 4-methyl 4-oxopiperidine-1,4-dicarboxylate reagent 1. CH₃MgBr, Anhydrous THF 2. Sat. aq. NH₄Cl (Workup) product 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate reagent->product

Caption: Overall synthesis of the target compound via Grignard reaction.

Mechanistic Rationale

The Grignard reagent, with its highly polarized carbon-magnesium bond, effectively functions as a source of the methyl carbanion (CH₃⁻).[6] The reaction mechanism involves two primary stages:

  • Nucleophilic Attack: The electron-rich methyl group of the Grignard reagent attacks the electron-deficient carbonyl carbon of the keto-ester. This forms a tetrahedral magnesium alkoxide intermediate. This step is highly exothermic and requires careful temperature control to prevent side reactions.

  • Aqueous Workup: A mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), is introduced to quench the reaction. The NH₄⁺ ion protonates the magnesium alkoxide intermediate, yielding the final tertiary alcohol product and magnesium salts, which are subsequently removed during the extraction phase.[7]

Scale-Up Considerations and Process Control

Transitioning from a lab-scale procedure to a larger scale synthesis introduces challenges that must be proactively managed. The following considerations are critical for a safe, efficient, and reproducible scale-up.

  • Strict Anhydrous Conditions: Grignard reagents are powerful bases and will react readily with any protic source, especially water. All glassware must be rigorously dried (oven or flame-dried), and all solvents must be anhydrous. The reaction should be maintained under a dry, inert atmosphere (e.g., Nitrogen or Argon) at all times to prevent quenching of the reagent and a reduction in yield.

  • Temperature Management: The addition of the Grignard reagent to the ketone is significantly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is imperative to use a suitable cooling bath (e.g., dry ice/acetone or a cryo-cooler) and add the Grignard reagent slowly and controllably to maintain the desired internal temperature. A failure to control the temperature can lead to side reactions and compromise safety.

  • Reagent Stoichiometry: A slight excess of the Grignard reagent (typically 1.2 to 1.5 equivalents) is recommended to ensure the complete conversion of the starting material.[7]

  • Quenching Procedure: The quenching step is also exothermic. The saturated ammonium chloride solution should be added slowly to the cooled reaction mixture to manage the heat generated and avoid uncontrolled boiling of the solvent.

Detailed Scale-Up Protocol

This protocol is designed for a ~100 g scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Amount (g)Moles (mol)Equivalents
1-tert-butyl 4-methyl 4-oxopiperidine-1,4-dicarboxylate243.28100 g0.4111.0
Methylmagnesium Bromide (3.0 M in Diethyl Ether)119.23~184 mL0.5551.35
Anhydrous Tetrahydrofuran (THF)-1000 mL--
Saturated Aqueous Ammonium Chloride (NH₄Cl)-500 mL--
Ethyl Acetate (EtOAc)-1500 mL--
Brine (Saturated Aqueous NaCl)-500 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~50 g--
  • Equipment: 3-neck 5 L round-bottom flask, mechanical stirrer, 500 mL pressure-equalizing addition funnel, thermocouple/thermometer, nitrogen/argon inlet, cooling bath, 5 L separatory funnel, rotary evaporator.

Experimental Workflow Diagram

cluster_workflow Synthesis Workflow A Setup & Inerting (5L Flask, N₂ Atmosphere) B Charge Starting Material (100g Keto-ester in 1L THF) A->B C Cool to -10 °C B->C D Slow Addition of Grignard (CH₃MgBr via Addition Funnel) C->D E Reaction & Monitoring (Warm to 0 °C, 2h, TLC) D->E F Quench Reaction (Slow addition of Sat. NH₄Cl) E->F G Phase Separation & Extraction (Separate layers, Extract with EtOAc) F->G H Wash & Dry (Combine organics, wash with Brine, dry with Na₂SO₄) G->H I Solvent Removal (Filter & Concentrate in vacuo) H->I J Product Characterization (NMR, MS Analysis) I->J

Caption: Step-by-step experimental workflow for the scale-up synthesis.

Step-by-Step Procedure
  • Apparatus Setup: Assemble the 5 L three-neck flask with a mechanical stirrer, addition funnel, and a nitrogen inlet connected to a bubbler. Flame-dry the entire apparatus under a vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Charging: To the flask, add 1-(tert-butyl) 4-methyl 4-oxopiperidine-1,4-dicarboxylate (100 g, 0.411 mol) and anhydrous THF (1000 mL). Stir the mixture until all solids have dissolved.

  • Cooling: Cool the reaction vessel to an internal temperature of -10 °C using a suitable cooling bath (e.g., ice/salt or cryo-cooler).

  • Grignard Addition: Charge the addition funnel with methylmagnesium bromide solution (3.0 M in ether, ~184 mL, 0.555 mol). Add the Grignard reagent dropwise to the stirred solution over approximately 60-90 minutes, ensuring the internal temperature does not exceed -5 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to 0 °C. Maintain stirring at 0 °C for 2 hours.[7] Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching: Re-cool the mixture to 0 °C. Slowly and carefully add the saturated aqueous NH₄Cl solution (500 mL) via the addition funnel. An initial exothermic reaction and gas evolution may be observed. Maintain cooling and a controlled addition rate.

  • Extraction: Transfer the entire mixture to a 5 L separatory funnel. Allow the layers to separate. Collect the organic (upper) layer. Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).

  • Washing and Drying: Combine all organic layers and wash them with brine (500 mL). Dry the combined organic phase over anhydrous sodium sulfate (~50 g), swirl, and let it stand for 20 minutes.

  • Isolation: Filter off the sodium sulfate and wash the solid cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product is often obtained as a colorless oil or a white solid and is typically of high purity.[7]

Product Characterization and Expected Results

ParameterExpected Outcome
Appearance Colorless oil or off-white solid
Yield 90-98%
Molecular Formula C₁₂H₂₁NO₅[2]
Molecular Weight 259.30 g/mol [2]
Purity (by NMR) >95% (crude)
Spectroscopic Analysis

Confirmation of the product structure is achieved through standard spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show the disappearance of signals corresponding to the starting material and the appearance of key new signals.

    • New Methyl Singlet: A singlet at approximately δ 1.25-1.30 ppm, integrating to 3H, corresponding to the newly added methyl group at C4.[7]

    • Hydroxyl Proton: A broad singlet (exchangeable with D₂O) for the -OH group.

    • Boc Group: A characteristic sharp singlet at δ ~1.46 ppm, integrating to 9H.

    • Methyl Ester: A singlet at δ ~3.75 ppm, integrating to 3H.

    • Piperidine Protons: A series of multiplets between δ 1.5-4.0 ppm for the ring protons.[7]

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR will confirm the structural transformation.

    • Disappearance of Ketone: The signal for the ketone carbonyl carbon (C=O) from the starting material (typically >200 ppm) will be absent.

    • Appearance of C4-OH: A new quaternary carbon signal around δ 68-72 ppm for the carbon bearing the hydroxyl and methyl groups.

    • Key Carbon Signals: Signals for the methyl ester carbonyl (~175 ppm), the Boc carbonyl (~155 ppm), the Boc quaternary carbon (~80 ppm), and the various aliphatic carbons of the piperidine ring and attached groups will be present.

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺ = 260.15.

Safety and Handling

  • Grignard Reagents: Methylmagnesium bromide is highly flammable, corrosive, and reacts violently with water, releasing flammable methane gas.[8] Handle only under an inert atmosphere in a fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and nitrile gloves.

  • Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable. Ethyl acetate is flammable. Avoid open flames and ensure proper ventilation.

  • Piperidine Derivatives: These compounds may cause skin, eye, and respiratory irritation.[9][10] Avoid inhalation and direct contact.

  • General Precautions: Always wear appropriate PPE. Ensure an emergency safety shower and eyewash station are readily accessible. Have a Class D fire extinguisher (for combustible metals) available when working with Grignard reagents.

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate with high yield and purity. By implementing strict control over reaction parameters, particularly temperature and anhydrous conditions, this procedure can be safely and effectively scaled to meet the demands of drug development and chemical research professionals. The final product's identity and purity can be confidently confirmed using standard analytical techniques.

References

The Strategic Application of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into bioactive molecules to modulate physicochemical properties and confer potent pharmacological activity. 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (CAS 495415-09-3) represents a highly versatile and strategically important building block for the synthesis of complex piperidine derivatives.[1][2][3] Its bifunctional nature, featuring a nucleophilic tertiary alcohol and an ester group at the C4 position, alongside a Boc-protected nitrogen, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthetic utility, focusing on key reactions and detailed protocols for the preparation of advanced intermediates crucial for the development of therapeutic agents, such as CCR5 receptor antagonists.

Introduction: The Significance of the 4-Hydroxy-4-substituted Piperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals.[4] Its incorporation into a drug candidate can enhance solubility, improve metabolic stability, and provide a three-dimensional framework for precise interaction with biological targets. The 4-hydroxy-4-substituted piperidine moiety, in particular, is a cornerstone in the design of antagonists for G-protein coupled receptors (GPCRs), including the C-C chemokine receptor type 5 (CCR5).[4] CCR5 antagonists are a critical class of antiretroviral drugs used in the treatment of HIV infections, with Maraviroc being a notable example.[5]

The subject of this guide, this compound, serves as a chiral or achiral building block that provides chemists with multiple handles for synthetic elaboration. The tert-butoxycarbonyl (Boc) group offers robust protection of the piperidine nitrogen, which can be readily removed under acidic conditions at a later synthetic stage. The tertiary alcohol and the methyl ester at the C4 position are key functional groups that can be manipulated to introduce aryl, amino, or other complex substituents, thereby enabling the exploration of vast chemical space in drug discovery programs.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the starting material is fundamental to its successful application.

PropertyValue
CAS Number 495415-09-3
Molecular Formula C₁₂H₂₁NO₅
Molecular Weight 259.30 g/mol
Appearance White to off-white solid
Purity ≥97%
IUPAC Name 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate
SMILES COC(=O)C1(O)CCN(C(=O)OC(C)(C)C)CC1

Table 1: Physicochemical properties of this compound.[2]

Core Synthetic Transformations and Mechanistic Insights

The true value of this building block lies in its reactivity. The ester and hydroxyl groups at the C4 position are springboards for introducing molecular diversity. Two primary pathways are highlighted here: the synthesis of 4-aryl-4-hydroxypiperidines via organometallic addition and the conversion to 4-aminopiperidine derivatives.

Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the ester functionality is a powerful method for constructing carbon-carbon bonds. This reaction converts the methyl ester into a tertiary alcohol bearing two identical aryl or alkyl groups from the Grignard reagent. This transformation is pivotal for accessing 4-aryl-4-hydroxypiperidine derivatives, which are key intermediates in the synthesis of various CNS-active agents and receptor modulators.

Causality in Experimental Design: The choice of an organometallic reaction is dictated by the need to form a C(sp²)-C(sp³) bond at a quaternary center. The Grignard reaction is a classic, robust, and scalable method for this purpose. Anhydrous conditions are critical, as Grignard reagents are strong bases and are readily quenched by protic sources like water.[6][7][8] The reaction is typically performed at low temperatures to control the exotherm and minimize side reactions. A molar excess of the Grignard reagent is necessary because the first equivalent will react with the C4-hydroxyl group, and two further equivalents are required for the addition to the ester.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product SM 1-Boc-4-hydroxy- 4-methoxycarbonylpiperidine P 1-Boc-4-(diaryl-hydroxymethyl)- 4-hydroxypiperidine SM->P Grignard Addition GR Aryl Grignard Reagent (ArMgBr, >3 eq.) GR->P Solvent Anhydrous THF Solvent->P

Caption: Grignard reaction workflow.

Conversion to 4-Aminopiperidine Derivatives

Access to 4-aminopiperidine scaffolds is another critical pathway in the synthesis of bioactive molecules, particularly for CCR5 antagonists.[9] While the title compound does not directly convert to an amine in a single step, it can be transformed into an intermediate suitable for reactions like the Curtius or Hofmann rearrangement. A more direct, analogous pathway often involves the conversion of a related 4-oxo-piperidine to an oxime, followed by reduction, or through reductive amination. For the purpose of this guide, we will present a well-established protocol for the synthesis of a 4-amino-piperidine derivative from a related precursor, illustrating the strategic importance of this class of intermediates.

G cluster_pathway Synthetic Pathway to 4-Aminopiperidine Start 1-Boc-4-piperidine- carboxamide Step1 Hofmann Rearrangement (e.g., Br₂, NaOH) Start->Step1 Product 1-Boc-4-aminopiperidine Step1->Product

Caption: Pathway to 4-aminopiperidines.

Experimental Protocols

The following protocols are detailed, self-validating systems designed for reproducibility. They are based on established chemical principles and adapted from authoritative sources for the transformation of piperidine scaffolds.

Protocol 1: Synthesis of 1-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine from N-Boc-4-piperidone

This protocol details the synthesis of a 4-aryl-4-hydroxypiperidine via a Grignard reaction. While the starting material is N-Boc-4-piperidone, the principles are directly applicable to the manipulation of the ester in this compound, which would require >3 equivalents of the Grignard reagent. This protocol serves as a foundational method for C-C bond formation at the C4 position.

Objective: To synthesize 1-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine, a key intermediate for various GPCR antagonists.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
Magnesium turnings24.31292 mg12.01.2
1-Bromo-4-chlorobenzene191.451.91 g10.01.0
N-Boc-4-piperidone199.251.99 g10.01.0
Anhydrous THF-50 mL--
Saturated NH₄Cl (aq)-20 mL--
Ethyl acetate-100 mL--
Brine-30 mL--
Anhydrous Na₂SO₄-q.s.--
Iodine253.811 crystal-catalytic

Table 2: Reagents for Protocol 1.

Procedure:

  • Glassware Preparation: All glassware (a 100 mL three-neck round-bottom flask, dropping funnel, and condenser) must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen.

  • Grignard Reagent Formation: a. Place the magnesium turnings and a small crystal of iodine into the reaction flask. b. Add 10 mL of anhydrous THF to the flask. c. Dissolve 1-bromo-4-chlorobenzene (1.91 g) in 20 mL of anhydrous THF and add it to the dropping funnel. d. Add approximately 1-2 mL of the aryl bromide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If not, gently warm the flask with a heat gun. e. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The solution should appear grey and cloudy.

  • Addition to Ketone: a. Dissolve N-Boc-4-piperidone (1.99 g) in 20 mL of anhydrous THF and cool the solution to 0 °C in an ice bath. b. Add the freshly prepared Grignard reagent to the ketone solution via a cannula, dropwise, over 30 minutes. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification: a. Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). c. Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. The crude product can be purified by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the desired product as a white solid.

Expected Outcome: Yields for this reaction are typically in the range of 70-85%. The purity should be >95% as determined by ¹H NMR and LC-MS.

Protocol 2: Synthesis of 1-Boc-4-aminopiperidine via Hofmann Rearrangement

This protocol describes the synthesis of 1-Boc-4-aminopiperidine from 1-Boc-4-piperidinecarboxamide. This transformation is a key step in preparing building blocks for molecules like the CCR5 antagonist Sch-350634.[9] This illustrates a reliable method for introducing an amino group at the C4 position.

Objective: To prepare 1-Boc-4-aminopiperidine, a versatile intermediate for drug synthesis.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
1-Boc-4-piperidinecarboxamide214.282.14 g10.01.0
Sodium Hydroxide40.001.60 g40.04.0
Bromine159.811.76 g (0.58 mL)11.01.1
Water18.0220 mL--
Dichloromethane (DCM)84.9360 mL--
10% Aqueous HCl-q.s.--
Saturated NaHCO₃ (aq)-30 mL--

Table 3: Reagents for Protocol 2.

Procedure:

  • Preparation of Sodium Hypobromite Solution: a. In a 100 mL round-bottom flask cooled to 0 °C, dissolve sodium hydroxide (1.60 g) in water (20 mL). b. Slowly add bromine (0.58 mL) to the cold NaOH solution with vigorous stirring. The solution should become pale yellow. Keep this solution cold.

  • Hofmann Rearrangement: a. In a separate 250 mL flask, dissolve 1-Boc-4-piperidinecarboxamide (2.14 g) in a suitable solvent like THF or dioxane (20 mL). b. Add the cold sodium hypobromite solution to the amide solution. c. Heat the reaction mixture to 60-70 °C and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). c. Combine the organic layers and wash with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. e. The crude amine can be purified by acid-base extraction. Dissolve the crude product in ethyl acetate, extract with 10% HCl (aq). Wash the acidic aqueous layer with ethyl acetate. Basify the aqueous layer with saturated NaHCO₃ solution and extract the product back into dichloromethane. Drying and evaporation of the solvent will yield the pure 1-Boc-4-aminopiperidine.

Expected Outcome: Typical yields for the Hofmann rearrangement on this substrate are in the range of 60-75%. The product should be a white solid with a purity of >98%.

Conclusion

This compound and its structural analogs are indispensable tools in modern medicinal chemistry. The strategic positioning of orthogonal functional groups allows for the controlled and diverse synthesis of complex piperidine-containing molecules. The protocols detailed herein for the synthesis of 4-aryl-4-hydroxy and 4-aminopiperidine derivatives provide a robust framework for researchers in drug discovery and development. By mastering these fundamental transformations, scientists can efficiently generate libraries of novel compounds for biological screening, accelerating the path toward new and improved therapeutics.

References

Ester hydrolysis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Ester Hydrolysis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Selective Hydrolysis of a Key Synthetic Intermediate

This compound is a bifunctional building block of significant value in medicinal chemistry and drug development. Its rigid piperidine core, decorated with a tertiary alcohol and two distinct ester functionalities, makes it an ideal scaffold for constructing complex molecules, including potent analgesics and other pharmacologically active agents.[1][2][3] The true synthetic utility of this intermediate, however, lies in the orthogonal nature of its two ester groups: the N-tert-butyloxycarbonyl (Boc) group and the C-4 methyl ester.

The ability to selectively cleave one ester while leaving the other intact is paramount for sequential chemical modifications. This guide provides a comprehensive overview of the chemical principles and detailed, field-tested protocols for achieving the selective hydrolysis of either the methyl ester via saponification or the tert-butyl ester via acidolysis.

Pillar 1: The Scientific Principles of Selective Hydrolysis

The selective hydrolysis of this compound hinges on the distinct chemical reactivity of its carbamate (a tert-butyl ester derivative) and its methyl ester. This difference is rooted in their respective stabilities under basic and acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): Targeting the Methyl Ester

The saponification of an ester is a classic nucleophilic acyl substitution reaction. Under basic conditions (e.g., using LiOH or NaOH), a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is highly effective for unhindered esters like the methyl ester at the C-4 position.

Conversely, the N-Boc group is exceptionally stable under basic conditions.[4][5][6] The reasons for this stability are twofold:

  • Steric Hindrance: The bulky tert-butyl group physically shields the carbonyl carbon from the incoming hydroxide nucleophile.

  • Electronic Effects: The lone pair of electrons on the adjacent nitrogen atom resonates with the carbonyl group, reducing its electrophilicity and making it less susceptible to nucleophilic attack.

This differential reactivity allows for the precise and selective cleavage of the methyl ester, yielding the corresponding carboxylic acid without disturbing the N-Boc protecting group.[7][8] The reaction is practically irreversible because the final step involves an acid-base reaction where the hydroxide deprotonates the newly formed carboxylic acid, creating a resonance-stabilized carboxylate salt that is no longer electrophilic.[9]

Acid-Catalyzed Hydrolysis: Targeting the Tert-butyl Ester (Boc Group)

The N-Boc group is designed to be labile under acidic conditions.[10][11] Its cleavage does not follow the typical bimolecular pathway for ester hydrolysis. Instead, it proceeds through a unimolecular mechanism (AAL1) involving the cleavage of the alkyl-oxygen bond.[12]

The mechanism is initiated by the protonation of the carbonyl oxygen. This is followed by the departure of the stable tert-butyl carbocation, which is a key feature of this deprotection strategy.[4][12][13] The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[10] The methyl ester at the C-4 position is generally stable to the mild acidic conditions used for Boc deprotection, especially when the reaction is performed at low temperatures and for a limited duration.

The overall reaction pathway for both selective hydrolyses is depicted below.

G cluster_start Starting Material cluster_path1 Path A: Selective Saponification cluster_path2 Path B: Selective Acidolysis Start 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate ProdA 1-Boc-4-hydroxypiperidine- 4-carboxylic Acid Start->ProdA  Base-Catalyzed  Hydrolysis (e.g., LiOH)  Targets Methyl Ester ProdB Methyl 4-hydroxypiperidine- 4-carboxylate Start->ProdB  Acid-Catalyzed  Hydrolysis (e.g., TFA)  Targets Tert-butyl Ester

Figure 1: Selective hydrolysis pathways for the target molecule.

Pillar 2: Experimental Protocols & Workflow

These protocols are designed to be self-validating through in-process controls (TLC, LC-MS) and clear endpoints.

Protocol 1: Selective Saponification of the C-4 Methyl Ester

Objective: To synthesize 1-Boc-4-hydroxypiperidine-4-carboxylic acid.[]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • LC-MS for reaction monitoring

Workflow Diagram:

G cluster_workflow Saponification Workflow A 1. Dissolve Substrate in THF/H₂O B 2. Add LiOH·H₂O Stir at RT A->B C 3. Monitor by TLC/LC-MS (approx. 4-12 h) B->C D 4. Quench & Remove THF (in vacuo) C->D E 5. Acidify Aqueous Layer to pH ~3-4 with 1M HCl (0°C) D->E F 6. Extract with EtOAc (3x) E->F G 7. Wash, Dry & Concentrate Organic Layers F->G H 8. Purify Product (Crystallization/Chromatography) G->H I 9. Characterize Final Product H->I

Figure 2: Step-by-step workflow for selective methyl ester saponification.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and deionized water (e.g., 10 mL/g of substrate).

  • Hydrolysis: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution. Stir the mixture vigorously at room temperature.

    • Causality Note: LiOH is often preferred over NaOH or KOH in mixed aqueous-organic solvents due to its better solubility.[15] Using a slight excess ensures the reaction goes to completion.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc, visualizing with KMnO₄ stain) or LC-MS. The product spot should be more polar (lower Rf) than the starting material. The reaction is typically complete within 4-12 hours.

  • Work-up (Part 1): Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Work-up (Part 2): Cool the remaining aqueous solution in an ice bath (0°C). Slowly add 1 M HCl dropwise with stirring to adjust the pH to approximately 3-4. A white precipitate may form.

    • Causality Note: This step is critical. The pH must be low enough to protonate the carboxylate product, making it extractable into an organic solvent. However, strongly acidic conditions (pH < 2) or prolonged exposure can risk partial cleavage of the Boc group.[16]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-Boc-4-hydroxypiperidine-4-carboxylic acid can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.

ParameterRecommended ConditionRationale
Base LiOH·H₂O (1.5-2.0 eq)Good solubility and reactivity.[15]
Solvent THF / Water (3:1 to 2:1)Co-solvent system to dissolve both substrate and base.
Temperature Room Temperature (20-25°C)Sufficient for hydrolysis without promoting side reactions.
Workup pH ~3-4Optimal for protonating the product without cleaving the Boc group.
Protocol 2: Selective Acidolysis of the N-1 Boc Group

Objective: To synthesize methyl 4-hydroxypiperidine-4-carboxylate.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • LC-MS for reaction monitoring

Mechanism Diagram:

G Boc-NR2 Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc-NR2->Protonated_Boc H+ H+ tBu+ tert-butyl cation Protonated_Boc->tBu+ 2. Loss of tBu+ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Amine Free Amine Carbamic_Acid->Amine 3. Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Figure 3: Simplified mechanism of acid-catalyzed Boc deprotection.

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL/g of substrate) in a round-bottom flask and cool to 0°C in an ice bath.

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

    • Causality Note: A significant excess of TFA is used to ensure rapid and complete cleavage.[10] Using DCM as a solvent is common as it is inert and easily removed. The reaction is run at 0°C to minimize potential side reactions.[17]

  • Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up (Part 1): Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • Work-up (Part 2): Dissolve the residue in DCM and carefully add it to a beaker containing a stirred, saturated solution of NaHCO₃ until effervescence ceases (pH > 8).

    • Causality Note: This basic wash neutralizes the TFA salt of the product amine, allowing the free base to be extracted into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl 4-hydroxypiperidine-4-carboxylate can be purified by flash column chromatography (e.g., using a DCM/Methanol gradient) or by distillation under high vacuum.

ParameterRecommended ConditionRationale
Acid Trifluoroacetic Acid (TFA)Strong, volatile acid that enables rapid cleavage.[10]
Solvent Dichloromethane (DCM)Inert solvent, good substrate solubility, easily removed.
Temperature 0°C to Room TemperatureControls reaction rate and minimizes potential side reactions.
Workup Basic wash (e.g., NaHCO₃)Neutralizes the amine salt to provide the free amine for extraction.

Pillar 3: Trustworthiness & Troubleshooting

Potential IssueProbable CauseRecommended Solution
(Protocol 1) Incomplete saponification after 12h.Insufficient base; poor mixing in a biphasic system.Add another 0.5 eq of LiOH. Add more THF to improve homogeneity. Gentle warming (40°C) can be considered.
(Protocol 1) Loss of Boc group during workup.pH dropped too low (<2) or was held at low pH for too long.Perform acidification at 0°C. Use a milder acid like 10% citric acid for neutralization. Work quickly.
(Protocol 2) Incomplete Boc deprotection.Insufficient acid or reaction time.Increase the amount of TFA to 15-20 eq or extend the reaction time at room temperature.
(Protocol 2) Ester hydrolysis observed alongside Boc deprotection.Reaction conditions too harsh (e.g., high temperature, prolonged time, presence of water).Ensure anhydrous conditions. Do not exceed room temperature. Monitor closely and quench as soon as the starting material is gone.
(Both) Difficulty in isolating the product after extraction.Product may have partial solubility in the aqueous layer.Saturate the aqueous layer with NaCl before extraction to "salt out" the product, increasing its partitioning into the organic layer.

References

Application Notes and Protocols for 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate in Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (CAS No. 495415-09-3), a versatile building block for chemical synthesis in research and drug discovery. This document outlines the key chemical properties, provides a list of commercial suppliers, and details its applications in organic synthesis. Core protocols for N-Boc deprotection, amide bond formation, and functionalization of the tertiary hydroxyl group are presented with an emphasis on the underlying chemical principles. Furthermore, standardized analytical procedures for quality control, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are detailed to ensure the reliable use of this reagent in a laboratory setting.

Introduction: A Versatile Piperidine Scaffold

This compound is a synthetically useful piperidine derivative. The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] This prevalence is due to the piperidine scaffold's ability to introduce conformational rigidity and basicity, which can be crucial for molecular recognition and pharmacokinetic properties.

The subject molecule offers three key points of diversification for medicinal chemistry and organic synthesis:

  • N-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the piperidine nitrogen, which can be selectively removed under acidic conditions to allow for further functionalization.[2]

  • Methyl Ester: The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions to introduce a wide variety of substituents.

  • Tertiary Hydroxyl Group: The hydroxyl group at the C4 position offers a site for further chemical modification, such as alkylation, or it can be a precursor for the synthesis of spirocyclic systems. The synthesis of spiropiperidines is of growing interest in drug discovery due to their rigid, three-dimensional structures.[3]

Chemical Properties and Supplier Information

IUPAC Name: 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate[4] CAS Number: 495415-09-3[4] Molecular Formula: C₁₂H₂₁NO₅[4] Molecular Weight: 259.3 g/mol [4] Appearance: Typically a white to yellow solid[5]

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailable Quantities
Sigma-AldrichADV46574876697%Inquire
AChemBlockI-971397%Inquire
BLD PharmBD108781>97%1g, 5g, 25g

Note: Availability and purity may vary. Researchers should always consult the supplier's certificate of analysis.

Synthetic Applications and Protocols

The unique arrangement of functional groups in this compound allows for a variety of synthetic transformations. The following protocols are based on established methodologies for similar N-Boc protected piperidine derivatives and serve as a guide for researchers.

N-Boc Deprotection

The removal of the Boc protecting group is a common and crucial step to enable functionalization of the piperidine nitrogen. This is typically achieved under acidic conditions.

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard and generally effective method for N-Boc deprotection.[2][6]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution. Caution: The reaction can be exothermic.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an alternative to TFA and often results in the precipitation of the hydrochloride salt of the product, which can simplify purification.[2][6]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous methanol or 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous methanol or 1,4-dioxane in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.

  • Upon completion, the product can be precipitated by adding diethyl ether and collected by filtration. The solid is then washed with diethyl ether and dried under vacuum.

Diagram 1: N-Boc Deprotection Workflow

G start Start with 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate deprotection N-Boc Deprotection (TFA/DCM or HCl/Dioxane) start->deprotection workup Aqueous Workup & Extraction deprotection->workup product Deprotected Piperidine Derivative (Free base or HCl salt) workup->product

Caption: Workflow for N-Boc deprotection.

Amide Coupling via Ester Hydrolysis

The methyl ester at the C4 position can be hydrolyzed to a carboxylic acid, which can then be coupled with a variety of amines to form amides. This is a powerful method for introducing diversity.

Protocol 3: Two-Step Ester Hydrolysis and Amide Coupling

This protocol first describes the hydrolysis of the methyl ester followed by a standard amide coupling procedure.

Step A: Ester Hydrolysis

Materials:

  • This compound

  • Methanol or Tetrahydrofuran (THF)

  • 1M Sodium hydroxide (NaOH) solution

  • 1M Hydrochloric acid (HCl) solution

  • Ethyl acetate or other suitable organic solvent

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) in a mixture of methanol or THF and water.

  • Add 1M NaOH solution (1.5-2.0 equiv.) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to 0 °C and acidify with 1M HCl to a pH of approximately 3-4.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

Step B: Amide Coupling

This step utilizes the carboxylic acid from Step A and a representative amine. Common coupling reagents include EDC/HOBt or HATU.[7]

Materials:

  • Carboxylic acid intermediate from Step A

  • Desired amine (1.0-1.2 equiv.)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equiv.)

  • Hydroxybenzotriazole (HOBt) (1.2-1.5 equiv.) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equiv.)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv.) in anhydrous DCM or DMF.

  • Add the amine (1.0-1.2 equiv.), EDC·HCl (1.2-1.5 equiv.), and HOBt (1.2-1.5 equiv.).

  • Add DIPEA (2-3 equiv.) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Diagram 2: Amide Coupling Workflow

G start 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate hydrolysis Ester Hydrolysis (NaOH, H₂O/MeOH) start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid coupling Amide Coupling (Amine, Coupling Reagents) acid->coupling product Amide Product coupling->product

Caption: Workflow for amide coupling.

Functionalization of the Tertiary Hydroxyl Group

The tertiary hydroxyl group can be functionalized through various reactions, with the Mitsunobu reaction being a prominent example for introducing a range of nucleophiles with inversion of configuration if the carbon were chiral (in this case, it is not, but the reaction is still highly useful for substitution).

Protocol 4: Mitsunobu Reaction

This protocol describes a general procedure for the Mitsunobu reaction to form an ether linkage.[8][9]

Materials:

  • This compound

  • Phenol or other suitable nucleophile (1.2 equiv.)

  • Triphenylphosphine (PPh₃) (1.5 equiv.)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.), the phenol (1.2 equiv.), and PPh₃ (1.5 equiv.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 equiv.) in anhydrous THF to the reaction mixture. Caution: DEAD and DIAD are hazardous and should be handled with care.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced hydrazo compound.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its successful application in synthesis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is suitable for assessing the purity of this compound.

Table 2: Suggested HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific impurity profiles. The lack of a strong chromophore in the molecule necessitates detection at a low UV wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of the compound.

Expected ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

Based on similar structures, the following proton signals are expected:

  • δ ~1.45 ppm (s, 9H): The nine protons of the tert-butyl group of the Boc protector.

  • δ ~1.5-1.9 ppm (m, 4H): The four protons on the piperidine ring at the C2 and C6 positions.

  • δ ~3.2-3.8 ppm (m, 4H): The four protons on the piperidine ring at the C3 and C5 positions.

  • δ ~3.75 ppm (s, 3H): The three protons of the methyl ester.

  • A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

  • δ ~28.4 ppm: The three methyl carbons of the tert-butyl group.

  • δ ~35-45 ppm: The four methylene carbons of the piperidine ring.

  • δ ~52.5 ppm: The methyl carbon of the ester.

  • δ ~70 ppm: The quaternary carbon at the C4 position bearing the hydroxyl and ester groups.

  • δ ~80 ppm: The quaternary carbon of the tert-butyl group.

  • δ ~155 ppm: The carbonyl carbon of the Boc group.

  • δ ~175 ppm: The carbonyl carbon of the methyl ester.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its multiple functional groups allow for a wide range of chemical transformations, enabling the creation of diverse chemical libraries. The protocols and analytical methods outlined in this guide are intended to provide researchers with a solid foundation for the effective use of this compound in their synthetic endeavors.

References

Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Synthese von 1-Tert-butyl-4-methyl-4-hydroxypiperidin-1,4-dicarboxylat

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das darauf ausgelegt ist, die Synthese von 1-Tert-butyl-4-methyl-4-hydroxypiperidin-1,4-dicarboxylat zu optimieren.

Willkommen im technischen Support-Center. Diese Anleitung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die die Ausbeute und Reinheit bei der Synthese von 1-Tert-butyl-4-methyl-4-hydroxypiperidin-1,4-dicarboxylat verbessern möchten. Als Ihr leitender Anwendungswissenschaftler werde ich Sie durch die kritischen Aspekte dieses Synthesewegs führen und häufig auftretende Probleme mit wissenschaftlich fundierten Lösungen und praxiserprobten Erkenntnissen angehen.

Übersicht der Synthese: Ein strategischer Ansatz

Die Synthese dieses Moleküls, eines wertvollen Bausteins in der medizinischen Chemie, beginnt typischerweise mit N-Boc-4-piperidon.[1] Der Schlüssel zur Umwandlung liegt in der Hinzufügung einer Hydroxylgruppe und einer Methylcarboxylatgruppe an derselben Carbonylposition (C4). Eine der zuverlässigsten Methoden hierfür ist der Cyanhydrin-Weg. Dieser mehrstufige Prozess erfordert eine sorgfältige Steuerung, um Nebenreaktionen zu minimieren und die Ausbeute zu maximieren.

Nachfolgend finden Sie ein Diagramm, das den allgemeinen Arbeitsablauf der Synthese veranschaulicht.

start Start: N-Boc-4-piperidon step1 Schritt 1: Cyanhydrin-Bildung Reagenzien: TMSCN, ZnI₂ (kat.) start->step1 Nukleophile Addition step2 Schritt 2: Hydrolyse des Nitrils Reagenzien: HCl (konz.) oder NaOH step1->step2 Umwandlung der funktionellen Gruppe step3 Schritt 3: Veresterung Reagenzien: Methanol, H₂SO₄ oder TMS-Diazomethan step2->step3 Umwandlung der funktionellen Gruppe end_product Endprodukt: 1-Tert-butyl-4-methyl-4-hydroxypiperidin-1,4-dicarboxylat step3->end_product

Abbildung 1: Allgemeiner Arbeitsablauf der Synthese.

Anleitung zur Fehlerbehebung (Frage-Antwort-Format)

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können.

Problem 1: Geringe oder keine Produktbildung

F: Meine Reaktionsausbeute ist extrem niedrig, oder ich gewinne hauptsächlich mein Ausgangsmaterial (N-Boc-4-piperidon) zurück. Was sind die möglichen Ursachen?

A: Dieses Problem deutet typischerweise auf Probleme in der ersten Stufe der Cyanhydrin-Bildung hin. Die nukleophile Addition an das gehinderte Keton erfordert präzise Bedingungen.

Mögliche Ursachen und Lösungen:

  • Feuchtigkeit im Reaktionssystem: Spuren von Wasser können sowohl Trimethylsilylcyanid (TMSCN) als auch den Lewis-Säure-Katalysator zersetzen.

    • Lösung: Stellen Sie sicher, dass alle Glasgeräte flammgetrocknet sind und die Reaktion unter einer inerten Atmosphäre (Argon oder Stickstoff) durchgeführt wird. Verwenden Sie wasserfreie Lösungsmittel.

  • Minderwertige Reagenzien: Altes oder unsachgemäß gelagertes TMSCN kann an Wirksamkeit verlieren.

    • Lösung: Verwenden Sie frisch geöffnetes oder destilliertes TMSCN. Die Qualität des N-Boc-4-piperidons ist ebenfalls entscheidend; es sollte ein trockenes, frei fließendes Pulver sein.

  • Unzureichende Katalyse: Der Lewis-Säure-Katalysator (z. B. Zinkiodid, ZnI₂) ist entscheidend für die Aktivierung des Carbonyls.

    • Lösung: Verwenden Sie eine frisch geöffnete Flasche wasserfreies ZnI₂. Stellen Sie sicher, dass es vollständig im Reaktionsgemisch gelöst ist, bevor Sie TMSCN hinzufügen.

  • Suboptimale Temperatur: Die Reaktion wird oft bei 0 °C gestartet und dann auf Raumtemperatur erwärmt. Eine falsche Temperaturkontrolle kann die Reaktionsgeschwindigkeit beeinflussen.

    • Lösung: Halten Sie die anfängliche Addition bei 0 °C, um exotherme Reaktionen zu kontrollieren, und lassen Sie die Reaktion dann langsam auf Raumtemperatur erwärmen, um eine vollständige Umsetzung sicherzustellen.

Zusammenfassende Tabelle zur Fehlerbehebung bei geringer Ausbeute:

ParameterEmpfohlene BedingungBegründung
Atmosphäre Inert (Argon/Stickstoff)Verhindert die Zersetzung feuchtigkeitsempfindlicher Reagenzien.
Lösungsmittel Wasserfrei (z. B. DCM, THF)Wasser reagiert mit TMSCN und dem Katalysator.
TMSCN Frisch destilliert oder geöffnetGewährleistet eine hohe Reaktivität für die Cyanid-Addition.
Katalysator Wasserfreies ZnI₂ (5-10 mol%)Aktiviert effektiv die Carbonylgruppe für den nukleophilen Angriff.
Temperatur 0 °C bis RaumtemperaturKontrolliert die Reaktionskinetik und minimiert Nebenreaktionen.
Problem 2: Auftreten eines signifikanten Nebenprodukts

F: Ich beobachte ein wichtiges, weniger polares Nebenprodukt in meiner Rohmischung, das bei der Dünnschichtchromatographie (DC) einen höheren Rf-Wert aufweist. Was könnte das sein und wie kann ich es vermeiden?

A: Das wahrscheinlichste Nebenprodukt ist die Dehydratisierungsverbindung, 1-tert-Butyl-4-methyl-1,2,5,6-tetrahydropyridin-1,4-dicarboxylat . Der tertiäre Alkohol in Ihrem Zielmolekül ist anfällig für die Eliminierung von Wasser, insbesondere unter sauren Bedingungen oder bei Hitze.

Ursachen und Präventionsstrategien:

  • Harte Hydrolysebedingungen: Die Hydrolyse des Nitrils zu einer Carbonsäure erfordert oft starke Säuren (z. B. konzentrierte HCl) und Erhitzen. Diese Bedingungen begünstigen die Dehydratisierung stark.

    • Lösung: Führen Sie die Hydrolyse bei der niedrigstmöglichen Temperatur durch, die für die Reaktion erforderlich ist. Überwachen Sie die Reaktion sorgfältig mittels DC oder LC-MS und stoppen Sie sie, sobald das Zwischenprodukt (das Cyanhydrin) verbraucht ist.

  • Saure Veresterungsbedingungen: Die klassische Fischer-Veresterung mit Methanol und einer starken Säure (wie H₂SO₄) kann ebenfalls eine Dehydratisierung verursachen.

    • Lösung: Entscheiden Sie sich für mildere Veresterungsmethoden. Die Verwendung von Trimethylsilyldiazomethan (TMS-Diazomethan) ist hochwirksam, erfordert jedoch besondere Vorsichtsmaßnahmen.[2] Eine andere Alternative ist die Verwendung von Methyliodid mit einer Base wie Kaliumcarbonat in DMF.[3]

  • Saure Aufarbeitung oder Reinigung: Die Exposition des Produkts gegenüber sauren Bedingungen während der Extraktion oder der Kieselgel-Chromatographie kann zur Bildung des Nebenprodukts führen.

    • Lösung: Neutralisieren Sie das Reaktionsgemisch sorgfältig vor der Extraktion. Wenn bei der Säulenchromatographie eine Zersetzung beobachtet wird, kann das Kieselgel mit einem Lösungsmittel behandelt werden, das eine geringe Menge einer nicht-nukleophilen Base wie Triethylamin (z. B. 0,5 % in der Eluentenmischung) enthält.

G cluster_0 Fehlerbehebung bei Nebenprodukten cluster_1 Lösungen Problem Problem: Dehydratisiertes Nebenprodukt Cause1 Ursache: Harte saure Bedingungen (Hydrolyse/Veresterung) Problem->Cause1 Cause2 Ursache: Hohe Temperaturen Problem->Cause2 Solution1 Mildere Veresterung (z.B. CH₃I, K₂CO₃) Cause1->Solution1 Solution3 Neutralisierte Aufarbeitung/ behandeltes Kieselgel Cause1->Solution3 Solution2 Niedrigere Reaktionstemperaturen Cause2->Solution2

Abbildung 2: Logikdiagramm zur Fehlerbehebung bei Nebenprodukten.

Häufig gestellte Fragen (FAQs)

F: Gibt es alternative Synthesewege, die ich in Betracht ziehen sollte? A: Ja, obwohl der Cyanhydrin-Weg üblich ist, gibt es Alternativen. Eine bemerkenswerte Methode ist eine Reformatsky-ähnliche Reaktion , bei der N-Boc-4-piperidon mit dem Zink-Enolat von Methylbromacetat umgesetzt wird. Diese Methode kann das α-Hydroxyester-Gerüst in einem einzigen Schritt bilden und so die harten Hydrolysebedingungen des Nitrils umgehen. Die Optimierung dieser Reaktion kann jedoch ihre eigenen Herausforderungen mit sich bringen, wie z. B. die Aktivierung des Zinks und die Kontrolle von Nebenreaktionen.

F: Wie kann ich die Identität und Reinheit meines Endprodukts am besten bestätigen? A: Eine Kombination aus spektroskopischen Techniken ist unerlässlich.

  • ¹H-NMR: Suchen Sie nach den charakteristischen Signalen: ein Singulett für die tert-Butyl-Gruppe (~1,4 ppm), ein Singulett für die Methyl-Ester-Gruppe (~3,7 ppm) und das Fehlen des Ausgangs-Piperidon-Signals.

  • ¹³C-NMR: Erwarten Sie Signale für die Carbonyle von Ester und Boc-Gruppe (~175 ppm bzw. ~155 ppm) und das quartäre C4-Kohlenstoffatom, das an die Hydroxylgruppe gebunden ist (~70-75 ppm).

  • LC-MS (ESI+): Suchen Sie nach dem Molekülionenpeak, der dem protonierten Molekül [M+H]⁺ oder dem Natriumaddukt [M+Na]⁺ entspricht. Die erwartete Masse für C₁₂H₂₁NO₅ beträgt 259,3 g/mol .[4]

  • IR-Spektroskopie: Charakteristische Banden sind eine breite O-H-Streckschwingung (~3400 cm⁻¹) und starke C=O-Streckschwingungen für den Ester und das Carbamat (~1730 cm⁻¹ bzw. ~1690 cm⁻¹).

F: Welche Sicherheitsvorkehrungen sind bei der Verwendung von TMSCN entscheidend? A: Trimethylsilylcyanid ist hochgiftig und reagiert mit Wasser oder Säuren zu hochgiftigem Cyanwasserstoffgas.

  • Arbeiten Sie immer in einem gut belüfteten Abzug.

  • Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Handschuhe und Schutzbrille.

  • Halten Sie eine Quench-Lösung (z. B. eine alkalische Bleichlösung) bereit, um alle Geräte und Abfälle, die mit Cyanid in Kontakt kommen, zu dekontaminieren.

Optimiertes experimentelles Protokoll

Dieses Protokoll beschreibt ein optimiertes Verfahren zur Synthese von 1-Tert-butyl-4-methyl-4-hydroxypiperidin-1,4-dicarboxylat, das darauf ausgelegt ist, die Ausbeute zu maximieren und die Bildung von Nebenprodukten zu minimieren.

Schritt 1: Bildung des Cyanhydrins

  • Geben Sie in einen flammgetrockneten 250-ml-Dreihals-Rundkolben, der mit einem Magnetrührer ausgestattet und unter Argon-Atmosphäre steht, N-Boc-4-piperidon (1,0 Äq.) und wasserfreies Dichlormethan (DCM).

  • Kühlen Sie die Suspension in einem Eisbad auf 0 °C ab.

  • Fügen Sie Zinkiodid (ZnI₂, 0,1 Äq.) hinzu und rühren Sie, bis es sich vollständig gelöst hat.

  • Fügen Sie Trimethylsilylcyanid (TMSCN, 1,2 Äq.) tropfenweise über 15 Minuten hinzu, wobei die Temperatur unter 5 °C gehalten wird.

  • Entfernen Sie das Eisbad und lassen Sie die Reaktion unter Rühren 4-6 Stunden lang auf Raumtemperatur erwärmen. Überwachen Sie den Fortschritt mittels DC, bis das Ausgangsmaterial vollständig verbraucht ist.

Schritt 2 & 3: Hydrolyse und milde Veresterung

  • Kühlen Sie das Reaktionsgemisch aus Schritt 1 wieder auf 0 °C ab. Löschen Sie die Reaktion vorsichtig durch langsame Zugabe von gesättigter wässriger Natriumbicarbonatlösung.

  • Trennen Sie die organische Schicht, extrahieren Sie die wässrige Schicht mit DCM. Kombinieren Sie die organischen Extrakte, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie im Vakuum, um das rohe Cyanhydrin-Zwischenprodukt zu erhalten.

  • Lösen Sie das rohe Zwischenprodukt in wasserfreiem Dimethylformamid (DMF).

  • Fügen Sie Kaliumcarbonat (K₂CO₃, 3,0 Äq.) und Methyliodid (CH₃I, 1,5 Äq.) hinzu.

  • Rühren Sie das Gemisch 12-16 Stunden bei Raumtemperatur.

  • Verdünnen Sie das Reaktionsgemisch mit Wasser und extrahieren Sie es mit Ethylacetat. Waschen Sie die kombinierten organischen Schichten mit Salzlösung, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt durch Kieselgel-Säulenchromatographie (Eluent: Hexan/Ethylacetat-Gradient), um das reine Produkt als weißen bis cremefarbenen Feststoff zu erhalten.[3][5]

Referenzen

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.

  • ChemicalBook. (n.d.). 1-Boc-4-methoxypiperidine synthesis.

  • AChemBlock. (2014). Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate 97% | CAS: 495415-09-3.

  • ChemicalBook. (n.d.). N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis.

  • BenchChem. (2025). Technical Support Center: Stereoselective Piperidine Synthesis.

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

  • Google Patents. (2015). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.

  • Sigma-Aldrich. (n.d.). 1-Boc-4-hydroxypiperidine 97 109384-19-2.

  • DTIC. (2025). Piperidine Synthesis.

  • ChemicalBook. (2025). N-BOC-4-Hydroxypiperidine | 109384-19-2.

  • ChemicalBook. (n.d.). N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis.

  • PubMed Central (PMC). (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.

  • BenchChem. (n.d.). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.

  • Chem-Impex. (n.d.). Boc-(4-hydroxy)piperidine.

  • BroadPharm. (n.d.). CAS 321744-26-7 (2R,4S)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER.

  • RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing.

  • PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives.

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.

  • BenchChem. (n.d.). Synthesis routes of 4-Hydroxypiperidine hydrochloride.

  • ChemBK. (2024). n-boc-4-hydroxylpiperidine.

  • ChemicalBook. (2025). 4-Hydroxypiperidine | 5382-16-1.

  • Supplementary information. (n.d.).

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

  • ResearchGate. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction.

  • ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.

  • Guidechem. (n.d.). N-Boc-Piperidine-4-carboxylic acid methyl ester 124443-68-1 wiki.

  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.

  • BLD Pharm. (n.d.). 495415-09-3|1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate.

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.

  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.

  • PharmaCompass.com. (n.d.). tert-butyl 4-hydroxypiperidin-1-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

  • Sigma-Aldrich. (n.d.). Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate | 495415-09-3.

  • ChemicalBook. (n.d.). tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis.

  • PubChem. (n.d.). tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate | C11H22N2O3 | CID.

References

Technical Support Center: Synthesis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common route involves the protection of 4-piperidone, followed by the addition of a methyl group and subsequent carboxylation. While seemingly straightforward, this synthesis is prone to several side reactions that can complicate the reaction outcome and purification process. This guide will address these potential pitfalls and provide practical solutions.

Troubleshooting Guide: Side Reactions and Solutions

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Low yield of the desired product and the presence of a significant, more polar byproduct.

Q1: I'm seeing a low yield of my target compound and a major byproduct with a lower Rf value on my TLC plate. What is the likely cause?

A1: The most probable cause is the premature deprotection of the tert-butyloxycarbonyl (Boc) group during the acidic workup of the Grignard or organolithium reaction. The Boc group is notoriously acid-labile[1][2]. The use of strong acids to quench the reaction can lead to the formation of 4-methyl-4-hydroxypiperidine, which is significantly more polar than the desired N-Boc protected product.

Q2: How can I confirm that the byproduct is the deprotected piperidine?

A2: You can confirm the identity of the byproduct using a few analytical techniques:

  • Mass Spectrometry (MS): The deprotected byproduct will have a molecular weight that is 100.12 g/mol less than the expected product, corresponding to the loss of the C5H9O2 (Boc) group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the characteristic singlet of the nine tert-butyl protons of the Boc group around 1.45 ppm will be absent in the byproduct. You will also likely see a broad singlet for the N-H proton. In the 13C NMR, the signals for the quaternary carbon (around 80 ppm) and the carbonyl carbon (around 155 ppm) of the Boc group will be missing.

  • Staining: On a TLC plate, the byproduct may stain positive with ninhydrin, which detects primary and secondary amines, while the desired N-Boc protected product will not.

Q3: How can I prevent the premature deprotection of the Boc group?

A3: To minimize or prevent the loss of the Boc protecting group, a careful and mild workup procedure is crucial. Instead of strong acids like hydrochloric acid or sulfuric acid, it is highly recommended to use a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction[3]. This provides a mildly acidic proton source that is generally not acidic enough to cleave the Boc group. The reaction should be kept cold during the quenching process.

Problem 2: The reaction is sluggish, and a significant amount of starting material remains.

Q1: My reaction is not going to completion, even after an extended period. What could be the issue?

A1: Several factors could contribute to an incomplete reaction:

  • Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air. Improper handling or the use of wet solvents or glassware can deactivate the reagent, leading to a lower effective concentration.

  • Enolization of the Piperidone: While less common with methyl Grignard, stronger or bulkier organometallic bases can deprotonate the alpha-protons of the N-Boc-4-piperidone, forming an enolate. This enolate is unreactive towards further nucleophilic addition and will revert to the starting material upon workup.

  • Low Reaction Temperature: While the initial addition is often performed at low temperatures to control reactivity, allowing the reaction to slowly warm to 0 °C or room temperature can help drive it to completion[3].

Q2: How can I ensure my Grignard reagent is active and the reaction proceeds efficiently?

A2: To ensure a successful reaction, consider the following:

  • Use freshly prepared or titrated Grignard reagent. If using a commercial solution, ensure it has been stored properly under an inert atmosphere.

  • Ensure all glassware is flame-dried or oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Slowly warm the reaction mixture. After the initial low-temperature addition, allow the reaction to warm gradually to 0 °C or even room temperature and monitor the progress by TLC.

Frequently Asked Questions (FAQs)

Q: Why is it necessary to use a protecting group like Boc for the piperidine nitrogen?

A: The nitrogen atom in piperidine is a nucleophile and a base. Without a protecting group, the Grignard reagent, being a strong base, would simply deprotonate the N-H of the piperidine, quenching the reagent and preventing the desired addition to the carbonyl group. The Boc group renders the nitrogen non-nucleophilic and non-basic, allowing the reaction to proceed at the desired position[4].

Q: Can I use other organometallic reagents besides methylmagnesium bromide?

A: Yes, other methylating agents like methyllithium can be used. However, methyllithium is a stronger base and may increase the likelihood of side reactions like enolization. Methylmagnesium bromide or chloride generally provides a good balance of reactivity and selectivity for this transformation.

Q: What is the purpose of the final carboxylation step?

A: The carboxylation step, typically involving the reaction of the tertiary alkoxide intermediate with carbon dioxide (e.g., from dry ice), is what introduces the methyl carboxylate group at the 4-position to yield the final target molecule.

Experimental Protocols

Detailed Synthesis of this compound

Materials:

  • 1-Tert-butyl 4-methyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dry ice (solid carbon dioxide)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidone (1 equivalent) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (1.3 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours at this temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture back to -78 °C and carefully add crushed dry ice in small portions until the reaction is saturated.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Data Presentation

ParameterRecommended ConditionPotential Side Reaction if Deviated
Reaction Temperature -78 °C for initial addition, then warm to 0 °CHigher temperatures may lead to enolization or reaction with the Boc group.
Quenching Agent Saturated aqueous NH4ClStrong acids (e.g., HCl) can cause premature deprotection of the Boc group.
Atmosphere Dry, inert (Nitrogen or Argon)Moisture will quench the Grignard reagent, leading to an incomplete reaction.
Solvent Anhydrous THF or Diethyl EtherProtic solvents will deactivate the Grignard reagent.

Visualizations

Reaction Scheme and Major Side Reaction

reaction_and_side_reaction cluster_main Main Reaction Pathway cluster_side Major Side Reaction Pathway start N-Boc-4-piperidone reagent1 1. CH3MgBr, THF, -78°C to 0°C 2. CO2 (dry ice) 3. Mild acidic workup (NH4Cl) product 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate start->product Desired Transformation start_side Intermediate Alkoxide reagent2 Strong Acidic Workup (e.g., HCl) side_product 4-methyl-4-hydroxypiperidine-4-carboxylate (Deprotected byproduct) start_side->side_product Premature Deprotection

Caption: Main synthetic route and the major side reaction pathway.

Troubleshooting Workflow

troubleshooting_workflow start Low yield or complex mixture? check_sm Is starting material present? start->check_sm check_polarity Is there a more polar byproduct? check_sm->check_polarity No inactive_reagent Possible inactive Grignard reagent or wet conditions. check_sm->inactive_reagent Yes deprotection Likely premature Boc deprotection. check_polarity->deprotection Yes other_side_reactions Consider other side reactions (e.g., enolization). check_polarity->other_side_reactions No solution_reagent Solution: Use fresh/titrated Grignard and anhydrous conditions. inactive_reagent->solution_reagent solution_deprotection Solution: Use mild workup (sat. aq. NH4Cl). deprotection->solution_deprotection

Caption: A workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (CAS 495415-09-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar, N-Boc protected piperidine derivative. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Understanding the Molecule and Potential Impurities

This compound is a key building block in medicinal chemistry. Its structure, containing a polar hydroxyl group, a basic nitrogen atom shielded by a bulky Boc group, and a methyl ester, presents a unique set of purification challenges. Understanding the potential impurities is the first step toward developing an effective purification strategy.

Common Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include N-Boc-4-piperidone or 4-hydroxypiperidine.[1]

  • Byproducts of the Reaction:

    • Di-Boc Species: Overprotection of the piperidine nitrogen can lead to the formation of a di-Boc byproduct.[1]

    • Elimination Products: Dehydration of the tertiary alcohol can result in the formation of N-Boc-1,2,3,6-tetrahydropyridine derivatives, especially under acidic or basic conditions at elevated temperatures.[1]

  • Degradation Products:

    • De-Boc Compound: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[2][3] Standard silica gel is slightly acidic and can catalyze the removal of the Boc group, leading to the formation of the corresponding free amine.[4][5][6] This is a critical consideration during column chromatography.

II. Troubleshooting Purification by Column Chromatography

Silica gel column chromatography is the most common method for purifying compounds of this nature. However, its successful application requires careful consideration of the compound's properties.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: My compound is streaking or tailing on the TLC plate and column. What is the cause and how can I fix it?

A1: Streaking is a common issue when purifying amines or other basic compounds on standard silica gel.[7][8] The root cause is the interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups on the surface of the silica gel. This leads to strong, sometimes irreversible, adsorption and poor chromatographic performance.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most effective solution is to add a small amount of a volatile base to your mobile phase.[7]

    • Triethylamine (TEA): Typically, 0.5-2% (v/v) of triethylamine is added to the eluent. The TEA acts as a competitive base, binding to the acidic silanol sites and preventing the target compound from interacting with them, resulting in sharper peaks.[9][10][11]

    • Ammonia: A solution of ammonium hydroxide in methanol (e.g., 10%) can be used as a stock solution and added to the mobile phase (typically 1-10%).[12] This is particularly useful for highly polar amines.

Q2: My compound appears to be decomposing on the column. I see a new, more polar spot appearing in my fractions. What is happening?

A2: This is a strong indication of the deprotection of the N-Boc group on the acidic silica gel.[4][5][6] The resulting free amine is more polar and will have a lower Rf value.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the initial mobile phase containing 1-2% triethylamine.[8][13] This neutralizes the acidic sites.

  • Use a Less Acidic Stationary Phase:

    • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.[12][13]

    • Deactivated Silica Gel: Commercially available or lab-prepared deactivated silica gels can be used.

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica gel.

  • Avoid High Temperatures: Do not heat the column, as this can accelerate the deprotection.[5]

Q3: My compound has a very low Rf value even in 100% ethyl acetate. How can I get it to elute from the column?

A3: This indicates that your compound is highly polar and strongly adsorbed to the silica gel.

Solutions:

  • Increase Mobile Phase Polarity:

    • Methanol/DCM: A gradient of methanol in dichloromethane (DCM) is a more polar solvent system than ethyl acetate/hexanes. Start with a low percentage of methanol and gradually increase it.

    • Incorporate a Basic Modifier: As mentioned in Q1, adding triethylamine or ammonia will also help to elute the compound by reducing its interaction with the silica.[7][12]

  • Consider Reversed-Phase Chromatography: If your compound is sufficiently soluble in polar solvents like water and acetonitrile, reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, can be an excellent alternative.[12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.[14][15][16][17][18]

Workflow for Troubleshooting Column Chromatography

Caption: Troubleshooting workflow for column chromatography.

III. Alternative Purification Method: Recrystallization

For solid compounds, recrystallization can be a highly effective and scalable purification method that avoids the potential for degradation on silica gel.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: How do I choose a suitable solvent system for the recrystallization of my polar compound?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[19] For polar compounds like this compound, you will likely need a polar solvent or a mixed solvent system.

Solvent Selection Strategy:

  • Single Solvent Systems: Test polar solvents like ethyl acetate, isopropanol, or acetone. Given the presence of both polar (hydroxyl, ester) and non-polar (Boc group) moieties, a single solvent may be effective.

  • Mixed Solvent Systems: A more common approach for compounds with intermediate polarity is a binary solvent system. This involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.[19][20][21]

    • Ethyl Acetate/Hexanes: This is a classic choice. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[21][22]

    • Methanol/Water or Acetone/Water: These are also viable options for polar compounds.[20]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.

Solutions:

  • Add More of the "Good" Solvent: Add a small amount of the solvent in which your compound is more soluble to the hot mixture to ensure it is fully dissolved before cooling.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Scratching and Seeding: Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a small seed crystal of the pure compound can also induce crystallization.

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvent systems (e.g., ethyl acetate/hexanes, acetone/water).

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethyl acetate) and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: If using a mixed solvent system, slowly add the "poor" solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

IV. Purity Assessment

After purification, it is crucial to assess the purity of your this compound.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for determining the purity of your compound and quantifying any impurities.[1][7] A C18 column with a water/acetonitrile or water/methanol gradient is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also be used to detect impurities.[1]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your product.[1]

V. Summary of Purification Parameters

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica gel (potentially deactivated with TEA), Alumina, or Reversed-Phase (C18)N/A
Mobile Phase/Solvent Hexanes/Ethyl Acetate or DCM/Methanol with 0.5-2% TEAEthyl Acetate/Hexanes, Acetone/Water, or Isopropanol
Key Challenge Potential for N-Boc deprotection, streaking of the basic compound"Oiling out," finding a suitable solvent system
Best For Small to medium scale, separating mixtures with different polaritiesMedium to large scale, removing small amounts of impurities from a solid

VI. Logical Relationships in Purification Strategy

PurificationStrategy Crude Crude 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate IsSolid Is the crude material a solid? Crude->IsSolid Recrystallization Attempt Recrystallization First (e.g., EtOAc/Hexanes) IsSolid->Recrystallization Yes ColumnChrom Proceed with Column Chromatography IsSolid->ColumnChrom No (Oil) Success Successful? Recrystallization->Success PureSolid Pure Solid Product Success->PureSolid Yes ImpureSolid Still Impure Success->ImpureSolid No ImpureSolid->ColumnChrom

Caption: Decision-making flowchart for purification strategy.

VII. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine. BenchChem. Retrieved from --INVALID-LINK--

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Wang, X., et al. (2009). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chinese Journal of Chemistry, 27(10), 1963-1965.

  • Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 37(9), 1471-1472.

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Selective deprotection of N-Boc catalyzed by silica gel. Retrieved from --INVALID-LINK--

  • Buchi. (2021). Why HILIC is what your polar compounds need for purification. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Purity Analysis of Commercial (S)-1-Boc-3-aminopiperidine for Researchers and Drug Development Professionals. BenchChem. Retrieved from --INVALID-LINK--

  • Recrystallization. (n.d.). Retrieved from --INVALID-LINK--

  • Ali, M. A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of the Serbian Chemical Society, 77(9), 1235-1241.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Teledyne ISCO. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery. BenchChem. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. BenchChem. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. Retrieved from --INVALID-LINK--

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Chromatography Troubleshooting. Retrieved from --INVALID-LINK--

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from --INVALID-LINK--

  • Google Patents. (2015). United States Patent. Retrieved from --INVALID-LINK--

  • recrystallization.pdf. (n.d.). Retrieved from --INVALID-LINK--

  • Wu, A. B., et al. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical Chromatography, 18(7), 443-449.

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). Analytical Services for Purity Determination. Retrieved from --INVALID-LINK--

  • YouTube. (2022). Effect of Triethylamine in the Mobile Phase on the Retention in RPLC. Retrieved from --INVALID-LINK--

  • Google Patents. (2011). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Retrieved from --INVALID-LINK--

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Silica gel column chromatography triethylamine activation. Retrieved from --INVALID-LINK--

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 495415-09-3|this compound. Retrieved from --INVALID-LINK--

  • AChemBlock. (n.d.). Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate 97% | CAS: 495415-09-3. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from --INVALID-LINK--

  • Supplementary information. (n.d.). Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). Boc-(4-hydroxy)piperidine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-Boc-4-hydroxypiperidine 97 109384-19-2. Retrieved from --INVALID-LINK--

  • PharmaCompass. (n.d.). tert-butyl 4-hydroxypiperidin-1-carboxylate. Retrieved from --INVALID-LINK--

References

Effect of temperature on the stability of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Introduction: Welcome to the dedicated technical support guide for this compound (CAS No. 1315479-27-3). This document serves as a resource for researchers, chemists, and drug development professionals to ensure the stability and integrity of this critical building block in their experiments. As a bifunctional molecule featuring a thermally sensitive N-Boc protecting group and a tertiary alcohol, its stability is paramount for reproducible and successful outcomes. This guide provides answers to frequently asked questions and detailed troubleshooting protocols based on established chemical principles and field experience.

Part 1: Frequently Asked Questions (FAQs)

Storage & Handling

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. This minimizes exposure to atmospheric moisture and oxygen while the low temperature significantly reduces the rate of potential thermal degradation pathways. Short-term storage at ambient temperature (up to 25°C) is generally acceptable, but prolonged exposure should be avoided.

Q2: My laboratory experiences temperature fluctuations. How sensitive is this compound to brief periods of elevated temperature?

A2: While stable for short durations, prolonged or repeated exposure to temperatures above 30-40°C can initiate degradation. The primary concern is the thermolysis of the N-Boc (tert-butoxycarbonyl) group, a well-documented temperature-sensitive protecting group. This process can occur even in the solid state, albeit at a slower rate than in solution.

Q3: I've noticed the solid material has developed a slight yellowish tint and a faint sweet smell after being stored for several months. Is it still usable?

A3: A change in color or odor is a strong indicator of degradation. The N-Boc group can decompose to form isobutylene gas, carbon dioxide, and the corresponding unprotected piperidine. The resulting free amine can be more susceptible to oxidation, leading to colored impurities. The faint sweet smell could be due to volatile byproducts. It is highly recommended to re-analyze the purity of the material by HPLC or NMR before use.

Experimental & In-Process Stability

Q4: What are the primary degradation pathways I should be aware of when heating this compound in a reaction?

A4: There are two main temperature-dependent degradation pathways to consider:

  • N-Boc Cleavage: This is the most likely degradation route. The tert-butyl group is eliminated via a six-membered ring transition state (Ei mechanism), especially at temperatures exceeding 80-100°C, to yield isobutylene, CO₂, and the free secondary amine.

  • Dehydration: The tertiary alcohol at the C4 position can undergo elimination of water to form an unsaturated piperidine derivative. This is often catalyzed by trace acidic or basic impurities, and the reaction rate is significantly accelerated by heat.

Q5: Can I use protic solvents like methanol or ethanol when heating this compound?

A5: Caution is advised. While the compound is soluble in many protic solvents, heating in these solvents can accelerate degradation. Protic solvents can facilitate both the removal of the Boc group and potentially promote solvolysis of the methyl ester at C4, especially if the reaction mixture becomes acidic or basic. If heating is necessary, aprotic solvents like Toluene, Dioxane, or Acetonitrile are generally preferred.

Q6: How can I monitor the stability of the compound during a prolonged, heated reaction?

A6: The most effective method is in-process monitoring using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Withdraw small aliquots from the reaction mixture at regular intervals. For TLC, co-spot the reaction mixture with a standard of the starting material. The appearance of new, lower-Rf spots (for the more polar de-protected amine) or other changes indicates degradation. For HPLC, the emergence of new peaks and a decrease in the area of the starting material peak provide a quantitative measure of stability.

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during experimentation, linking them to the thermal stability of the compound.

Problem 1: Low Yield or Unexpected Byproducts in Synthesis
  • Symptom: A reaction using this compound as a starting material results in a lower-than-expected yield of the desired product, accompanied by unknown impurities.

  • Root Cause Analysis: The most probable cause is the degradation of the starting material either before the reaction (due to improper storage) or during the reaction (due to excessive heat or incompatible conditions). The primary byproduct is often the N-de-Boc-protected version of your starting material or subsequent products.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Inconsistent Analytical Results (e.g., Purity Decrease Over Time)
  • Symptom: The purity of a sample, as measured by HPLC, appears to decrease between analyses, even for the same batch of material.

  • Root Cause Analysis: This suggests on-going degradation. The compound may be degrading in the analytical solvent, in the autosampler vial while awaiting injection, or during the analysis itself (e.g., in a heated GC injection port).

  • Preventative Protocol:

    • Solvent Selection: Prepare analytical samples in a high-quality aprotic solvent like Acetonitrile. Avoid acidic or basic mobile phases if possible, or ensure the sample is injected promptly after preparation.

    • Sample Cooling: Use a cooled autosampler set to 4-10°C. This is the single most effective way to prevent degradation in queued samples.

    • Method Validation: If using Gas Chromatography (GC), be aware that the high temperatures of the injection port will cause immediate and complete decomposition of the N-Boc group and likely the tertiary alcohol. GC is not a suitable method for analyzing the intact molecule. Use HPLC with UV or MS detection.

Part 3: Key Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a baseline method for assessing the purity of the title compound and detecting its primary degradation products.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column providing good retention and separation.
Mobile Phase A 0.1% Formic Acid in WaterProvides slight acidity to ensure sharp peak shapes for amine compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent.
Gradient 10% B to 90% B over 15 minA broad gradient to elute the parent compound and potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmThe ester and carbamate groups have some UV absorbance at low wavelengths.
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in AcetonitrileAprotic solvent minimizes sample degradation.

Expected Elution Profile:

  • Dehydration Product: Elutes slightly later than the parent compound (more non-polar).

  • Parent Compound: Main peak.

  • N-de-Boc Product: Elutes significantly earlier than the parent compound (more polar).

Protocol 2: Forced Degradation Study (Thermal Stress)

This study helps predict stability and identify degradation products.

  • Sample Preparation: Prepare three solutions of the compound at 1 mg/mL in anhydrous Acetonitrile in sealed vials.

  • Control: Keep one vial at 4°C (Control Sample).

  • Thermal Stress: Place the other two vials in a heating block at 60°C and 80°C, respectively.

  • Time Points: After 2, 8, and 24 hours, remove a small aliquot from each vial (including the control).

  • Analysis: Analyze all aliquots by the HPLC method described above.

  • Data Interpretation: Compare the chromatograms. The emergence of new peaks and the percentage decrease in the parent peak area at 60°C and 80°C relative to the 4°C control will quantify the thermal lability.

    Caption: Workflow for a thermal forced degradation study.

Preventing byproduct formation in 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for 1-tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (CAS 495415-09-3). This document is intended for researchers, scientists, and drug development professionals utilizing this versatile building block. Our goal is to provide in-depth troubleshooting advice and field-proven protocols to help you anticipate and prevent the formation of common reaction byproducts, ensuring higher yields and purity in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during reactions with this compound. We explain the chemical causality behind each problem and provide actionable solutions.

Q1: I'm observing a byproduct with a mass of -18 Da from my starting material. What is it and how can I prevent its formation?

A1: Cause and Identification

An observed mass loss of 18 Da corresponds to the elimination of a water molecule. This is a classic dehydration reaction of the tertiary alcohol at the C4 position of the piperidine ring, leading to the formation of an unsaturated alkene byproduct: 1-tert-butyl 4-methyl 4,5-dehydropiperidine-1,4-dicarboxylate.

The mechanism for this reaction is typically an E1 elimination, which is favored under acidic conditions and/or elevated temperatures.[1] The tertiary alcohol is first protonated by an acid, forming a good leaving group (water). Departure of water generates a stable tertiary carbocation intermediate, which is then deprotonated to form the alkene.[2][3] Tertiary alcohols are particularly susceptible to dehydration due to the stability of the resulting carbocation.[1]

Troubleshooting & Prevention:

  • Strict pH Control: Avoid acidic conditions, even catalytic amounts, if dehydration is not the desired outcome. If your reaction requires an acid, opt for weaker, non-protic Lewis acids where possible.

  • Temperature Management: Keep the reaction temperature as low as feasible. Dehydration reactions have a higher activation energy and are significantly accelerated by heat. Running reactions at or below room temperature is advisable.

  • Reagent Selection: When modifying other parts of the molecule, choose neutral or basic conditions. For example, in coupling reactions, use standard coupling agents (like HATU, HBTU) with a non-nucleophilic base (like DIPEA) instead of acidic activators.

Q2: My reaction is leading to premature loss of the N-Boc protecting group and/or I'm seeing byproducts with a mass increase of +56 Da on other molecules in my reaction mixture. What is happening?

A2: Cause and Identification

This issue points to the cleavage of the N-tert-butoxycarbonyl (N-Boc) group. The N-Boc group is notoriously labile under acidic conditions.[4] The reaction generates the deprotected piperidine nitrogen and, critically, a reactive tert-butyl cation intermediate.[5][6]

This cation can then act as an alkylating agent, adding a tert-butyl group (+56 Da) to any available nucleophile in the mixture. This side reaction, known as t-butylation , can affect your desired product, solvents, or other reagents, leading to a complex mixture of byproducts.[6]

Troubleshooting & Prevention:

  • Avoid Strong Acids: Reagents like trifluoroacetic acid (TFA) and strong hydrochloric acid (HCl) will rapidly cleave the Boc group.[5] If acidic conditions are unavoidable, use milder acids or buffer the system carefully.

  • Use of Scavengers: If Boc deprotection is the intended step, the addition of "scavengers" is crucial to prevent unwanted t-butylation. Scavengers are nucleophilic compounds that are designed to trap the tert-butyl cation.[5] Common scavengers include triethylsilane (TES), anisole, or water.

  • Solvent Choice: Chlorinated solvents like dichloromethane (DCM) are common for Boc deprotection. However, consider less reactive solvents if side reactions are problematic.[6]

Q3: The methyl ester at C4 is being hydrolyzed to a carboxylic acid. How can I avoid this unwanted saponification?

A3: Cause and Identification

The observation of a byproduct corresponding to the loss of a methyl group (-14 Da, from CH3) and the gain of a hydrogen (+1 Da), for a net change of -13 Da from the starting ester, indicates hydrolysis of the methyl ester to its corresponding carboxylic acid (1-Boc-4-carboxy-4-methylpiperidine).

This reaction, known as saponification, is most commonly catalyzed by a base (e.g., lithium hydroxide, sodium hydroxide) in the presence of water.[7] While less common, it can also occur under harsh acidic conditions with sufficient water present.[8]

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure your reagents and solvents are thoroughly dried, as water is required for hydrolysis.

  • Base Selection: If a base is required for your reaction, use non-nucleophilic, sterically hindered organic bases (e.g., DIPEA, 2,6-lutidine) instead of hydroxide sources like LiOH, NaOH, or KOH.

  • pH Control During Workup: During aqueous workup, avoid highly basic (pH > 10) or highly acidic (pH < 2) conditions for extended periods, especially at elevated temperatures.

Data Summary & Visualization
Table 1: Common Byproducts and Favorable Conditions
Byproduct NameMass Change (Da)Favorable Conditions
1-tert-butyl 4-methyl 4,5-dehydropiperidine-1,4-dicarboxylate (Dehydration)-18.01Strong acids (e.g., H₂SO₄, TFA), elevated temperatures
Methyl 4-hydroxy-4-methylpiperidine-4-carboxylate (N-Boc Deprotection)-100.07Strong acids (e.g., TFA, HCl)
1-Boc-4-carboxy-4-methylpiperidine (Ester Hydrolysis)-14.02Strong bases (e.g., LiOH, NaOH) with H₂O, harsh acid/H₂O
t-butylated Species (from Boc cleavage)+56.11Acidic conditions generating t-butyl cation

Diagrams of Key Pathways and Processes

Byproduct_Pathways cluster_dehydration Dehydration Pathway cluster_deprotection Deprotection Pathway cluster_hydrolysis Hydrolysis Pathway SM 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate Dehydration Alkene Byproduct (- H₂O) SM->Dehydration E1 Elim. Deprotection Deprotected Piperidine (- Boc) SM->Deprotection Acidolysis Hydrolysis Carboxylic Acid Byproduct (- CH₃OH, + H₂O) SM->Hydrolysis Sapon. Cond_Dehy Conditions: - Strong Acid - Heat Cond_Dehy->Dehydration tBu t-Butyl Cation Deprotection->tBu generates tBu_Side t-Butylation Byproduct tBu->tBu_Side alkylates nucleophile Cond_Deprot Conditions: - Strong Acid (TFA, HCl) Cond_Deprot->Deprotection Cond_Hydro Conditions: - Strong Base (LiOH) - Water Cond_Hydro->Hydrolysis

Caption: Key byproduct formation pathways from the parent molecule.

Validated Experimental Protocols
Protocol 1: General Handling and Storage

To ensure the integrity of the starting material, proper handling is essential.

  • Storage: Store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). Keep the container tightly sealed to prevent moisture absorption.

  • Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Dispense the required amount quickly and reseal the container under inert gas.

  • Solvents: Use anhydrous solvents for reactions unless water is explicitly required.

Protocol 2: Controlled N-Boc Deprotection with Scavengers

This protocol details the removal of the N-Boc group while minimizing t-butylation side reactions.[5]

  • Preparation: Dissolve the N-Boc protected substrate (1 equivalent) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Scavenger Addition: Add a scavenger, such as triethylsilane (TES, 3-5 equivalents) or anisole (3-5 equivalents), to the solution.

  • Initiation: Cool the mixture to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the starting material.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (3x) to remove excess TFA. The resulting TFA salt of the deprotected amine can then be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.

Scavenger_Mechanism Boc_Cleavage N-Boc Cleavage (Acid-Catalyzed) tBu Reactive t-Butyl Cation Boc_Cleavage->tBu Side_Product Undesired t-Butylated Byproduct tBu->Side_Product Unwanted Alkylation Trapped_Product Neutralized Cation (e.g., t-butyl-silane) tBu->Trapped_Product Desired Trapping Nucleophile Desired Product or Sensitive Functional Group Nucleophile->Side_Product Scavenger Scavenger (e.g., TES, Anisole) Scavenger->Trapped_Product

Caption: Mechanism of scavenger action to prevent side reactions.

References

Technical Support Center: Synthesis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for alternative synthetic routes to this valuable piperidine derivative. The piperidine scaffold is a crucial component in many pharmaceuticals, and understanding its synthesis is key to successful drug development.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies to access this compound?

A1: The target molecule is a tertiary alcohol on a piperidine ring. The most direct approaches involve the addition of a methyl nucleophile to a ketone precursor. The two main strategies are:

  • Grignard Reaction: This involves the reaction of a methylmagnesium halide (e.g., methylmagnesium bromide or chloride) with a suitable N-Boc-4-oxopiperidine-4-carboxylate ester.[2] This is often the most straightforward method.

  • Reformatsky Reaction: This classic reaction utilizes an organozinc reagent generated from an α-halo ester and zinc metal, which then adds to a ketone.[3][4][5][6][7] While effective for forming β-hydroxy esters, its direct application to this specific target is less common than the Grignard approach.

A third, less direct, multi-step approach could involve:

  • From N-Boc-4-piperidone: First, perform a Grignard reaction with a methylmagnesium halide to form N-Boc-4-hydroxy-4-methylpiperidine.[2] Subsequent carboxylation at the 4-position would be challenging and require specific methodologies.

Q2: I am having trouble with the Grignard reaction. What are the common pitfalls?

A2: The Grignard reaction is highly sensitive to moisture and air. Here are common issues and their solutions:

  • Low or No Yield:

    • Cause: Presence of water in the glassware, solvent, or starting materials. Grignard reagents are strong bases and will be quenched by even trace amounts of water.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, and ensure your starting ketone is dry.

  • Formation of Side Products:

    • Cause: The Grignard reagent can also react with the ester group of the starting material, leading to the formation of a di-addition product.

    • Solution: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to control the reactivity of the Grignard reagent.[2] Add the Grignard reagent slowly and portion-wise to the solution of the ketone.

Q3: Can I use other organometallic reagents besides Grignard reagents?

A3: Yes, other organometallic reagents can be used. For instance, organolithium reagents (e.g., methyllithium) are also effective for this transformation. However, they are generally more reactive than Grignard reagents, which can lead to a higher propensity for side reactions, such as addition to the ester. Careful control of reaction conditions, especially temperature, is crucial when using organolithium reagents.

Q4: My final product is difficult to purify. What are your recommendations?

A4: Purification can be challenging due to the polar nature of the hydroxyl group.

  • Standard Purification: Flash column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.

  • Troubleshooting Tailing: If the compound tails on the silica gel column, adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can help improve the peak shape.

  • Alternative Methods: If column chromatography is not providing adequate separation, consider preparative HPLC for higher purity.

Troubleshooting Guides

Guide 1: Low Yield in the Grignard Synthesis of this compound
Symptom Potential Cause Suggested Solution
Reaction does not proceed to completion (starting material remains). 1. Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to air or moisture.1. Use freshly prepared or newly purchased Grignard reagent. Titrate the Grignard reagent before use to determine its exact concentration.
2. Insufficient Grignard Reagent: An inadequate molar equivalent of the Grignard reagent was used.2. Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents).
A significant amount of a non-polar byproduct is observed. 1. Enolization of the Ketone: The Grignard reagent may be acting as a base and deprotonating the α-carbon of the ketone.1. Use a less sterically hindered Grignard reagent if possible. Maintain a low reaction temperature.
The desired product is formed, but the isolated yield is low. 1. Work-up Issues: The product may be partially soluble in the aqueous layer during extraction.1. Ensure the pH of the aqueous layer is appropriate during work-up. Perform multiple extractions with an organic solvent (e.g., ethyl acetate or dichloromethane).
2. Decomposition on Silica Gel: The hydroxyl group can sometimes interact with acidic silica gel, leading to decomposition.2. Neutralize the silica gel with triethylamine before packing the column. Alternatively, use a different stationary phase like alumina.
Guide 2: Alternative Synthetic Route via Reformatsky Reaction

While less direct for this specific target, a Reformatsky-type approach is a plausible alternative.

Step Potential Issue Troubleshooting Tip
Formation of the Organozinc Reagent Reaction is sluggish or does not initiate. 1. Activate the Zinc: Treat the zinc dust with a small amount of iodine or 1,2-dibromoethane to activate its surface.
2. Solvent Choice: Ensure the use of anhydrous ethereal solvents like THF or diethyl ether.
Addition to the Ketone Low conversion to the β-hydroxy ester. 1. Temperature Control: The reaction may require gentle heating to proceed at a reasonable rate.
2. Reaction Time: Allow for a sufficient reaction time, monitoring by TLC.
Hydrolysis Incomplete hydrolysis of the zinc alkoxide intermediate. 1. Acidic Work-up: Use a mild acidic work-up (e.g., saturated aqueous ammonium chloride) to hydrolyze the intermediate and quench any unreacted organozinc species.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol is adapted from established procedures for the addition of Grignard reagents to N-Boc protected piperidones.[2]

Materials:

  • 1-Tert-butyl 4-methyl 4-oxopiperidine-1,4-dicarboxylate

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-Tert-butyl 4-methyl 4-oxopiperidine-1,4-dicarboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_grignard Grignard Route cluster_multistep Multi-step Alternative start_grignard 1-Tert-butyl 4-methyl 4-oxopiperidine-1,4-dicarboxylate product 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate start_grignard->product 1. MeMgBr, THF, -78°C 2. H₂O work-up start_piperidone N-Boc-4-piperidone intermediate N-Boc-4-hydroxy- 4-methylpiperidine start_piperidone->intermediate MeMgBr product_alt Target Molecule intermediate->product_alt Carboxylation Steps

References

Technical Support Center: Navigating the Scale-Up of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently and safely transition your synthesis from the laboratory bench to larger-scale production.

Introduction: The Synthetic Challenge

The production of this compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), predominantly relies on the Grignard reaction. This involves the addition of a methyl Grignard reagent to 1-tert-butyl 4-oxo-piperidine-1-carboxylate (N-Boc-4-piperidone). While straightforward on a laboratory scale, scaling up this process introduces a host of challenges that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most widely adopted and scalable method is the Grignard reaction between N-Boc-4-piperidone and a methyl Grignard reagent, such as methylmagnesium chloride or methylmagnesium bromide. This reaction is favored for its high atom economy and relatively straightforward execution. The general scheme is as follows:

Grignard Reaction N-Boc-4-piperidone N-Boc-4-piperidone This compound This compound N-Boc-4-piperidone->this compound 1. CH3MgX (X = Cl or Br) 2. Aqueous Work-up

Caption: General synthetic scheme for the target molecule.

Q2: I'm planning to scale up the Grignard reaction. What are the primary safety concerns I should be aware of?

The primary safety concern with any Grignard reaction scale-up is its highly exothermic nature.[1][2][3] An uncontrolled exotherm can lead to a runaway reaction, potentially causing a rapid increase in temperature and pressure, which could result in reactor failure or explosion.[2] Key safety considerations include:

  • Thermal Runaway: The reaction can generate a significant amount of heat. Inadequate cooling capacity on a larger scale can lead to a dangerous temperature spike.[1][2][3]

  • Flammable Solvents: Grignard reactions are typically carried out in ethereal solvents like tetrahydrofuran (THF) or diethyl ether, which are highly flammable.[1]

  • Reagent Reactivity: Grignard reagents are pyrophoric and react violently with water and protic solvents.

Implementing a robust Process Safety Management (PSM) system is crucial for mitigating these risks.[1][4]

Q3: My yield drops significantly upon scaling up. What are the likely causes?

A drop in yield during scale-up can be attributed to several factors that are less pronounced at the lab scale:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions.[1]

  • Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[3] This can lead to higher reaction temperatures and the formation of byproducts.

  • Controlled Reagent Addition: The rate of Grignard reagent addition is critical. Adding the reagent too quickly can overwhelm the reactor's cooling capacity, leading to side reactions. Conversely, adding it too slowly can prolong the reaction time, potentially leading to reagent degradation.[1]

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the scale-up of this compound synthesis, along with their causes and solutions.

Problem 1: Low or Inconsistent Yield
Symptom Potential Cause Troubleshooting & Optimization
Low conversion of starting material (N-Boc-4-piperidone) Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to moisture or air.- Ensure all glassware and solvents are rigorously dried. - Titrate the Grignard reagent before use to determine its exact concentration.
Poor Magnesium Activation: An oxide layer on the magnesium surface can prevent or slow down the reaction.[5]- Use fresh, high-quality magnesium turnings. - Activate the magnesium with a small amount of iodine or 1,2-dibromoethane. The disappearance of the iodine color indicates activation.[5]
Formation of significant byproducts Enolization of N-Boc-4-piperidone: The Grignard reagent can act as a base, deprotonating the alpha-protons of the ketone.[5]- Maintain a low reaction temperature (e.g., -20°C to 0°C) during the Grignard addition. - Consider using a less sterically hindered Grignard reagent if possible, though for this synthesis, a methyl Grignard is required.
Reduction of the Ketone: If the Grignard reagent contains β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol. This is less of a concern with methyl Grignard reagents.- This is generally not a significant issue with methylmagnesium halides.
Wurtz Coupling: The Grignard reagent can couple with any unreacted methyl halide.- Ensure slow and controlled addition of the methyl halide during the preparation of the Grignard reagent.
Problem 2: Difficult Work-up and Purification
Symptom Potential Cause Troubleshooting & Optimization
Formation of a thick, unmanageable precipitate during aqueous quench Precipitation of Magnesium Salts: The quenching of the reaction with aqueous solutions leads to the formation of magnesium salts (e.g., Mg(OH)Cl), which can be gelatinous and difficult to handle.- Use a saturated aqueous solution of ammonium chloride for quenching, which helps to keep the magnesium salts in solution by forming a soluble complex. - For very large scales, a carefully controlled addition of a dilute acid (e.g., 1M HCl or citric acid) can be used to dissolve the salts. However, this must be done cautiously to avoid dehydration of the tertiary alcohol product.
Persistent Emulsions During Extraction Presence of Finely Divided Magnesium Salts: These salts can act as emulsifying agents.- Add a saturated brine solution to increase the ionic strength of the aqueous layer, which can help to break the emulsion. - If the emulsion persists, consider a filtration step through a pad of diatomaceous earth (e.g., Celite®) before extraction.
Difficulty in Isolating Pure Product Polar Nature of the Product: The tertiary alcohol and hydroxyl group make the product quite polar, which can lead to challenges in extraction and purification.- Use a more polar solvent for extraction, such as ethyl acetate or a mixture of ethyl acetate and THF. - For chromatographic purification, consider using a more polar eluent system or reverse-phase chromatography.[6][7] HILIC (Hydrophilic Interaction Liquid Chromatography) can also be an effective technique for purifying highly polar compounds.[8]
Problem 3: Impurity Profile and Analytical Challenges
Symptom Potential Cause Analytical Approach & Mitigation
Presence of an unknown impurity with a similar retention time to the product in HPLC Dehydration Product: The tertiary alcohol can undergo dehydration to form the corresponding alkene, especially under acidic conditions or at elevated temperatures.- Analytical: Use LC-MS to identify the mass of the impurity, which should correspond to the loss of a water molecule from the product. - Mitigation: Use a mild quenching agent like saturated ammonium chloride and avoid excessive heat during solvent evaporation and purification.
Broad or tailing peaks in HPLC analysis Interaction of the Piperidine Nitrogen with the Stationary Phase: The basic nitrogen atom can interact with residual silanol groups on the silica-based column, leading to poor peak shape.- Use a mobile phase with a buffer or an additive like triethylamine (0.1%) to mask the silanol groups. - Consider using a column specifically designed for the analysis of basic compounds.
Inaccurate quantification of the product Lack of a validated analytical method. - Develop and validate a robust analytical method (e.g., HPLC-UV or GC-FID) for the quantification of the product and key impurities. Method validation should include parameters such as linearity, accuracy, precision, and specificity.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

Safety Precaution: This reaction is highly exothermic and should be conducted by trained personnel in a well-ventilated fume hood or a designated reactor bay with appropriate safety measures in place, including a blast shield and emergency quench capabilities.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Methylmagnesium chloride (3.0 M in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and an addition funnel. Ensure the system is completely dry by oven-drying all glassware and purging with nitrogen.

  • Reaction Mixture: Charge the reactor with N-Boc-4-piperidone and anhydrous THF. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Cooling: Cool the reactor contents to -10°C to 0°C using a circulating chiller.

  • Grignard Addition: Slowly add the methylmagnesium chloride solution via the addition funnel, maintaining the internal temperature below 5°C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Slowly and carefully add the saturated aqueous ammonium chloride solution to the reaction mixture, while maintaining the temperature below 15°C.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Experimental Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification Reactor_Setup Dry Reactor Setup (Jacketed Reactor, Stirrer, Thermocouple, N2 Inlet) Charge_Reactants Charge N-Boc-4-piperidone and Anhydrous THF Reactor_Setup->Charge_Reactants Cooling Cool to -10°C to 0°C Charge_Reactants->Cooling Grignard_Addition Slow Addition of CH3MgCl (T < 5°C) Cooling->Grignard_Addition Stirring Stir at 0°C for 1-2h Grignard_Addition->Stirring Monitoring Monitor by TLC/HPLC Stirring->Monitoring Quenching Quench with sat. NH4Cl (aq) (T < 15°C) Monitoring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry (Na2SO4) & Concentrate Washing->Drying Purification Purify (Chromatography/Recrystallization) Drying->Purification

Caption: A step-by-step workflow for the scale-up synthesis.

References

Technical Support Center: Stability and Storage of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (CAS: 495415-09-3). This document provides in-depth guidance on the optimal storage conditions, potential degradation pathways, and troubleshooting for issues related to the stability of this key synthetic intermediate. As Senior Application Scientists, our goal is to provide you with the causal understanding needed to ensure the integrity of your materials and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common queries regarding the day-to-day handling and storage of the compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: The stability of this compound is contingent on mitigating hydrolysis, oxidation, and thermal degradation. The presence of two different ester functionalities (a robust tert-butyl ester and a more labile methyl ester) and a tertiary amine makes specific environmental controls critical. For optimal long-term stability, we recommend the conditions summarized in the table below.

Parameter Condition Rationale
Temperature 2–8 °C (Refrigerated)Slows the rate of all potential degradation reactions. While some suppliers may ship the solid at room temperature, refrigerated storage is the best practice to maximize shelf-life.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxide impurities.[2] An inert atmosphere prevents this.
Humidity Dry / DesiccatedWater is a reactant in hydrolysis.[3] Keeping the compound dry is essential to prevent the cleavage of the ester groups. Store in a tightly sealed container, preferably within a desiccator.[4]
Light Protected from Light (Amber Vial)Exposure to light, particularly UV, can provide the energy to initiate degradation via radical mechanisms (photodegradation).[2][5]

Q2: The compound is a solid. Is storage under an inert atmosphere truly necessary?

A2: Yes, for long-term storage, an inert atmosphere is highly recommended even for the solid. While the kinetics of degradation are much slower in the solid state, atmospheric oxygen can still cause surface-level oxidation of the piperidine nitrogen over time.[2] For short-term benchtop use, this is less critical, but for archival storage, backfilling the container with argon or nitrogen is a crucial step to ensure the highest purity is maintained.

Q3: Can I store the compound in solution for easier use?

A3: Long-term storage in solution is strongly discouraged. The presence of a solvent, especially protic solvents like methanol or residual water in other solvents, significantly increases the risk of ester hydrolysis.[3] If you must prepare a stock solution, use a high-purity, anhydrous aprotic solvent (e.g., DMF, DMSO, THF). Prepare only the amount needed for immediate experiments, store it at -20°C or -80°C under an inert atmosphere, and use it within a short timeframe. Always perform a purity check if the solution has been stored for more than a few days.

Q4: What is the typical shelf-life of this compound?

A4: When stored under the ideal conditions described in Q1 (refrigerated, dry, dark, inert atmosphere), the solid compound is expected to be stable for years. However, the actual shelf-life depends on the initial purity and the strictness of adherence to these storage conditions. We recommend re-analyzing the purity of the material via HPLC or NMR if it has been stored for more than one year or if there's any doubt about its quality.

Section 2: Troubleshooting Guide: Identifying and Understanding Degradation

This section is designed to help you diagnose potential stability issues encountered during your research.

Q1: I've observed a new peak in my HPLC/LC-MS analysis of the starting material. What could it be?

A1: The appearance of new peaks is a primary indicator of degradation. Based on the compound's structure, there are several likely degradation products. The most common pathways are hydrolysis of the ester groups and oxidation of the piperidine nitrogen.[2][6][7]

  • Peak corresponding to Loss of Isobutylene (-56 Da): This strongly suggests the hydrolysis of the tert-butyl ester group, likely catalyzed by trace acidic impurities. This pathway results in the formation of the corresponding carboxylic acid.[6]

  • Peak corresponding to Loss of Methanol (-32 Da) followed by addition of Water (+18 Da): This indicates hydrolysis of the methyl ester, which can be catalyzed by either acid or base.[3] This results in the formation of a different carboxylic acid.

  • Peak corresponding to Addition of Oxygen (+16 Da): This points to the oxidation of the tertiary amine on the piperidine ring to form the N-oxide derivative.[2]

Refer to the degradation pathway diagram in Section 4 for visual clarification. To confirm the identity of a degradant, a forced degradation study (see Protocol 2) can be performed to intentionally generate these products as analytical standards.

Q2: The physical appearance of my solid compound has changed (e.g., it has become discolored or clumpy). What does this signify?

A2: A change in physical appearance is a clear warning sign of instability.

  • Clumping or becoming sticky: This is often a sign of moisture absorption (hygroscopicity). Absorbed water can not only change the physical state but also act as a reactant for hydrolysis, accelerating chemical degradation.[8]

  • Developing a yellow or brown tint: This can be an indicator of oxidative degradation. Oxidative processes often produce highly conjugated colored byproducts.

If you observe these changes, the material's purity is compromised. It should be re-analyzed before use, and your storage method should be reviewed to ensure it is properly sealed and desiccated.[5]

Q3: My reaction yield is unexpectedly low. Could degradation of this starting material be the cause?

A3: Absolutely. If the starting material has degraded, its effective concentration is lower than what you weighed out, leading to lower yields. Furthermore, the degradation products themselves can sometimes interfere with the reaction. For example, the free carboxylic acid formed from hydrolysis may alter the pH of the reaction mixture or react with basic reagents, consuming them and preventing the desired transformation. Always use a starting material of confirmed purity (>95% by HPLC or NMR is a good standard) to ensure reproducible results.

Section 3: Technical Protocols

This section provides validated methodologies for assessing the stability and purity of your compound.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for determining the purity of the compound and detecting potential degradants.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: The main peak corresponds to the intact compound. Calculate purity by the area percent method. New, smaller peaks are indicative of impurities or degradation products.

Protocol 2: Forced Degradation Study Workflow

This protocol, based on ICH guidelines, intentionally stresses the compound to identify potential degradation products and pathways.[9] This is invaluable for troubleshooting and developing stability-indicating analytical methods.

Workflow:

  • Prepare a Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.

  • Establish Stress Conditions: In separate, appropriately rated vials, subject aliquots of the stock solution to the following conditions. Also, prepare an unstressed control sample by diluting the stock solution with the diluent used for the stressed samples.

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Incubate at room temperature for 8 hours.[2]

    • Oxidative Degradation: Mix with an equal volume of 3% H₂O₂. Incubate at room temperature for 8 hours.[2]

    • Thermal Degradation: Incubate a vial of the stock solution and a vial of the solid compound in an oven at 80 °C for 48 hours.[2]

    • Photolytic Degradation: Expose a vial of the stock solution and a vial of the solid compound to light in a photostability chamber (ICH Q1B guidelines).[2]

  • Sample Quenching and Analysis: At the end of the incubation period, cool the samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • HPLC Analysis: Dilute all samples (including the unstressed control) to an appropriate concentration and analyze using the HPLC method from Protocol 1.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks and the conditions under which they form. This helps to build a degradation profile and confirm the identity of impurities seen in aged samples.

Forced_Degradation_Workflow cluster_prep Step 1: Preparation cluster_stress Step 2: Apply Stress Conditions cluster_analysis Step 3 & 4: Quench & Analyze cluster_interpret Step 5: Interpretation Stock Prepare 1 mg/mL Stock Solution in Acetonitrile Acid Acidic (0.1M HCl, 60°C) Stock->Acid Aliquot Base Basic (0.1M NaOH, RT) Stock->Base Aliquot Oxid Oxidative (3% H₂O₂, RT) Stock->Oxid Aliquot Therm Thermal (80°C, Solid & Solution) Stock->Therm Aliquot Photo Photolytic (ICH Q1B) Stock->Photo Aliquot Control Prepare Unstressed Control (Diluted Stock) HPLC Analyze All Samples by RP-HPLC Control->HPLC Quench Neutralize / Dilute Samples to Final Concentration Acid->Quench Base->Quench Oxid->Quench Therm->Quench Photo->Quench Quench->HPLC Interpret Compare Stressed vs. Control Identify Degradants & Pathways HPLC->Interpret

Caption: Workflow for a forced degradation study.

Section 4: Key Degradation Pathways

Understanding the chemical vulnerabilities of this compound is key to preventing its degradation. The primary pathways are outlined below.

  • Acid-Catalyzed Hydrolysis: The tert-butyl ester is highly susceptible to cleavage under acidic conditions. The reaction proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which is eliminated as isobutylene.[6] This is often the most significant degradation pathway if the compound is exposed to acidic environments.

  • Base-Catalyzed Hydrolysis (Saponification): The methyl ester is more susceptible to base-catalyzed hydrolysis than the sterically hindered tert-butyl ester. Nucleophilic attack of a hydroxide ion on the methyl ester carbonyl leads to the formation of a carboxylate salt and methanol.[7]

  • Oxidation: The lone pair of electrons on the tertiary nitrogen of the piperidine ring can be attacked by oxidizing agents, including atmospheric oxygen over time or peroxides, to form the corresponding N-oxide.[2]

  • Dehydration: Although less common under standard storage conditions, the tertiary alcohol at the C4 position can undergo elimination (loss of water) under harsh acidic conditions and/or high heat to form an unsaturated piperidine derivative.

Degradation_Pathways cluster_products Potential Degradation Products Parent 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate Acid_Prod Acid Hydrolysis Product (Loss of t-Butyl Group) Parent->Acid_Prod H⁺ / H₂O (Trace Acid) Base_Prod Base Hydrolysis Product (Loss of Methyl Group) Parent->Base_Prod OH⁻ / H₂O (Trace Base) Ox_Prod N-Oxide Product (Oxidation of Piperidine N) Parent->Ox_Prod [O] (e.g., O₂, H₂O₂) Dehy_Prod Dehydration Product (Loss of -OH Group) Parent->Dehy_Prod Δ / H⁺ (Heat/Acid)

Caption: Potential degradation pathways of the target compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of rigorous scientific practice. Among the myriad of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth ¹H NMR analysis of a key building block, 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, and presents a comparative analysis with structurally related alternatives to provide a comprehensive understanding of its spectral features.

Introduction: The Significance of a Well-Characterized Building Block

This compound is a valuable bifunctional molecule. It incorporates a piperidine scaffold, a common motif in many pharmaceuticals, with orthogonal protecting groups—a tert-butyloxycarbonyl (Boc) group on the nitrogen and a methyl ester. The quaternary center at the 4-position, bearing both a hydroxyl and a methyl ester group, makes it a versatile precursor for the synthesis of more complex molecules, including spirocyclic systems and substituted piperidines with therapeutic potential.

Accurate interpretation of its ¹H NMR spectrum is not merely a routine characterization step; it is a critical validation of the molecule's integrity, purity, and, most importantly, its conformation, which can profoundly influence its reactivity in subsequent synthetic transformations.

Deciphering the ¹H NMR Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of this compound provides a wealth of information. A representative spectrum is shown below, followed by a detailed assignment of each signal. The expected chemical shifts are influenced by the electronic environment of each proton, including the inductive effects of the electronegative oxygen and nitrogen atoms, and the conformational constraints of the piperidine ring.

A visual representation of a typical ¹H NMR spectrum for this compound can be found from various chemical suppliers. While a detailed peak list from a peer-reviewed source is ideal, the general features are consistent and interpretable.

Key Structural Features and Their ¹H NMR Signatures:

The molecular structure dictates the expected signals in the ¹H NMR spectrum. The piperidine ring is expected to adopt a chair conformation, which leads to distinct signals for the axial and equatorial protons.

Caption: Molecular structure of the target compound.

Predicted ¹H NMR Signal Assignments:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~ 1.45Singlet9Htert-butyl (Boc)The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a characteristic sharp singlet.
2~ 1.5-1.8Multiplet2HPiperidine ring protons (axial)These protons are in a more shielded environment compared to their equatorial counterparts.
3~ 2.0-2.2Multiplet2HPiperidine ring protons (equatorial)Deshielded relative to the axial protons due to their spatial orientation.
4~ 3.0-3.4Multiplet2HPiperidine ring protons adjacent to N (axial)Protons on carbons alpha to the nitrogen are deshielded. The axial protons are typically more shielded than the equatorial ones.
5~ 3.75Singlet3HMethyl ester (-OCH₃)The three equivalent protons of the methyl ester group are deshielded by the adjacent oxygen and carbonyl group, appearing as a sharp singlet.
6~ 3.8-4.1Multiplet2HPiperidine ring protons adjacent to N (equatorial)Deshielded due to the adjacent nitrogen and their equatorial position.
7VariableBroad Singlet1HHydroxyl (-OH)The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It may exchange with residual water in the solvent, leading to a broad signal or no observable signal.

Comparative ¹H NMR Analysis: Understanding the Impact of Structural Modifications

To fully appreciate the nuances of the ¹H NMR spectrum of our target compound, a comparison with structurally related molecules is highly instructive.

Alternative 1: The Non-Hydroxylated Analog (1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate)

The absence of the hydroxyl group at the C4 position simplifies the spectrum and provides a baseline for understanding the electronic and conformational effects of the -OH group.

Reported ¹H NMR Data (400 MHz, d6-DMSO):

  • δ 4.02 ppm (dt, J = 13.7, 3.5 Hz, 2H)

  • δ 3.69 ppm (s, 3H)

  • δ 2.82 ppm (ddd, J = 14.5, 11.5, 3.0 Hz, 2H)

  • δ 2.45 ppm (tt, J = 11.5, 3.9 Hz, 1H)

  • δ 1.90-1.84 ppm (m, 2H)

  • δ 1.67-1.57 ppm (m, 2H)

  • δ 1.45 ppm (s, 9H)

Comparative Insights:

  • Piperidine Ring Protons: The signals for the piperidine ring protons in the non-hydroxylated analog are more clearly defined. The introduction of the hydroxyl group in our target molecule induces further deshielding of the adjacent ring protons and can alter the ring conformation, leading to changes in chemical shifts and coupling constants.

  • C4-Proton: The presence of a proton at the C4 position (δ ~2.45 ppm) in the non-hydroxylated analog is a key difference. This signal is absent in our target compound, which has a quaternary C4 center.

Alternative 2: The Deprotected Analog (Methyl 4-hydroxypiperidine-4-carboxylate)

This compound allows us to observe the significant influence of the N-Boc protecting group on the chemical shifts of the piperidine ring protons. While a spectrum of the free base is ideal, data for the hydrochloride salt is more readily available.

Expected ¹H NMR Features:

  • Absence of the tert-butyl signal: The prominent singlet at ~1.45 ppm will be absent.

  • Upfield shift of α-protons: The protons on the carbons adjacent to the nitrogen (C2 and C6) will experience a significant upfield shift compared to the N-Boc protected compound due to the removal of the electron-withdrawing carbamate group. In the hydrochloride salt, these protons will be deshielded due to protonation of the nitrogen.

  • Presence of an N-H signal: A broad signal corresponding to the N-H proton (or N⁺-H in the salt) will be present.

Alternative 3: An N-Cbz Protected Analog

Comparing the N-Boc group with another common amine protecting group, the Carbobenzyloxy (Cbz) group, highlights the diagnostic power of the tert-butyl signal.

Expected ¹H NMR Features for an N-Cbz Analog:

  • Aromatic Protons: The spectrum will show signals in the aromatic region (typically δ 7.2-7.4 ppm) corresponding to the five protons of the phenyl ring of the Cbz group.

  • Benzylic Protons: A singlet at around δ 5.1 ppm for the two benzylic protons (-CH₂-Ph) will be present.

  • Absence of the tert-butyl signal: No signal will be observed around δ 1.45 ppm.

This comparison underscores the clean, diagnostic nature of the N-Boc group's singlet in a region of the spectrum that is typically less crowded.

The Causality Behind Experimental Choices: Conformational Analysis

The piperidine ring predominantly exists in a chair conformation to minimize steric and torsional strain. The substituents at the C4 position will influence the conformational equilibrium. However, in our target molecule, the C4 is quaternary, and the large N-Boc group generally prefers an equatorial position.

The coupling constants (J-values) between adjacent protons on the piperidine ring are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation .

  • Axial-Axial Coupling (³J_ax,ax_): Typically large (10-13 Hz), corresponding to a dihedral angle of ~180°.

  • Axial-Equatorial (³J_ax,eq_) and Equatorial-Equatorial (³J_eq,eq_) Couplings: Generally smaller (2-5 Hz), corresponding to dihedral angles of ~60°.

Careful analysis of the multiplicities of the piperidine proton signals can therefore provide valuable insights into the preferred chair conformation of the molecule. The presence of the bulky N-Boc group and the substituents at C4 will likely lock the ring in a specific conformation, which can be confirmed by detailed 2D NMR experiments like COSY and NOESY.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of this compound for ¹H NMR analysis and the key parameters for data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing weigh Weigh 5-10 mg of the sample. dissolve Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). weigh->dissolve vortex Vortex briefly to ensure complete dissolution. dissolve->vortex transfer Transfer the solution to a clean, dry 5 mm NMR tube. vortex->transfer insert Insert the sample into the spectrometer. transfer->insert lock Lock on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field for optimal homogeneity. lock->shim acquire Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans). shim->acquire ft Fourier transform the FID. acquire->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate the chemical shift using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). baseline->calibrate integrate Integrate all signals. calibrate->integrate

Caption: Workflow for ¹H NMR analysis.

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its good dissolving power and relatively simple residual solvent signal. For compounds with potential for hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which has the added advantage of often showing a more distinct hydroxyl proton signal.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A thorough analysis of the chemical shifts, integration, and coupling constants, especially when compared with structurally related analogs, allows for an unambiguous confirmation of its structure and provides insights into its conformational preferences. This guide serves as a practical framework for researchers to confidently interpret the ¹H NMR data of this versatile synthetic building block, ensuring the integrity of their materials and the success of their synthetic endeavors.

A Senior Application Scientist's Guide to the 13C NMR Characterization of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth analysis of the 13C NMR characterization of 1-tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Beyond a simple data report, this document offers a comparative analysis with alternative analytical techniques, providing the necessary context for informed decision-making in a laboratory setting. The insights provided herein are grounded in established spectroscopic principles and practical field experience.

Unveiling the Structure: The Power of 13C NMR Spectroscopy

13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon framework of an organic molecule. Each unique carbon atom in a structure gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift providing valuable information about its electronic environment. For a molecule with the complexity of this compound, 13C NMR offers a definitive fingerprint of its structure.

Predicted 13C NMR Spectral Data

While an experimental spectrum is the gold standard, a predicted spectrum based on established chemical shift ranges for analogous structures provides a strong foundation for analysis. The structure of this compound contains several distinct carbon environments, the predicted chemical shifts for which are summarized in the table below.

Carbon AtomFunctional GroupPredicted Chemical Shift (δ) in ppmRationale for Prediction
C1Methylene (Piperidine Ring)35-45Adjacent to nitrogen and influenced by the Boc group.
C2Methylene (Piperidine Ring)35-45Adjacent to nitrogen and influenced by the Boc group.
C3Quaternary Carbon70-80Bonded to a hydroxyl group and two carbon atoms. The presence of the electronegative oxygen atom causes a significant downfield shift.[1]
C4Methylene (Piperidine Ring)35-45Adjacent to the quaternary carbon.
C5Methylene (Piperidine Ring)35-45Adjacent to the quaternary carbon.
C6Carbonyl (Boc group)154-156Typical chemical shift for a carbamate carbonyl carbon.[2]
C7Quaternary Carbon (Boc group)79-81The tertiary carbon of the tert-butyl group is shielded.[2][3]
C8Methyl (Boc group)28-29The three equivalent methyl carbons of the tert-butyl group.[2][3]
C9Carbonyl (Methyl Ester)170-175Characteristic chemical shift for an ester carbonyl carbon.[4][5]
C10Methyl (Methyl Ester)51-53The methyl carbon of the ester group is influenced by the adjacent oxygen atom.[6]

A Comparative Analysis: Alternative and Complementary Techniques

While 13C NMR is powerful, a multi-technique approach is often necessary for comprehensive characterization and to meet rigorous regulatory standards. This section compares 13C NMR with other common analytical methods, highlighting their synergistic capabilities.

Comparison of Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Carbon skeleton, number of unique carbons, functional group identification.Provides direct information about the carbon framework. Less complex spectra than 1H NMR.Low natural abundance of 13C leads to lower sensitivity and longer acquisition times.
1H NMR Proton environment, connectivity (through coupling), stereochemistry.High sensitivity, provides detailed information about proton connectivity.Spectra can be complex and overlapping, especially for large molecules.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns.High sensitivity, provides accurate molecular weight and information about substructures.Does not provide direct information about the carbon skeleton or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast and simple to operate, provides a quick overview of functional groups.Provides limited information about the overall molecular structure.

Experimental Protocols

To ensure the reproducibility and validity of the data, the following detailed experimental protocols are provided.

13C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl3).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more for dilute samples).

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the CDCl3 solvent peak at 77.16 ppm.

Mass Spectrometry (Electrospray Ionization - ESI) Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion [M+H]+ and any other relevant adducts or fragments.

FTIR Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm-1 with a resolution of 4 cm-1.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as the O-H stretch, C-H stretches, and the two C=O stretches from the ester and carbamate groups.[7][8][9][10]

Visualizing the Workflow and Logic

To provide a clear overview of the characterization process, the following diagrams illustrate the experimental workflow and the logical connections between the different analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample 1-tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample MS_Sample Dissolve in MeOH/ACN Sample->MS_Sample FTIR_Sample Solid Sample Sample->FTIR_Sample NMR 13C NMR Spectroscopy NMR_Sample->NMR MS Mass Spectrometry (ESI) MS_Sample->MS FTIR FTIR Spectroscopy FTIR_Sample->FTIR NMR_Data Carbon Skeleton Chemical Shifts NMR->NMR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data FTIR_Data Functional Groups FTIR->FTIR_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure FTIR_Data->Structure

Caption: Experimental workflow for the structural characterization.

logical_relationships C13_NMR 13C NMR H1_NMR 1H NMR C13_NMR->H1_NMR Complementary MS Mass Spectrometry C13_NMR->MS Complementary FTIR FTIR C13_NMR->FTIR Complementary Structure Complete Structure C13_NMR->Structure Carbon Framework H1_NMR->Structure Proton Connectivity Stereochemistry MS->Structure Molecular Formula Connectivity Clues FTIR->Structure Functional Group Confirmation

Caption: Logical relationships between analytical techniques.

Conclusion

The comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. While 13C NMR spectroscopy provides the foundational information about the carbon skeleton, techniques such as 1H NMR, mass spectrometry, and FTIR spectroscopy offer complementary data that, when integrated, lead to an unambiguous structural assignment. This guide provides the necessary theoretical background, practical protocols, and comparative insights to empower researchers in their chemical synthesis and drug development endeavors.

References

FT-IR spectrum of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Analysis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Introduction: The Role of a Multifunctional Building Block

In the landscape of modern drug discovery and organic synthesis, piperidine derivatives are indispensable scaffolds. Among these, this compound stands out as a versatile building block. Its unique structure, featuring a tertiary alcohol, a sterically hindered N-Boc protecting group, and a methyl ester, provides multiple reaction sites for constructing complex molecular architectures. Accurate and rapid characterization of this intermediate is paramount to ensure purity and confirm successful synthesis.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that serves as a first-line method for the structural elucidation and quality control of such molecules. By probing the vibrational frequencies of chemical bonds, FT-IR provides a distinct molecular "fingerprint." This guide offers a comprehensive analysis of the , explains the causality behind its characteristic absorption bands, and provides a comparative analysis against structurally similar compounds.

The Signature FT-IR Spectrum: Decoding the Vibrational Fingerprint

The is defined by the vibrations of its key functional groups. Understanding these individual contributions is crucial for accurate interpretation.

  • The Hydroxyl (O-H) Group: The presence of the tertiary alcohol is marked by a prominent, broad absorption band typically observed in the 3500-3200 cm⁻¹ region. This broadening is a direct result of intermolecular hydrogen bonding between molecules in the solid or liquid state.

  • The N-Boc (tert-Butoxycarbonyl) Group: This protecting group contributes two highly characteristic and strong absorption bands:

    • A strong urethane carbonyl (C=O) stretching vibration, typically found around 1700-1680 cm⁻¹.

    • A distinct C-O stretching vibration from the tert-butyl group, appearing in the 1170-1160 cm⁻¹ range.

  • The Methyl Ester Group: The methyl ester introduces another strong carbonyl absorption.

    • The ester carbonyl (C=O) stretch is typically observed at a higher frequency than the urethane carbonyl, usually in the 1750-1735 cm⁻¹ range.[1][2] This clear separation of the two carbonyl signals is a key diagnostic feature.

    • Two C-O stretching bands are also associated with the ester, one for the O-CH₃ bond and another for the C-O bond, which often appear in the 1300-1100 cm⁻¹ region.[1][2][3]

  • The Piperidine Ring and Alkyl C-H Bonds: The aliphatic nature of the molecule is confirmed by multiple C-H stretching vibrations in the 3000-2850 cm⁻¹ region.[1][4] Additionally, CH₂ bending (scissoring) vibrations can be observed around 1470-1450 cm⁻¹.[4]

Below is a diagram illustrating the key functional groups of the target molecule that are responsible for its characteristic FT-IR spectrum.

cluster_OH Tertiary Alcohol (O-H) cluster_Boc N-Boc Group cluster_Ester Methyl Ester cluster_Piperidine Piperidine & Alkyl CH₃ C1 C C2 C C1->C2 C4 C C2->C4 C3 C C5 C C4->C5 C6 C C4->C6 O1 O C4->O1 N1 N C5->N1 N1->C1 C7 C N1->C7 O4 O C6->O4 O5 O C6->O5 O2 O C7->O2 O3 O C7->O3 C8 C H1 H O1->H1 C9 C C10 C C9->C10 C11 C C9->C11 C12 C C9->C12 O3->C9 C13 C C14 C O5->C14 H2 H C14->H2 H3 H C14->H3 H4 H C14->H4

Caption: Key functional groups of this compound.

Comparative Spectral Analysis

The uniqueness of the target molecule's spectrum is best understood by comparing it with the spectra of its synthetic precursor and a related analogue.

Compound NameKey Distinguishing Features in FT-IR
This compound (Target) Present: Broad O-H stretch (~3400 cm⁻¹), Ester C=O stretch (~1740 cm⁻¹), Urethane C=O stretch (~1690 cm⁻¹).
N-Boc-4-piperidone (Precursor) Absent: Broad O-H stretch. Present: Strong ketone C=O stretch (~1720 cm⁻¹), Urethane C=O stretch (~1690 cm⁻¹). The single, intense carbonyl peak from the ketone is a key differentiator.
1-Boc-4-hydroxypiperidine (Analogue) Present: Broad O-H stretch (~3400 cm⁻¹), Urethane C=O stretch (~1690 cm⁻¹). Absent: Ester C=O stretch (~1740 cm⁻¹). The lack of the ester carbonyl peak clearly distinguishes it from the target molecule.[5][6][7]

This comparative approach allows a researcher to not only confirm the identity of the final product but also to monitor the progress of the reaction. For instance, the disappearance of the ketone C=O peak at ~1720 cm⁻¹ and the appearance of the broad O-H band confirms the conversion of N-Boc-4-piperidone to the hydroxylated product.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Reproducible and high-quality data is the bedrock of scientific integrity. Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable sampling technique for solid powder samples that requires minimal preparation.[8][9]

Instrumentation and Materials
  • FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

  • This compound (solid powder).

  • Spatula.

  • Isopropyl alcohol or ethanol for cleaning.

  • Lint-free wipes.

Step-by-Step Methodology
  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropyl alcohol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This step is critical as it measures the instrument and ambient environment (e.g., atmospheric H₂O and CO₂) and subtracts it from the sample spectrum.[8]

  • Sample Application: Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal using a clean spatula.[10]

  • Applying Pressure: Lower the ATR press and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.[10]

  • Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum (e.g., baseline correction, peak picking) using the spectrometer's software to identify the wavenumbers of the key absorption bands.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal surface thoroughly as described in Step 1.

The following diagram outlines the standard workflow for this experimental procedure.

start Start clean_crystal 1. Clean ATR Crystal (Isopropyl Alcohol) start->clean_crystal background_scan 2. Acquire Background Spectrum (Empty Crystal) clean_crystal->background_scan apply_sample 3. Apply Solid Sample to Crystal background_scan->apply_sample apply_pressure 4. Apply Consistent Pressure (Ensure Good Contact) apply_sample->apply_pressure sample_scan 5. Acquire Sample Spectrum (16-32 Scans) apply_pressure->sample_scan analyze_data 6. Process and Analyze Data (Baseline Correction, Peak Picking) sample_scan->analyze_data clean_up 7. Clean ATR Crystal Post-Analysis analyze_data->clean_up end_node End clean_up->end_node

Caption: Experimental workflow for FT-IR analysis using the ATR technique.

Summary of Key Vibrational Frequencies

The table below summarizes the expected key absorption bands for this compound. These values serve as a reliable reference for quality control and structural verification.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
~3400 (broad)Tertiary AlcoholO-H StretchMedium-Strong
2975-2850Alkyl (Piperidine, Boc, Methyl)C-H StretchMedium-Strong
~1740Methyl EsterC=O StretchStrong
~1690N-Boc (Urethane)C=O StretchStrong
~1465MethyleneC-H Bend (Scissoring)Medium
~1165N-Boc (t-Butyl)C-O StretchStrong
~1250-1100EsterC-O StretchStrong

Conclusion

The provides a wealth of structural information that is both definitive and easily obtainable. The three most informative regions of the spectrum are the broad hydroxyl stretch around 3400 cm⁻¹, and the two distinct, strong carbonyl absorptions for the ester (~1740 cm⁻¹) and the urethane (~1690 cm⁻¹). By comparing the spectrum to that of its precursors and related analogues, researchers can unequivocally confirm the identity and purity of this valuable synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

A Comparative Guide to the Synthesis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, a key building block in medicinal chemistry, features a synthetically challenging quaternary center. Its rigid piperidine scaffold, coupled with orthogonal protecting groups—a tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl ester—makes it a valuable intermediate for the synthesis of complex biologically active molecules. The strategic introduction of the hydroxyl and carboxymethyl functionalities at the C4 position is a critical step, and various synthetic approaches have been developed to achieve this transformation efficiently.

This guide provides an in-depth comparison of two prominent synthetic methodologies for the preparation of this important intermediate: the Reformatsky Reaction and a Grignard-type Addition of a Carboxymethyl Anion Equivalent . We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, reaction conditions, and scalability considerations.

Methodology 1: The Reformatsky Reaction

The Reformatsky reaction is a classic organometallic reaction that utilizes an α-halo ester and a metal, typically zinc, to form an organozinc intermediate which then adds to a carbonyl compound.[1][2] In the context of our target molecule, this reaction offers a direct and convergent approach, starting from the readily available N-Boc-4-piperidone.

Reaction Scheme & Mechanism

The reaction proceeds via the oxidative insertion of zinc into the carbon-halogen bond of methyl bromoacetate to form a zinc enolate, often referred to as a Reformatsky reagent. This enolate then undergoes nucleophilic addition to the carbonyl group of N-Boc-4-piperidone. A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Reformatsky Reaction start N-Boc-4-piperidone + Methyl Bromoacetate reagent 1. Zn, THF 2. H3O+ start->reagent Reaction Conditions product 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate reagent->product Product Formation

Caption: General workflow of the Reformatsky reaction for the synthesis of the target molecule.

Experimental Protocol

Materials:

  • N-Boc-4-piperidone

  • Methyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Iodine (for activation)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.5 equivalents). Add a crystal of iodine and gently heat the flask under a stream of nitrogen until the purple vapor of iodine is observed. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.

  • Addition of Reactants: A solution of N-Boc-4-piperidone (1.0 equivalent) and methyl bromoacetate (1.2 equivalents) in anhydrous THF is added dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at reflux for 2-3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Discussion of Key Experimental Choices
  • Zinc Activation: The activation of zinc is crucial to remove the passivating oxide layer from its surface, thereby ensuring the efficient formation of the organozinc reagent.

  • Solvent: Anhydrous THF is a common solvent for Reformatsky reactions as it effectively solvates the organozinc intermediate.[1]

  • Work-up: Quenching with a mild acid like ammonium chloride is preferred to avoid potential side reactions such as dehydration of the tertiary alcohol that might occur with stronger acids.

Methodology 2: Grignard-Type Addition of a Carboxymethyl Anion Equivalent

An alternative approach involves the nucleophilic addition of a pre-formed carboxymethyl anion equivalent to N-Boc-4-piperidone. A common strategy employs the use of a lithiated ester enolate. This method provides greater control over the generation of the nucleophile.

Reaction Scheme & Mechanism

In this method, methyl acetate is deprotonated at the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to form the corresponding lithium enolate. This highly reactive enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-4-piperidone. Subsequent aqueous work-up furnishes the target tertiary alcohol.

Grignard-type Addition start N-Boc-4-piperidone + Methyl Acetate reagent 1. LDA, THF, -78 °C 2. H2O start->reagent Reaction Conditions product 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate reagent->product Product Formation

Caption: General workflow for the addition of a lithiated methyl acetate to N-Boc-4-piperidone.

Experimental Protocol

Materials:

  • N-Boc-4-piperidone

  • Methyl acetate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of LDA: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at this temperature for 30 minutes.

  • Formation of the Enolate: To the freshly prepared LDA solution, add methyl acetate (1.2 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Addition of Ketone: A solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is added slowly to the enolate solution at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Discussion of Key Experimental Choices
  • Base Selection: LDA is a strong, sterically hindered base, which is ideal for the deprotonation of the α-carbon of the ester without competing nucleophilic addition to the ester carbonyl group.

  • Low Temperature: The reaction is conducted at -78 °C to ensure the stability of the lithium enolate and to control the reactivity, minimizing side reactions.

  • Order of Addition: Adding the ketone to the pre-formed enolate solution helps to maintain a high concentration of the nucleophile and promotes the desired addition reaction over potential side reactions of the ketone.

Comparative Analysis

FeatureReformatsky ReactionGrignard-Type Addition
Starting Materials N-Boc-4-piperidone, Methyl bromoacetate, ZincN-Boc-4-piperidone, Methyl acetate, Diisopropylamine, n-BuLi
Reagent Handling Zinc dust requires activation; methyl bromoacetate is a lachrymator.n-Butyllithium is pyrophoric and requires careful handling; requires cryogenic temperatures.
Reaction Conditions Refluxing THF-78 °C in THF
Yield Generally moderate to good (60-80%)Typically good to excellent (70-90%)
Scalability Generally scalable, though large-scale zinc activation can be cumbersome.Scalable, but requires specialized equipment for maintaining low temperatures on a large scale.
Side Reactions Potential for Wurtz-type coupling of the haloester.Self-condensation of the ester is a possibility if conditions are not carefully controlled.

Conclusion

Both the Reformatsky reaction and the Grignard-type addition of a carboxymethyl anion equivalent represent viable and effective methods for the synthesis of this compound.

The Reformatsky reaction offers a more operationally simple procedure, avoiding the need for cryogenic temperatures and pyrophoric reagents. This makes it an attractive option for smaller-scale laboratory preparations. However, the need for zinc activation and the potential for moderate yields are notable considerations.

The Grignard-type addition using a lithiated ester enolate generally provides higher yields and greater control over the reaction. While it necessitates the handling of pyrophoric n-butyllithium and requires low-temperature conditions, these are standard practices in many modern synthetic laboratories, especially for larger-scale production where maximizing yield is a primary concern.

The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the available equipment, the scale of the reaction, and the desired yield and purity of the final product. For researchers prioritizing operational simplicity and avoiding hazardous reagents, the Reformatsky reaction is a compelling choice. For those focused on maximizing yield and with the infrastructure to handle more demanding reaction conditions, the Grignard-type addition is likely to be the preferred route.

References

Reactivity comparison of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, piperidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the piperidine ring allows for the fine-tuning of pharmacological properties. This guide provides an in-depth comparative analysis of the reactivity of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (1) , a multifunctional building block, with a selection of structurally related analogues. Understanding the subtle yet significant differences in their chemical behavior is crucial for researchers and drug development professionals in designing efficient and selective synthetic routes.

The core of this guide is to elucidate how the interplay of the N-Boc protecting group, the tertiary alcohol, and the methyl ester at the C4 position influences the reactivity of the piperidine system. We will explore key transformations including oxidation, dehydration, ester manipulation, and N-Boc deprotection, supported by experimental protocols and mechanistic insights.

The following compounds will be discussed in this comparative analysis:

  • Compound 1: this compound

  • Compound 2: Tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

  • Compound 3: 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate

  • Compound 4: 4-Hydroxy-4-methylpiperidine

Synthesis of this compound (1)

The synthesis of the title compound 1 can be readily achieved from commercially available starting materials. A plausible and efficient route involves the nucleophilic addition of a methyl organometallic reagent to a C4-keto-piperidine precursor.

Proposed Synthetic Workflow

start N-Boc-4-oxopiperidine-4-carboxylate product 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (1) start->product Nucleophilic Addition reagent MeMgBr or MeLi (Grignard or Organolithium Reagent) reagent->product

Caption: Proposed synthesis of Compound 1.

This transformation leverages the electrophilicity of the ketone at the C4 position. The choice of the organometallic reagent (e.g., methylmagnesium bromide or methyllithium) will influence the reaction conditions and potential side reactions.[2]

Comparative Reactivity Analysis

Oxidation of the Hydroxyl Group

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, the reactivity is highly dependent on the substitution pattern of the alcohol.

CompoundStructureReactivity towards OxidationProbable Product(s)
1 This compoundResistant No reaction under standard conditions (e.g., PCC, Jones reagent).[3][4]
2 Tert-butyl 4-hydroxypiperidine-1-carboxylateReactive N-Boc-4-piperidone
4 4-Hydroxy-4-methylpiperidineResistant No reaction under standard conditions.

Causality of Reactivity Differences:

  • Tertiary vs. Secondary Alcohols: Compounds 1 and 4 possess a tertiary alcohol at the C4 position. Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical oxidation mechanisms involving chromate-based reagents or other common oxidants.[5] Therefore, they are generally resistant to oxidation under non-forcing conditions. In contrast, Compound 2 , with its secondary alcohol, is readily oxidized to the corresponding ketone, N-Boc-4-piperidone.

Experimental Protocol: Oxidation of N-Boc-4-hydroxypiperidine (2)

  • Dissolve N-Boc-4-hydroxypiperidine (2 ) (1.0 eq) in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-4-piperidone.

Dehydration of the Hydroxyl Group

Dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. The ease of dehydration generally follows the order: tertiary > secondary > primary, due to the stability of the intermediate carbocation.

CompoundStructureReactivity towards DehydrationProbable Product(s)
1 This compoundProne to Dehydration 1-Tert-butyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate
2 Tert-butyl 4-hydroxypiperidine-1-carboxylateLess Prone N-Boc-1,2,3,6-tetrahydropyridine (under harsh conditions)[6]
4 4-Hydroxy-4-methylpiperidineProne to Dehydration 4-Methyl-1,2,3,6-tetrahydropyridine

Causality of Reactivity Differences:

  • Carbocation Stability: The dehydration of Compound 1 and 4 proceeds through a stable tertiary carbocation intermediate at the C4 position, making this process relatively facile under acidic conditions. Compound 2 , on the other hand, would form a less stable secondary carbocation, thus requiring more forcing conditions for dehydration to occur.[6] This difference in reactivity is a key consideration during reactions that require acidic conditions, such as N-Boc deprotection.

Experimental Protocol: Dehydration of this compound (1)

  • Dissolve Compound 1 (1.0 eq) in toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the dehydrated product.

Reactivity of the Methyl Ester at C4

The methyl ester at the C4 position of Compounds 1 and 3 is a key functional handle for further derivatization through reactions such as hydrolysis and amidation.

3.1. Ester Hydrolysis

CompoundStructureReactivity towards Basic Hydrolysis
1 This compoundSterically Hindered
3 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylateSterically Hindered

Causality of Reactivity Differences:

  • Steric Hindrance: The methyl ester in both Compound 1 and 3 is situated at a quaternary carbon center. This steric bulk significantly hinders the approach of a nucleophile, such as a hydroxide ion, to the carbonyl carbon, making basic hydrolysis challenging.[7] While hydrolysis can be achieved under more forcing conditions (e.g., higher temperatures, stronger base), it will be considerably slower than the hydrolysis of a less hindered ester. The presence of the hydroxyl group in Compound 1 is not expected to have a major electronic effect on the hydrolysis rate but could potentially participate in intramolecular catalysis or chelation depending on the reaction conditions.

3.2. Amidation

The direct conversion of the methyl ester to an amide is a valuable transformation.

CompoundStructureReactivity towards Amidation
1 This compoundChallenging
3 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylateChallenging

Causality of Reactivity Differences:

  • Steric Hindrance and Electronic Effects: Similar to hydrolysis, the steric hindrance at the C4 position makes amidation of the methyl ester in Compounds 1 and 3 difficult.[8] Furthermore, the electron-withdrawing nature of the N-Boc group can slightly decrease the nucleophilicity of the piperidine nitrogen, although this effect is more pronounced at the C2 and C6 positions.[9] Achieving amidation would likely require activated methods, such as conversion of the ester to a more reactive species (e.g., an acid chloride) or the use of specialized coupling agents.

Experimental Protocol: Amidation of a Sterically Hindered Ester (General Procedure)

  • Hydrolyze the methyl ester of Compound 1 or 3 to the corresponding carboxylic acid using strong basic conditions and elevated temperatures.

  • Dissolve the resulting carboxylic acid (1.0 eq) in an aprotic solvent like DCM.

  • Add a coupling agent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete as monitored by TLC.

  • Work up the reaction by washing with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

N-Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its facile removal under acidic conditions.[10]

CompoundStructureEase of N-Boc DeprotectionPotential Side Reactions
1 This compoundStandard Dehydration of the tertiary alcohol
2 Tert-butyl 4-hydroxypiperidine-1-carboxylateStandard O-alkylation by the tert-butyl cation[6]
3 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylateStandard None directly related to the C4 substituent

Causality of Reactivity Differences:

  • Mechanism of Deprotection: The N-Boc group is cleaved via an acid-catalyzed mechanism that generates a stable tert-butyl cation.[11] The rate of this cleavage is generally not significantly affected by the substitution pattern at the C4 position of the piperidine ring. Therefore, Compounds 1 , 2 , and 3 are all expected to undergo deprotection under standard acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).

  • Side Reactions: The key difference lies in the potential for side reactions. For Compound 1 , the acidic conditions required for deprotection can also promote the dehydration of the tertiary alcohol, leading to the formation of an unsaturated byproduct. In the case of Compound 2 , the secondary alcohol is susceptible to O-alkylation by the liberated tert-butyl cation.[6] The use of scavengers, such as triethylsilane or anisole, can help to mitigate these side reactions by trapping the tert-butyl cation.

N-Boc Deprotection Workflow

start N-Boc Protected Piperidine intermediate Protonated N-Boc Group start->intermediate Protonation acid Strong Acid (TFA or HCl) acid->intermediate cation Tert-butyl Cation intermediate->cation product Deprotected Piperidine intermediate->product side_product Side Products (Dehydration, Alkylation) cation->side_product Reaction with Nucleophiles

References

A Comparative Guide to the Purity Assessment of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of drug safety and efficacy. 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is not merely a quality control checkpoint but a critical step that dictates the impurity profile of the final drug substance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this important intermediate. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.

The Analytical Challenge: A Molecule Without a Strong Chromophore

A primary hurdle in the analysis of this compound is its lack of a significant chromophore. The molecule's functional groups, a tert-butoxycarbonyl (Boc) protecting group and a methyl ester, do not possess the conjugated systems necessary for strong ultraviolet (UV) absorbance at typical analytical wavelengths (254 nm or 280 nm). This inherent characteristic necessitates a carefully considered analytical strategy to achieve the sensitivity and specificity required for accurate purity determination.

Recommended Primary Method: HPLC with UV Detection at Low Wavelength

Despite the absence of a strong chromophore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection remains a robust and widely accessible primary method for purity assessment. The key to its successful implementation lies in leveraging the weak absorbance of the carbamate and ester functional groups at a low UV wavelength, typically between 200 and 220 nm.

Causality of Method Parameters:
  • Column: A C18 stationary phase is the workhorse for separating compounds of moderate polarity like our target molecule. The hydrophobic nature of the C18 chains provides effective retention and separation from both more polar and less polar impurities. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (Mobile Phase A) and an organic modifier like acetonitrile or methanol (Mobile Phase B) is optimal. A gradient is crucial for eluting a wide range of potential impurities with varying polarities within a reasonable timeframe. The use of a buffer, such as phosphate or formate, helps to maintain a consistent pH and improve peak shape, especially for any ionizable impurities.

  • Detection Wavelength: As established, detection at a low wavelength (e.g., 210 nm) is necessary to achieve adequate sensitivity for the analyte and its potential impurities. It is important to use high-purity mobile phase solvents with low UV cutoff to minimize baseline noise at these wavelengths.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is critical for ensuring reproducible retention times and peak shapes.

Experimental Workflow: HPLC-UV Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter through 0.45 µm Syringe Filter Dissolve_Sample->Filter_Sample Filter_Standard Filter through 0.45 µm Syringe Filter Dissolve_Standard->Filter_Standard HPLC HPLC System (Pump, Autosampler, Column Oven, UV Detector) Filter_Sample->HPLC Inject Filter_Standard->HPLC Inject Column C18 Column (4.6 x 150 mm, 5 µm) Gradient Gradient Elution (Water/Acetonitrile) Detection UV Detection (210 nm) Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation

Caption: Workflow for HPLC-UV Purity Assessment.

Comparison with Alternative Analytical Techniques

While HPLC-UV is a valuable primary technique, a comprehensive purity assessment often benefits from orthogonal methods that separate compounds based on different chemical and physical principles. This approach provides a more complete picture of the impurity profile and strengthens the validity of the analytical data.

Technique Principle Advantages Disadvantages Best For
HPLC-UV (Low Wavelength) Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.Robust, reproducible, widely available, and cost-effective.Limited sensitivity for non-chromophoric compounds. Potential for baseline interference at low wavelengths.Routine quality control and purity determination.
HPLC with Universal Detectors (CAD/ELSD) HPLC separation followed by detection based on aerosol charging (CAD) or light scattering (ELSD), which do not require a chromophore.Universal detection for non-volatile and semi-volatile compounds. More uniform response factors compared to low-wavelength UV.Lower sensitivity than mass spectrometry. Not suitable for volatile impurities.Quantifying impurities without chromophores and for mass balance calculations.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with detection based on the mass-to-charge ratio of ionized molecules.High sensitivity and selectivity. Provides molecular weight information for impurity identification and structural elucidation of unknown impurities.Higher cost and complexity. Response can be matrix-dependent.In-depth impurity profiling, identification of unknown impurities, and structural elucidation.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Excellent for analyzing volatile and thermally stable impurities, such as residual solvents. High resolution.Not suitable for non-volatile or thermally labile compounds like the target molecule without derivatization.Analysis of residual solvents and volatile starting materials.
Quantitative Nuclear Magnetic Resonance (qNMR) A primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.[1]Provides an absolute measure of purity. Does not require a chromophore. Gives structural information.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.Accurate purity assignment of reference standards and for orthogonal validation of chromatographic purity results.[2]

Impurity Profiling: A Synthesis-Based Approach

A thorough understanding of the synthetic route is paramount for predicting and identifying potential impurities. A plausible synthesis of this compound involves a Reformatsky or Barbier-type reaction.[3][4]

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product N_Boc_4_piperidone N-Boc-4-piperidone Target_Molecule 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate N_Boc_4_piperidone->Target_Molecule Reformatsky Reaction Methyl_bromoacetate Methyl bromoacetate Methyl_bromoacetate->Target_Molecule Zinc Zinc dust Zinc->Target_Molecule

Caption: Plausible Synthesis Route.

Based on this synthetic pathway, potential impurities could include:

  • Unreacted Starting Materials: N-Boc-4-piperidone and methyl bromoacetate.

  • By-products: The self-condensation product of methyl bromoacetate.

  • Intermediates: The organozinc intermediate.

  • Degradation Products: Hydrolysis of the ester or loss of the Boc protecting group.

A robust HPLC method should be able to separate the main component from all of these potential impurities.

Detailed Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of this compound by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability:

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a solution of the reference standard and checking parameters such as retention time repeatability, peak asymmetry, and theoretical plates, as per pharmacopeial guidelines such as USP <621> or Ph. Eur. 2.2.29.[1][2]

Data Analysis:

The purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.

Conclusion: A Multi-faceted Approach to Purity Assessment

The purity assessment of this compound requires a nuanced analytical approach due to its lack of a strong UV chromophore. While RP-HPLC with low-wavelength UV detection serves as a reliable and accessible primary method for routine quality control, a comprehensive understanding of the compound's purity profile is best achieved through the use of orthogonal techniques. LC-MS is invaluable for the identification and structural elucidation of unknown impurities, while GC is essential for monitoring volatile components. For the definitive assignment of purity to a reference standard, qNMR stands as a powerful, primary method. By understanding the strengths and limitations of each technique and employing them strategically, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

A Comparative Crystallographic Guide to 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate Derivatives: Elucidating Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational flexibility and the ability to introduce diverse functionalities allow for the fine-tuning of pharmacological properties. Within this class, N-Boc-protected 4-hydroxypiperidine derivatives are pivotal intermediates, offering a synthetically tractable platform for the development of novel drug candidates. The precise three-dimensional arrangement of substituents on the piperidine ring, dictated by its solid-state conformation, can profoundly influence molecular interactions with biological targets.

This guide provides an in-depth comparative analysis of the X-ray crystallography of 1-tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate and its analogues. While a crystal structure for the title compound is not publicly available, we will leverage the detailed crystallographic data of a closely related derivative, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid , to elucidate key structural features and predict the conformational behavior of this important class of molecules. We will further compare this with other relevant piperidine derivatives to provide a broader understanding of structure-property relationships.

The Significance of the Piperidine Ring in Drug Design

The six-membered saturated heterocycle of piperidine can adopt several conformations, with the chair form being the most stable. The orientation of substituents as either axial or equatorial can dramatically alter a molecule's shape and its ability to fit into a protein's binding pocket. The introduction of a bulky N-tert-butoxycarbonyl (Boc) group not only serves as a protecting group during synthesis but also influences the conformational preference of the piperidine ring. Understanding these nuances at the atomic level through X-ray crystallography is therefore critical for rational drug design.

Experimental Workflow: From Synthesis to Single Crystal

The journey to obtaining a crystal structure begins with the synthesis of the target compound, followed by a meticulous crystallization process to obtain single crystals of sufficient quality for X-ray diffraction analysis.

Synthesis and Crystallization Protocol: A Case Study of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic Acid

A reliable method for the synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, a key comparator in this guide, has been reported and serves as an excellent model protocol.[1]

Synthesis:

  • Dissolve isonipecotic acid (1 equivalent) in dichloromethane.

  • Add triethylamine (3 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Add di-tert-butyl dicarbonate (Boc-anhydride, 2 equivalents) and heat the reaction mixture to 40°C for 12 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Acidify the reaction mixture with dilute HCl to precipitate the solid product.

  • Filter the solid and dry to obtain 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Crystallization:

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent, such as ethanol.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis s1 Isonipecotic Acid + Dichloromethane s2 Add Triethylamine s1->s2 s3 Add Boc-Anhydride s2->s3 s4 Reaction at 40°C s3->s4 s5 Work-up & Isolation s4->s5 c1 Dissolve in Ethanol s5->c1 c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3 a1 Mount Crystal c3->a1 a2 Data Collection a1->a2 a3 Structure Solution & Refinement a2->a3

Caption: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of piperidine derivatives.

Comparative Crystallographic Analysis

The crystal structure of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid provides a wealth of information for understanding the solid-state behavior of the title compound and its derivatives. The crystallographic data for this compound, deposited in the Cambridge Structural Database (CSDC 845296), reveals key structural features.[1][2]

Parameter1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid[1]
Formula C₁₁H₁₉NO₄
Molecular Weight 229.27
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.7006 (3)
b (Å) 6.5567 (2)
c (Å) 17.9297 (6)
β (°) 104.564 (2)
Volume (ų) 1217.54 (6)
Z 4

Key Structural Insights:

  • Piperidine Ring Conformation: The piperidine ring in 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid adopts a classic chair conformation .[1] This is the most energetically favorable conformation for a six-membered ring, minimizing steric strain. The puckering parameters, Q = 0.5505 (16) Å and θ = 179.17 (18)°, quantify this chair geometry.[1] It is highly probable that the piperidine ring in this compound would also adopt a similar chair conformation.

  • Substituent Orientation: In the crystal structure of the carboxylic acid derivative, the bulky tert-butoxycarbonyl group on the nitrogen and the carboxylic acid group at the C4 position are both in the equatorial position. This arrangement minimizes steric hindrance, which is a common driving force in the solid-state packing of substituted piperidines. For the title compound, it is anticipated that both the N-Boc group and the 4-methoxycarbonyl group would also preferentially occupy equatorial positions. The 4-hydroxy group would then be in an axial position.

  • Intermolecular Interactions: The crystal packing of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is stabilized by intermolecular hydrogen bonds involving the carboxylic acid group (O—H···O) and C—H···O interactions.[1] These interactions link the molecules into two-dimensional sheets. In the case of this compound, the presence of the hydroxyl group would introduce an additional hydrogen bond donor, likely leading to a more complex three-dimensional hydrogen-bonding network and potentially influencing the crystal packing and physical properties such as melting point and solubility.

piperidine_conformation cluster_chair Chair Conformation of N-Boc-4-substituted Piperidine piperidine C1 C C2 C C3 C C4 C R_eq R (equatorial) C4->R_eq OH_ax OH (axial) C4->OH_ax C5 C Boc_eq Boc (equatorial) N N N->Boc_eq

Caption: Predicted chair conformation of this compound with equatorial N-Boc and ester groups.

Comparison with Other Piperidine Derivatives

For instance, the introduction of a bulky substituent at the 4-position, such as a 2-fluorophenyl group in 1-(tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid, can lead to a monoclinic crystal system (space group P2₁/c), similar to the unsubstituted analog.[3] This suggests that the fundamental packing motifs can be retained even with significant steric changes at the 4-position. The key difference often lies in the specific hydrogen bonding networks and the degree of ring puckering.

The absence of a 4-carboxy or 4-ester group, as in N-Boc-4-hydroxypiperidine, would simplify the hydrogen bonding possibilities, with the hydroxyl group being the primary donor. This would likely result in a different crystal packing arrangement compared to the dicarboxylate derivatives.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined and published, a detailed analysis of its close analogue, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, provides invaluable insights into its likely solid-state conformation. The piperidine ring is expected to adopt a chair conformation with the bulky N-Boc and 4-ester groups in equatorial positions to minimize steric strain. The presence of the 4-hydroxyl group is predicted to introduce hydrogen bonding that will significantly influence the crystal packing.

For researchers in drug development, this predictive structural analysis is a powerful tool for designing molecules with specific three-dimensional shapes to optimize interactions with their biological targets. The experimental protocols outlined in this guide provide a clear pathway for the synthesis and crystallization of these important piperidine derivatives, paving the way for future crystallographic studies that will further enrich our understanding of their structure-activity relationships.

References

A Senior Application Scientist's Guide to Isotopic Labeling of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate for Tracer Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise elucidation of a compound's metabolic fate is a cornerstone of modern pharmaceutical research. This guide provides an in-depth technical comparison of isotopic labeling strategies for the model compound, 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, a scaffold pertinent to many biologically active molecules. We will explore the nuances of deuterium, carbon-13, and tritium labeling, alongside a discussion of non-isotopic alternatives, to provide a comprehensive framework for selecting the optimal tracer technology for your research needs.

Introduction: The Imperative of Tracer Technologies in Drug Development

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is paramount to its clinical success.[1][2] Isotopic labeling, the intentional incorporation of isotopes into a molecule, offers a powerful tool to track a compound's journey through a biological system without altering its fundamental chemical properties.[3] The choice of isotope, however, is not trivial and carries significant implications for experimental design, data interpretation, and overall project cost. This guide will dissect the critical considerations for labeling this compound, a molecule with multiple potential sites for metabolic transformation.

Strategic Approaches to Isotopic Labeling

The selection of an isotopic label depends on the specific research question. For quantitative analysis in biofluids using mass spectrometry, stable isotopes such as deuterium (²H) and carbon-13 (¹³C) are the preferred choice.[4][5] For studies requiring high sensitivity, such as receptor binding assays or whole-body autoradiography, the radioisotope tritium (³H) is often employed.[1][6]

Deuterium (²H) Labeling: The Workhorse of Metabolic Stabilization

Deuterium labeling is a widely used strategy to enhance the metabolic stability of drug candidates.[7][8] The increased mass of deuterium compared to protium results in a stronger carbon-deuterium (C-D) bond, leading to a kinetic isotope effect (KIE) that can slow the rate of enzymatic cleavage.[9][10]

Proposed Synthetic Protocol for [²H₃]-1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate:

The most direct approach for introducing a deuterated methyl group is through esterification of the corresponding carboxylic acid precursor with deuterated methyl iodide.

A 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid E [²H₃]-1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate A->E B [²H₃]-Methyl Iodide B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E

Figure 1: Synthetic scheme for deuterium-labeled target molecule.

Experimental Protocol:

  • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add [²H₃]-methyl iodide (1.2 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired deuterated compound.

Carbon-13 (¹³C) Labeling: The Gold Standard for Internal Standards

Carbon-13 is a stable isotope that provides a distinct mass shift for mass spectrometry-based quantification without the potential for the kinetic isotope effects or chromatographic shifts sometimes observed with deuterium labeling.[5][11] This makes ¹³C-labeled compounds the ideal internal standards for pharmacokinetic and metabolism studies.[4]

Proposed Synthetic Protocol for [¹³C]-1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate:

The synthesis is analogous to the deuterium labeling protocol, substituting [¹³C]-methyl iodide as the labeling reagent.

A 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid E [¹³C]-1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate A->E B [¹³C]-Methyl Iodide B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E

Figure 2: Synthetic scheme for carbon-13-labeled target molecule.

Experimental Protocol:

The experimental protocol is identical to that described for deuterium labeling, with the substitution of [¹³C]-methyl iodide for [²H₃]-methyl iodide.

Tritium (³H) Labeling: For High-Sensitivity Detection

Tritium is a beta-emitting radioisotope that offers exceptional sensitivity, making it suitable for studies where the concentration of the analyte is very low.[1][6]

Proposed Synthetic Protocol for [³H]-1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate:

The synthesis mirrors the stable isotope labeling protocols, employing [³H]-methyl iodide. Due to the radioactive nature of tritium, all manipulations must be performed in a certified radiochemistry laboratory with appropriate safety precautions.

A 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid E [³H]-1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate A->E B [³H]-Methyl Iodide B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E

Figure 3: Synthetic scheme for tritium-labeled target molecule.

Experimental Protocol:

The experimental protocol is identical to that described for stable isotope labeling, with the substitution of [³H]-methyl iodide. All procedures must adhere to strict radiological safety protocols.

Comparative Performance Analysis

The choice between these isotopic labels is dictated by the intended application. The following table provides a comparative overview of their performance characteristics based on established principles and extrapolated data for our target molecule.

FeatureDeuterium (²H₃-methyl)Carbon-13 (¹³C-methyl)Tritium (³H-methyl)
Primary Application Metabolic stability studies, PK (with caution)Quantitative bioanalysis (Internal Standard)High-sensitivity ADME, receptor occupancy
Kinetic Isotope Effect Significant, can alter metabolismNegligibleCan occur, but less pronounced than ²H
Metabolic Stability Increased half-life expectedUnchanged from parent compoundGenerally unchanged from parent compound
LC-MS Co-elution Potential for slight retention time shiftCo-elutes with unlabeled analyteCo-elutes with unlabeled analyte
Detection Method Mass SpectrometryMass SpectrometryLiquid Scintillation Counting, AMS
Relative Cost ModerateHighHigh (including handling and disposal)
Safety Non-radioactiveNon-radioactiveRadioactive (low-energy beta emitter)

Non-Isotopic Alternatives: Expanding the Tracer Toolkit

While isotopic labeling is a powerful technique, non-isotopic methods offer complementary approaches, particularly for in vivo imaging and high-throughput screening.

Fluorescent Labeling

Attaching a fluorescent probe to the target molecule allows for its visualization in cells and tissues using fluorescence microscopy.[12][13] However, the addition of a bulky fluorophore can significantly alter the physicochemical properties and biological activity of the parent molecule.

Proposed Strategy for Fluorescent Labeling:

A common strategy involves functionalizing the piperidine ring with a linker amenable to conjugation with a fluorescent dye. For instance, the hydroxyl group could be converted to an amine, which can then be reacted with an amine-reactive dye.

A 1-Tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate C Fluorescently labeled target molecule analog A->C B Amine-reactive fluorescent dye B->C

Figure 4: General scheme for fluorescent labeling.

Positron Emission Tomography (PET) Tracers

For non-invasive, whole-body imaging in preclinical and clinical settings, positron-emitting isotopes such as fluorine-18 (¹⁸F) can be incorporated into the molecule.[14][15] The development of PET tracers is a complex process that requires specialized radiochemistry expertise and facilities. Piperidine scaffolds are common in PET tracer design.[14]

Conclusion and Recommendations

The choice of a tracer for studies involving this compound is a strategic decision that should be guided by the specific research objectives.

  • For quantitative bioanalysis where accuracy and precision are paramount, a ¹³C-labeled internal standard is the unequivocal choice due to its chemical identity with the analyte and lack of isotopic effects on chromatography.[5][11]

  • To investigate the metabolic liabilities of the methyl ester and potentially improve the compound's half-life, deuterium labeling of the methyl group is a valuable strategy.[7][8]

  • For high-sensitivity applications such as in vitro binding assays or ex vivo tissue distribution studies, tritium labeling provides unparalleled detection limits.[6]

  • Non-isotopic methods like fluorescent labeling and PET imaging offer powerful tools for visualization but require careful consideration of how the label might alter the molecule's biological properties.[12][14]

By carefully considering the strengths and limitations of each approach, researchers can select the most appropriate tracer to generate high-quality, reproducible data and accelerate their drug discovery and development programs.

References

A Comparative Guide to the Biological Activity of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative biological evaluation of analogs derived from the core scaffold, 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate. This class of compounds, featuring a substituted piperidine ring, represents a promising area of research in drug discovery due to the diverse pharmacological activities associated with the piperidine motif.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological screening, and structure-activity relationship (SAR) analysis of these novel chemical entities.

Introduction: The Significance of the 4-Hydroxypiperidine-1,4-dicarboxylate Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its conformational flexibility and the ability to be functionalized at various positions make it an ideal building block for creating libraries of compounds with diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2] The 4-hydroxy-1,4-dicarboxylate substitution pattern, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. The tert-butyl ester at the 1-position and the methyl ester at the 4-position provide a starting point for generating analogs with varying lipophilicity, steric bulk, and hydrogen bonding capabilities, all of which can significantly impact biological activity.

This guide will focus on two key areas of biological activity commonly associated with piperidine derivatives: anticancer (cytotoxic) activity and antimicrobial activity . We will present detailed experimental protocols for assessing these activities and a framework for comparing the performance of newly synthesized analogs.

Synthesis of Analogs: A General Overview

The synthesis of analogs of this compound typically involves the modification of the core scaffold at several key positions. A general synthetic approach often starts with commercially available starting materials like 4-piperidone. The N-Boc protection and subsequent reactions allow for the introduction of diverse functionalities.

A plausible synthetic workflow for generating a library of analogs is depicted below:

G A 4-Piperidone B N-Boc-4-piperidone A->B Boc Protection C 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (Parent Compound) B->C Addition of methyl chloroformate and Grignard reagent D Analog Library (Modification at R1, R2, R3) C->D Ester hydrolysis & amidation (R1) Alkylation/Acylation of 4-OH (R2) Modification of tert-butyl group (R3) E Biological Screening D->E Cytotoxicity & Antimicrobial Assays

Caption: General synthetic workflow for generating analogs.

Part 1: Comparative Anticancer Activity

The evaluation of the cytotoxic potential of novel compounds is a cornerstone of anticancer drug discovery. The following section details the protocol for a standard in vitro cytotoxicity assay and presents a hypothetical comparative analysis.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of the number of viable cells.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate complete culture medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase using trypsin.

    • Perform a cell count and viability check using a hemocytometer and trypan blue exclusion.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution (e.g., 10 mM) of the parent compound and each analog in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug like doxorubicin (positive control).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Hypothetical Comparative Data

The following table illustrates how the cytotoxic activity of a series of hypothetical analogs could be presented.

Compound IDR¹ (at C-4 ester)R² (at 4-OH)IC₅₀ (µM) against MCF-7
Parent -CH₃-H> 100
Analog 1 -CH₂CH₃-H85.2
Analog 2 -CH₃-COCH₃55.6
Analog 3 -NHCH₂Ph-H23.1
Analog 4 -NHCH₂Ph-COCH₃15.8
Doxorubicin N/AN/A0.8
Structure-Activity Relationship (SAR) Discussion
  • Ester Modification (R¹): Replacing the methyl ester with an ethyl ester (Analog 1) shows a slight increase in activity. A more significant enhancement is observed when the ester is converted to a benzylamide (Analog 3), suggesting that the introduction of an aromatic ring and a hydrogen bond donor may be beneficial for cytotoxic activity.

  • Hydroxyl Group Modification (R²): Acetylation of the hydroxyl group (Analog 2) leads to a moderate increase in activity compared to the parent compound.

  • Synergistic Effects: The combination of the benzylamide at the C-4 ester and the acetylated hydroxyl group (Analog 4) results in the most potent compound in this hypothetical series, indicating a synergistic effect of these two modifications.

Part 2: Comparative Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Piperidine derivatives have shown promise in this area.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well plate. The lowest concentration of the agent that prevents visible bacterial growth after incubation is the MIC.

Step-by-Step Methodology:

  • Bacterial Strains:

    • Use standard strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Inoculum Preparation:

    • Culture the bacteria on an appropriate agar plate overnight at 37°C.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare stock solutions of the parent compound and its analogs in DMSO.

    • Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate to obtain a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only). A known antibiotic like ciprofloxacin can be used as a positive control.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Hypothetical Comparative Data

The following table illustrates how the antimicrobial activity of a series of hypothetical analogs could be presented.

Compound IDR¹ (at C-4 ester)R² (at 4-OH)MIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Parent -CH₃-H> 256> 256
Analog 1 -CH₂CH₃-H128256
Analog 2 -CH₃-COCH₃256> 256
Analog 3 -NHCH₂Ph-H64128
Analog 5 -NH(CH₂)₃N(CH₃)₂-H1632
Ciprofloxacin N/AN/A0.50.25
Structure-Activity Relationship (SAR) Discussion

From this hypothetical antimicrobial data, we can infer:

  • Ester Modification (R¹): Similar to the anticancer activity, converting the ester to a benzylamide (Analog 3) improves antimicrobial activity.

  • Introduction of a Basic Moiety: The most significant improvement in activity is seen with the introduction of a basic dimethylaminopropyl amide side chain (Analog 5). This suggests that a positive charge at physiological pH may be crucial for interaction with the bacterial cell envelope.

  • Gram-Positive vs. Gram-Negative Activity: The analogs generally show better activity against the Gram-positive S. aureus than the Gram-negative E. coli, which could be due to the differences in their cell wall structures.

Visualization of Experimental Workflow

G cluster_0 Cytotoxicity Assay Workflow cluster_1 Antimicrobial Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Analogs (24-72h incubation) A->B C Add MTT Reagent (3-4h incubation) B->C D Solubilize Formazan (with DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F G Prepare Serial Dilutions of Analogs in Broth H Inoculate with Bacterial Suspension G->H I Incubate (18-24h) H->I J Visually Inspect for Growth I->J K Determine MIC J->K

Caption: Experimental workflows for cytotoxicity and antimicrobial assays.

Conclusion

This guide provides a systematic approach for the comparative biological evaluation of this compound analogs. By employing standardized in vitro assays for cytotoxicity and antimicrobial activity, researchers can effectively screen compound libraries and establish structure-activity relationships. The hypothetical data presented herein illustrates how modifications to the core scaffold can significantly impact biological activity. Further exploration of this chemical space, guided by the principles outlined in this document, holds the potential for the discovery of novel therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of 1-tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (CAS No. 495415-09-3), grounded in established safety principles and regulatory frameworks.

The foundational principle of chemical waste management is that all waste should be treated as hazardous unless confirmed otherwise by your institution's safety office.[1] This ensures the highest level of safety and compliance.

Hazard Assessment and Characterization

Therefore, this compound must be handled as a hazardous substance. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6][7] Given its irritant properties, it is prudent to manage it as a characteristic hazardous waste.

Table 1: Summary of Safety and Disposal Information

ParameterGuidelineRationale & Sources
Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2), Potential Respiratory Irritant (STOT SE 3)Based on GHS classifications of structurally similar compounds.[3][4]
Primary Disposal Route Collection by a licensed hazardous waste disposal contractor via your institution's EHS office.It is forbidden to dispose of hazardous waste down the drain or in regular trash.[1][8]
Required PPE Nitrile gloves, safety goggles (meeting EN 166 or OSHA 29 CFR 1910.133 standards), lab coat.To prevent skin and eye contact with the irritant compound.[2][9]
Handling Environment Chemical fume hood, especially when handling the solid powder or preparing solutions.To prevent inhalation of airborne particles and vapors.[10][11]
Incompatible Materials Strong oxidizing agents, strong acids.To prevent violent or exothermic reactions and chemical degradation.[11][12][13]
Guiding Principles of Laboratory Waste Management

Effective chemical disposal is an integral part of the laboratory workflow, governed by the "cradle-to-grave" principle of hazardous waste management.[6] This means the generator of the waste is responsible for it from creation to final disposal.

  • Waste Minimization : The most effective disposal strategy is to minimize waste generation. Order only the quantities of chemicals needed for your experiments, and consider micro-scale experiments where feasible.[5]

  • Segregation : Never mix different waste streams. Incompatible chemicals can react violently or produce toxic gases.[12] Keep halogenated and non-halogenated solvents separate, and always store acids and bases apart.[10][12]

  • Regulatory Adherence : All hazardous waste management is regulated by federal (EPA) and state authorities.[6][14][15] Your institution's Environmental Health & Safety (EHS) or Office of Clinical and Research Safety (OCRS) translates these regulations into actionable laboratory protocols.[1][5]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for safely accumulating and disposing of waste containing this compound.

Before generating waste, ensure you are wearing the appropriate PPE as detailed in Table 1. All handling of the solid chemical or its solutions should occur within a certified chemical fume hood to minimize inhalation risk.[9] Ensure an eyewash station and safety shower are readily accessible.[9][11]

  • Select a Compatible Container : Use a clean, leak-proof container made of a material that will not react with the chemical waste. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally preferred.[5]

  • Ensure Proper Sealing : The container must have a secure, screw-top cap.[12] Containers must be kept closed at all times except when adding waste.[1] This prevents the release of vapors and protects the integrity of the contents.

  • Leave Headroom : Do not fill the container to the brim. Leave at least 10% of the volume (or a one-inch headroom) to allow for vapor expansion.[12]

Proper labeling is a critical safety and compliance requirement.

  • Attach a Hazardous Waste Tag : Obtain an official hazardous waste tag from your institution's EHS department.

  • Complete All Fields : Clearly write the full, unabbreviated chemical name: "this compound." List all other components of the waste stream and their approximate percentages.

  • Date the Container : Mark the "Accumulation Start Date," which is the date the first drop of waste is added to the container.[1]

  • Designate a Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation.[5][12] This area should be a secondary containment bin to catch any potential leaks.

  • Segregate Incompatibles : Store the waste container away from incompatible materials, particularly strong acids and oxidizing agents.[12]

  • Adhere to Accumulation Limits : An SAA is limited to a maximum of 55 gallons of hazardous waste. Once this limit is reached, the waste must be moved out of the lab within three days. A partially filled container may remain in the SAA for up to one year.[5]

Once your waste container is full or approaching its time limit, submit a chemical waste collection request to your institution's EHS or equivalent safety office.[1] Do not allow unauthorized personnel to handle or transport the waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing this chemical waste.

G Workflow for Disposal of this compound cluster_prep Preparation & Handling cluster_waste Waste Management Protocol cluster_disposal Final Disposal A Review SDS & Wear PPE (Goggles, Gloves, Lab Coat) B Handle in Chemical Fume Hood A->B C Generate Waste B->C D Select & Prepare Compatible Container C->D E Attach & Complete Hazardous Waste Label D->E F Place in Secondary Containment in Designated SAA E->F G Segregate from Incompatibles (Acids, Oxidizers) F->G H Keep Container Securely Closed G->H I Container Full or 1-Year Limit Reached? H->I J Submit Waste Pickup Request to EHS/OCRS I->J Yes K Continue Accumulation (Inspect Weekly) I->K No K->I

Caption: Decision workflow for proper chemical waste handling.

Emergency Procedures: Spills and Exposure

Small Spills : For a small spill of the solid material contained within a fume hood, use absorbent pads to gently clean the area. Place the used pads in a sealed bag or container, label it as hazardous waste, and dispose of it with the chemical waste.

Skin or Eye Contact :

  • Skin : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][11] Remove contaminated clothing.

  • Eyes : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][11]

  • In all cases of exposure, seek immediate medical attention and bring the SDS with you if possible.

Decontamination of Empty Containers

An empty container that held this chemical is not considered regular trash. It must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue).[1]

  • Fill the container to approximately 5-10% of its volume with the rinsing solvent.

  • Secure the cap and agitate the container thoroughly.

  • Pour the rinseate into your hazardous waste container. This rinseate is considered hazardous waste.

  • Repeat this process two more times.

  • After the third rinse, deface or remove all chemical labels from the empty container and dispose of it as regular laboratory glassware or plastic waste, as per your institution's policy.[1]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensure the protection of our environment, and maintain the integrity of your research institution.

References

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Retrosynthesis Analysis

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1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.